molecular formula C14H12N6O B058184 Simendan CAS No. 131741-08-7

Simendan

Cat. No.: B058184
CAS No.: 131741-08-7
M. Wt: 280.28 g/mol
InChI Key: WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simendan is a pioneering inodilator and cardioprotective agent recognized for its unique dual mechanism of action, making it a valuable tool in cardiovascular and pharmacological research. It functions primarily as a calcium sensitizer by binding to cardiac troponin C, which enhances myofilament responsiveness to calcium without increasing intracellular calcium concentrations. This action promotes positive inotropy (improved contractile force) while avoiding the pro-arrhythmic and energy-consuming drawbacks associated with conventional calcium-elevating agents. Concurrently, this compound acts as a potent and selective inhibitor of phosphodiesterase III (PDE3), leading to increased intracellular cyclic AMP (cAMP) levels. This results in vasodilation and provides additional inotropic and lusitropic (improved relaxation) effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861357
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131741-08-7
Record name Simendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Simendan's Mechanism of Action in Cardiomyocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simendan is a calcium sensitizer (B1316253) with a multifaceted mechanism of action that enhances cardiac contractility and promotes vasodilation. Unlike traditional inotropes that increase intracellular calcium concentrations and myocardial oxygen demand, this compound's primary action is to increase the sensitivity of the cardiac myofilaments to existing calcium levels. This is complemented by its inhibitory effects on phosphodiesterase III and its role in opening ATP-sensitive potassium channels. This guide provides a comprehensive overview of the molecular mechanisms of this compound in cardiomyocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanisms of Action

This compound's therapeutic effects in heart failure stem from three primary mechanisms at the cellular level:

  • Calcium Sensitization of Cardiac Troponin C (cTnC): The principal mechanism behind this compound's positive inotropic effect is its ability to bind to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[1][2][3] This binding stabilizes the Ca²⁺-induced conformational change in cTnC, enhancing the interaction between actin and myosin filaments without increasing the intracellular calcium concentration.[3] This leads to a more efficient use of calcium for muscle contraction, improving cardiac output without a significant increase in myocardial oxygen consumption.

  • Phosphodiesterase III (PDE3) Inhibition: this compound also functions as a phosphodiesterase III (PDE3) inhibitor.[4][5][6] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contraction and relaxation, contributing to the overall inotropic effect.[8] However, there is ongoing discussion regarding the relative contribution of PDE3 inhibition to this compound's inotropic effects compared to its primary calcium-sensitizing action, with some studies suggesting it is a significant contributor, particularly at higher concentrations.[5][9]

  • Opening of ATP-Sensitive Potassium (K-ATP) Channels: this compound induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[10][11][12] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the vascular smooth muscle.[12] The resulting vasodilation reduces both preload and afterload on the heart, further improving cardiac function.[13][10] Additionally, this compound opens mitochondrial K-ATP channels in cardiomyocytes, a mechanism believed to confer cardioprotective effects.[10][11][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's mechanism of action.

ParameterValueSpecies/TissueReference
PDE3 Inhibition
IC₅₀1.4 nMGuinea Pig[10]
pIC₅₀7.7 ± 0.2Failing Human Myocardium[1]
PDE4 Inhibition
IC₅₀11 µMGuinea Pig[10]
K-ATP Channel Activation
EC₅₀4.7 µMRat Ventricular Cells[3]
Calcium Sensitization
EC₅₀ (Isometric Force)8.4 nM (at pCa 6.2)Permeabilized Guinea Pig Myocytes[10]

Table 1: Quantitative pharmacological data for this compound.

Signaling Pathways

The intricate interplay of this compound's mechanisms of action involves several key signaling pathways within the cardiomyocyte.

Calcium Sensitization Pathway

The binding of this compound to cardiac troponin C initiates a cascade of events that enhances myofilament responsiveness to calcium.

Calcium_Sensitization_Pathway This compound This compound cTnC Cardiac Troponin C (cTnC) (Ca²⁺ Saturated) This compound->cTnC Binds to Complex This compound-cTnC-Ca²⁺ Complex cTnC->Complex Forms Tropomyosin Tropomyosin Shift Complex->Tropomyosin Stabilizes ActinMyosin Actin-Myosin Interaction Tropomyosin->ActinMyosin Promotes Contraction Enhanced Cardiac Contraction ActinMyosin->Contraction Leads to Simendan_Signaling_Pathways cluster_pde PDE3 Inhibition Pathway cluster_katp K-ATP Channel Opening Pathway Simendan_PDE This compound PDE3 Phosphodiesterase 3 (PDE3) Simendan_PDE->PDE3 Inhibits cAMP Increased cAMP PDE3->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Inotropy Positive Inotropy PKA->Inotropy Simendan_KATP This compound sKATP Sarcolemmal K-ATP Channels Simendan_KATP->sKATP Opens mKATP Mitochondrial K-ATP Channels Simendan_KATP->mKATP Opens Hyperpolarization Hyperpolarization sKATP->Hyperpolarization Cardioprotection Cardioprotection mKATP->Cardioprotection Vasodilation Vasodilation (Reduced Preload/Afterload) Hyperpolarization->Vasodilation Calcium_Sensitivity_Workflow Start Start Prepare Prepare Skinned Cardiac Muscle Fibers Start->Prepare Mount Mount Fiber in Experimental Apparatus Prepare->Mount Solutions Prepare Solutions with Varying pCa Mount->Solutions Measure_Baseline Measure Baseline Force-pCa Relationship Solutions->Measure_Baseline Add_this compound Incubate with This compound Measure_Baseline->Add_this compound Measure_this compound Measure Force-pCa Relationship with this compound Add_this compound->Measure_this compound Analyze Analyze Data: Compare pCa₅₀ values Measure_this compound->Analyze End End Analyze->End PDE_Inhibition_Workflow Start Start Prepare_Homogenate Prepare Cardiac Tissue Homogenate Start->Prepare_Homogenate Setup_Assay Set up Reaction with [³H]cAMP and this compound Prepare_Homogenate->Setup_Assay Incubate Incubate to Allow PDE Activity Setup_Assay->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate [³H]cAMP from [³H]5'-AMP Stop_Reaction->Separate Quantify Quantify [³H]5'-AMP Separate->Quantify Analyze Calculate % Inhibition and Determine IC₅₀ Quantify->Analyze End End Analyze->End Patch_Clamp_Workflow Start Start Isolate_Cells Isolate Single Cardiomyocytes Start->Isolate_Cells Form_Seal Form Gigaseal with Patch Pipette Isolate_Cells->Form_Seal Establish_Config Establish Whole-Cell or Inside-Out Configuration Form_Seal->Establish_Config Record_Baseline Record Baseline K-ATP Channel Current Establish_Config->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record Current in Presence of this compound Apply_this compound->Record_Response Analyze Analyze Change in Current and Determine EC₅₀ Record_Response->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Binding Kinetics and Affinity of Simendan with Cardiac Troponin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Simendan, primarily its active L-enantiomer Levothis compound (B1675185), with its molecular target, cardiac troponin C (cTnC). Levothis compound is a calcium-sensitizing agent used in the treatment of acutely decompensated heart failure.[1] Its primary mechanism of action involves a direct interaction with cTnC, enhancing the sensitivity of the myofilaments to calcium and thereby increasing cardiac contractility without a significant increase in intracellular calcium concentration.[1][2] This document consolidates quantitative binding data, details key experimental protocols for characterizing this interaction, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a pyridazinone-dinitrile derivative that exists as two enantiomers: Levothis compound and Dextrothis compound.[3] Levothis compound is the pharmacologically active enantiomer responsible for the therapeutic effects.[3] The drug exerts a dual mechanism of action:

  • Calcium Sensitization: Levothis compound binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[4][5] This binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to an increased and prolonged interaction between troponin I (cTnI) and cTnC.[2][6] This ultimately enhances the contractile force of the heart muscle at any given intracellular calcium concentration.[2]

  • Vasodilation: Levothis compound also opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessels.[1][2] This vasodilatory effect reduces both preload and afterload on the heart.[1]

At higher concentrations, Levothis compound can also act as a phosphodiesterase III (PDE3) inhibitor, which may contribute to its inotropic effects.[3]

Quantitative Analysis of this compound-cTnC Binding Affinity

The binding affinity of Levothis compound to cTnC has been quantified in several studies, primarily through the determination of the dissociation constant (Kd). The affinity is influenced by the presence of other troponin subunits, particularly cardiac troponin I (cTnI).

Ligand Binding Partner Dissociation Constant (Kd) Experimental Method Reference
Levothis compoundcNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃8 mM2D ¹H-¹⁵N HSQC NMR SpectroscopyRobertson et al., 2008
Levothis compoundcNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃0.7 mM2D ¹H-¹⁵N HSQC NMR SpectroscopyRobertson et al., 2008

Note on Binding Kinetics (Kon and Koff): While the equilibrium dissociation constants (Kd) are available, specific values for the association (Kon) and dissociation (Koff) rate constants for the Levothis compound-cTnC interaction are not extensively reported in the publicly available literature. NMR studies have suggested a "slow conformational exchange" upon binding to the primary site on cTnC, indicating a relatively slow dissociation rate.[7]

Experimental Protocols for Characterizing this compound-cTnC Interaction

Two-Dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

This high-resolution NMR technique is used to monitor the chemical environment of individual amino acids within a protein upon ligand binding.

Methodology:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled cardiac troponin C (cTnC) or its N-terminal domain (cNTnC). The C35S and C84S mutations are often introduced to prevent disulfide bond formation.

    • If studying the ternary complex, purified cardiac troponin I (cTnI) peptides (e.g., cTnI₁₄₄₋₁₆₃) are added to the ¹⁵N-labeled cTnC in the presence of Ca²⁺.

    • Prepare the protein sample in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, 10% D₂O, pH 6.5).

  • Ligand Preparation:

    • Prepare a concentrated stock solution of Levothis compound in a compatible solvent (e.g., DMSO-d₆).

  • NMR Titration:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Perform a stepwise titration by adding small aliquots of the Levothis compound stock solution to the protein sample.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition, ensuring thorough mixing and temperature equilibration.

  • Data Acquisition and Processing:

    • Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The data is processed using appropriate software (e.g., NMRPipe/nmrDraw) to generate the 2D spectra.

  • Data Analysis:

    • Analyze the chemical shift perturbations (CSPs) of the backbone amide resonances in the HSQC spectra.

    • The magnitude of the CSPs for each residue is calculated using a weighted average of the ¹H and ¹⁵N chemical shift changes.

    • The dissociation constant (Kd) can be determined by fitting the CSP data as a function of the ligand concentration to a binding isotherm equation.

Skinned Cardiac Fiber Experiments for Calcium Sensitization

This technique allows for the direct measurement of the effect of a compound on the force-calcium relationship of the contractile machinery, independent of cell membrane and sarcoplasmic reticulum function.

Methodology:

  • Fiber Preparation:

    • Isolate cardiac muscle tissue (e.g., from guinea pig papillary muscle).

    • Mechanically or chemically "skin" the muscle fibers using a detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment.

  • Experimental Setup:

    • Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller.

    • Immerse the fiber in a series of solutions with varying free Ca²⁺ concentrations (pCa).

  • Solutions:

    • Relaxing Solution (high pCa, low Ca²⁺): Contains EGTA to chelate calcium and keep the muscle in a relaxed state.

    • Activating Solutions (low pCa, high Ca²⁺): Contain varying ratios of Ca²⁺-EGTA to achieve a range of free calcium concentrations.

    • Test Solutions: Activating solutions containing different concentrations of Levothis compound.

  • Force Measurement:

    • Expose the fiber to the relaxing solution to establish a baseline force.

    • Sequentially expose the fiber to activating solutions with increasing calcium concentrations and record the steady-state isometric force at each pCa.

    • Repeat the force-pCa measurements in the presence of Levothis compound.

  • Data Analysis:

    • Normalize the force generated at each pCa to the maximum force obtained at saturating Ca²⁺ concentration.

    • Plot the normalized force as a function of pCa to generate a force-pCa curve.

    • The pCa₅₀ (the pCa at which 50% of the maximum force is generated) is determined by fitting the data to the Hill equation.

    • A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ in the presence of Levothis compound indicate an increase in calcium sensitivity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare purified cTnC and Levothis compound in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Experimental Setup:

    • Load the protein solution (e.g., 5-50 µM) into the sample cell of the ITC instrument.

    • Load the Levothis compound solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the Levothis compound solution into the protein-containing sample cell while maintaining a constant temperature.

    • The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kd) is the reciprocal of Ka.

Signaling Pathways and Experimental Workflows

Calcium Sensitization Signaling Pathway

Calcium_Sensitization_Pathway cluster_0 Myocyte Ca_influx Ca²⁺ Influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Ca_SR Ca²⁺ release from SR Ca_SR->Ca_intracellular cTnC Cardiac Troponin C (cTnC) Ca_intracellular->cTnC binds cTnI Troponin I (cTnI) cTnC->cTnI conformational change, removes inhibition Contraction Muscle Contraction cTnC->Contraction Actin Actin cTnI->Actin Myosin Myosin Actin->Myosin enables interaction Myosin->Contraction cross-bridge cycling Levothis compound Levothis compound Levothis compound->cTnC binds to Ca²⁺-bound cTnC Levothis compound->Contraction stabilizes Ca²⁺-cTnC, prolongs interaction NMR_Workflow cluster_workflow NMR Titration Workflow start Start prep_protein Prepare ¹⁵N-labeled cTnC start->prep_protein prep_ligand Prepare Levothis compound stock start->prep_ligand baseline_spec Acquire baseline 2D ¹H-¹⁵N HSQC spectrum prep_protein->baseline_spec titration_loop Titrate with Levothis compound prep_ligand->titration_loop baseline_spec->titration_loop acquire_spec Acquire 2D ¹H-¹⁵N HSQC spectrum titration_loop->acquire_spec add aliquot fit_data Fit CSP data to binding isotherm titration_loop->fit_data titration complete process_data Process NMR data acquire_spec->process_data analyze_csp Analyze Chemical Shift Perturbations (CSPs) process_data->analyze_csp analyze_csp->titration_loop more aliquots? determine_kd Determine Kd fit_data->determine_kd end End determine_kd->end Skinned_Fiber_Workflow cluster_workflow Skinned Fiber Experiment Workflow start Start prep_fiber Isolate and skin cardiac muscle fibers start->prep_fiber mount_fiber Mount fiber to force transducer prep_fiber->mount_fiber baseline_force Establish baseline force in relaxing solution mount_fiber->baseline_force ca_titration Perform Force-pCa titration (control) baseline_force->ca_titration add_levo Incubate fiber with Levothis compound ca_titration->add_levo ca_titration_levo Perform Force-pCa titration (with Levothis compound) add_levo->ca_titration_levo analyze_curves Analyze and compare Force-pCa curves ca_titration_levo->analyze_curves determine_sensitivity Determine change in pCa₅₀ analyze_curves->determine_sensitivity end End determine_sensitivity->end

References

Simendan's Activation of ATP-Sensitive Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Simendan, and its active levo-enantiomer Levothis compound (B1675185), activate ATP-sensitive potassium (K-ATP) channels. The document outlines the signaling pathways, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols for investigating this interaction.

Introduction to K-ATP Channels and this compound

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the bioenergetic state of a cell to its membrane potential.[1][2] These channels are octameric protein complexes formed by four pore-forming inwardly-rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] The Kir6.x subunit contains the binding site for ATP, which, when bound, inhibits channel activity. The SUR subunit, an ATP-binding cassette (ABC) protein, confers sensitivity to pharmacological agents and modulates channel activity in response to nucleotide diphosphates like ADP.[2][3][4]

This compound is a calcium-sensitizing inodilator whose therapeutic effects extend beyond its interaction with troponin C.[3][5] A significant component of its pharmacological profile, particularly its vasodilatory and cardioprotective actions, is attributed to the opening of K-ATP channels in both the sarcolemma of vascular smooth muscle and cardiac cells, and in the inner mitochondrial membrane.[3][6][7][8]

Core Mechanism of K-ATP Channel Activation by this compound

This compound does not activate K-ATP channels that are already in a high-activity state (e.g., in an ATP-free environment).[9] Instead, its primary mechanism is to counteract the inhibitory effect of intracellular ATP.[9] This action is most pronounced under conditions that mimic cellular stress or ischemia, where intracellular ATP concentrations decrease and ADP concentrations rise.[9]

The activation is synergistic with nucleotide diphosphates.[9] While this compound alone does not activate channels inhibited by a non-hydrolyzable ATP analog (AMP-PNP), its activating effect is restored in the presence of ADP.[9] This suggests that this compound modulates the channel, likely via the SUR subunit, to favor an open state by reducing its affinity for ATP or enhancing the stimulatory effect of ADP. This leads to potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation in smooth muscle cells.[5][8]

The effects of this compound are consistently blocked by K-ATP channel antagonists such as glibenclamide (for sarcolemmal channels) and 5-hydroxydecanoate (B1195396) (a selective blocker for mitochondrial K-ATP channels), confirming the specificity of this interaction.[6][7][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on a sarcolemmal K-ATP channel.

Simendan_KATP_Activation cluster_membrane Sarcolemmal Membrane cluster_consequences Cellular Effects KATP K-ATP Channel (Kir6.2 + SUR) K_efflux K+ Efflux KATP->K_efflux Opens ATP Intracellular ATP ATP->KATP Inhibition ADP Intracellular ADP ADP->KATP Stimulation (synergistic) This compound This compound This compound->KATP Modulation Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Caption: this compound's modulation of the K-ATP channel to antagonize ATP inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating this compound's effect on sarcolemmal and mitochondrial K-ATP channels.

Table 1: Effects of Levothis compound on Sarcolemmal K-ATP Channels
ParameterValueCell TypeCommentsSource(s)
EC₅₀ 4.7 µMRat Ventricular CellsDose-dependent stimulation of K-ATP current.[9]
Maximal Effect 30 µMRat Ventricular CellsConcentration at which the maximal K-ATP current was observed.[9]
Effective Conc. 3 - 10 µMRat Ventricular CellsMarkedly shortened action potential duration.[9]
Antagonist GlibenclamideRat Ventricular CellsAbolished the this compound-activated outward current.[9]
Table 2: Effects of Levothis compound on Mitochondrial K-ATP (mitoK-ATP) Channels
ParameterValuePreparationCommentsSource(s)
EC₅₀ 0.83 ± 0.24 µMRat Heart MitochondriaActivation of potassium flux into the mitochondrial matrix.[10][11]
Effective Conc. 0.7 - 2.6 µMRat Liver MitochondriaDecreased mitochondrial membrane potential (ΔΨ) by 6.5-40.4%.[6]
Comparative Effect 1 µM Levothis compoundRat Heart MitochondriaAccelerated K+-specific ΔΨ decrease more than 50 µM diazoxide.[10][11]
Antagonist 5-HydroxydecanoateRat Liver MitochondriaAbolished the this compound-induced decrease in ΔΨ.[6]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate this compound's action on K-ATP channels.

Protocol: Patch-Clamp Recording of Sarcolemmal K-ATP Channels

This protocol is based on the methodology described for studying rat ventricular cells.[9]

Objective: To measure the effect of Levothis compound on K-ATP channel currents in isolated cardiomyocytes.

Experimental Workflow Diagram:

Patch_Clamp_Workflow A 1. Cardiomyocyte Isolation (e.g., from rat ventricles via enzymatic digestion) B 2. Patch-Clamp Setup (Whole-cell or inside-out patch configuration) A->B C 3. Pipette & Bath Solutions - Pipette with low ATP (e.g., 0.3 mM) to allow for inhibition - K+-based solutions B->C D 4. Baseline Recording (Establish stable K-ATP current, often inhibited by ATP) C->D E 5. Levothis compound Application (Perfuse cell with varying concentrations) D->E F 6. Data Acquisition (Measure changes in outward current or channel open probability) E->F G 7. Antagonist Control (Apply Glibenclamide to confirm K-ATP specificity) F->G

Caption: Workflow for electrophysiological analysis of this compound's effects.

Methodology:

  • Cell Preparation:

    • Ventricular myocytes are isolated from adult rat hearts by enzymatic dissociation using collagenase and protease.

    • Cells are stored in a high-K+, low-Ca²⁺ solution before use.

  • Electrophysiological Recording:

    • Whole-Cell Configuration: The cell membrane is ruptured to allow dialysis of the cytoplasm with the pipette solution. The command voltage is typically held at -70 mV and ramp pulses are applied to measure current-voltage relationships.

    • Single-Channel (Inside-Out Patch): A small patch of membrane is excised with the intracellular side facing the bath solution. This allows for direct application of ATP, this compound, and other agents to the intracellular face of the channel.

  • Solutions:

    • Pipette Solution (mM): 120 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, and varying concentrations of Mg-ATP (e.g., 0.3 to 3 mM) to study the ATP-dependent effects. Adjusted to pH 7.2 with KOH.

    • Bath Solution (mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Procedure:

    • A baseline current is recorded in the presence of intracellular ATP to observe the basal inhibited state of the K-ATP channels.

    • Levothis compound is added to the bath solution in increasing concentrations (e.g., 0.2 to 30 µM).

    • The outward potassium current is recorded. An increase in outward current, particularly at potentials positive to the K⁺ equilibrium potential, indicates channel opening.

    • To confirm the current is through K-ATP channels, a specific blocker like Glibenclamide (e.g., 10 µM) is applied, which should reverse the effect of Levothis compound.

Protocol: Measurement of Mitochondrial K-ATP Channel Activity

This protocol is based on methodologies used to assess changes in mitochondrial membrane potential (ΔΨ).[6][10]

Objective: To determine if Levothis compound opens mitoK-ATP channels by measuring its effect on mitochondrial membrane potential.

Methodology:

  • Mitochondrial Isolation:

    • Mitochondria are isolated from fresh tissue (e.g., rat liver or heart) by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by high-speed centrifugation to pellet the mitochondria.

  • Measurement of Membrane Potential (ΔΨ):

    • ΔΨ is measured fluorometrically using a potential-sensitive dye such as Safranin O or JC-1, or with a TPP⁺-selective electrode.

    • Isolated mitochondria are suspended in an incubation medium.

  • Incubation Medium:

    • A typical medium contains (in mM): 125 KCl, 10 HEPES, 2 KH₂PO₄, 1 MgCl₂, and respiratory substrates (e.g., 5 succinate (B1194679) + 5 rotenone). Adjusted to pH 7.2.

    • To sensitize the assay, ATP (e.g., 200-400 µM) and oligomycin (B223565) (an ATP synthase inhibitor, e.g., 1 µg/mg protein) are added to ensure mitoK-ATP channels are in a closed state.

  • Procedure:

    • Mitochondria are energized with the respiratory substrate, leading to the establishment of a stable membrane potential.

    • A baseline ΔΨ is recorded.

    • Levothis compound is added to the mitochondrial suspension at various concentrations (e.g., 0.5 to 5 µM).

    • Opening of mitoK-ATP channels allows K⁺ to enter the mitochondrial matrix, causing a dissipation (decrease) of the membrane potential. This is recorded as a change in fluorescence or electrode potential.

    • To confirm specificity, the experiment is repeated in the presence of the selective mitoK-ATP channel blocker 5-hydroxydecanoate (e.g., 200 µM), which should prevent the Levothis compound-induced depolarization.

Conclusion

This compound activates both sarcolemmal and mitochondrial ATP-sensitive potassium channels through a sophisticated mechanism. It functions not as a direct agonist but as a modulator that counteracts the tonic inhibition exerted by intracellular ATP, an effect that is synergistic with ADP. This action is particularly relevant in ischemic conditions, contributing significantly to the vasodilatory and cardioprotective properties of the drug. The methodologies outlined provide a robust framework for the continued investigation of this compound and other K-ATP channel openers in drug development.

References

Unraveling the Phosphodiesterase Inhibition Properties of Simendan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simendan, a pyridazinone-dinitrile derivative, is a cardiovascular agent primarily recognized for its calcium-sensitizing effects. However, a significant component of its pharmacological profile is its activity as a phosphodiesterase (PDE) inhibitor, predominantly targeting the PDE3 isozyme. This technical guide provides an in-depth exploration of the phosphodiesterase inhibition properties of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing PDE inhibition, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the multifaceted mechanism of action of this compound and other related compounds.

Introduction: The Dual Mechanism of this compound

This compound exerts its inotropic effects through a dual mechanism of action: calcium sensitization and phosphodiesterase inhibition. While its ability to increase the sensitivity of cardiac troponin C to calcium is a well-established and primary mode of action, its role as a phosphodiesterase inhibitor contributes significantly to its overall cardiovascular effects, including vasodilation. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways crucial for cardiac muscle contraction and vascular tone.

Phosphodiesterase Inhibition Profile of this compound

This compound exhibits a notable selectivity for phosphodiesterase 3 (PDE3), an isozyme highly expressed in cardiac and vascular smooth muscle. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). In cardiac myocytes, this results in increased calcium influx and enhanced contractility. In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.

Quantitative Analysis of PDE Inhibition

The inhibitory potency of this compound against various PDE isozymes has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific enzyme. The table below summarizes the reported IC50 values for this compound and its active metabolite, OR-1896, against PDE3 and PDE4. For comparative purposes, data for the well-known PDE3 inhibitor Milrinone and the related compound Enoximone (B1671341) are also included.

CompoundPDE IsozymeIC50 (nM)Ki (µM)Species/TissueReference
This compound PDE31.4-Guinea Pig[1]
PDE411,000-Guinea Pig[1]
PDE37.5-Guinea Pig Left Ventricle[2]
PDE3-Not specifiedHuman[3]
PDE5-Not specifiedHuman[3]
OR-1896 (metabolite) PDE394-Guinea Pig
PDE4286,000-Guinea Pig
Enoximone PDE31,800-Guinea Pig[1]
PDE4160,000-Guinea Pig[1]
Milrinone PDE3-Not specifiedHuman[3]
PDE5-Not specifiedHuman[3]

Note: A lower IC50 value indicates a higher inhibitory potency.

Signaling Pathways

The inhibition of PDE3 by this compound directly impacts the cAMP signaling cascade, a fundamental pathway regulating cardiac function and vascular tone.

cAMP Signaling Pathway and PDE3 Inhibition extracellular Extracellular Signal (e.g., Beta-adrenergic Agonist) receptor G-protein Coupled Receptor (GPCR) extracellular->receptor Binds to g_protein G-protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) (Inactive) camp->pka Activates pde3 Phosphodiesterase 3 (PDE3) camp->pde3 Hydrolyzed by pka_active Active PKA pka->pka_active cardiac_effects Cardiac Myocyte: Increased Contractility pka_active->cardiac_effects Phosphorylates Ca2+ channels vascular_effects Vascular Smooth Muscle: Vasodilation pka_active->vascular_effects Phosphorylates Myosin Light Chain Kinase amp 5'-AMP pde3->amp This compound This compound This compound->pde3 Inhibits

cAMP Signaling Pathway and PDE3 Inhibition by this compound.

Experimental Protocols for Assessing PDE Inhibition

The determination of the phosphodiesterase inhibitory activity of compounds like this compound involves specific and sensitive assays. The "two-step radioassay" is a commonly employed method.

Two-Step Phosphodiesterase Radioassay

This method quantifies the hydrolysis of radiolabeled cAMP (or cGMP) by a PDE-containing sample.

Materials:

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • PDE source (e.g., purified enzyme, tissue homogenate)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

Procedure:

  • Reaction Incubation:

    • Prepare reaction mixtures containing the assay buffer, the PDE source, and varying concentrations of the test inhibitor (this compound).

    • Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.

    • Incubate the mixture at 30°C for a defined period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Nucleotide Conversion:

    • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

    • Cool the samples and add snake venom nucleotidase. This enzyme converts the product of the PDE reaction, [³H]-5'-AMP, into [³H]-adenosine.

  • Separation and Quantification:

    • Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unreacted [³H]-cAMP and the intermediate [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.

    • Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]-adenosine is directly proportional to the PDE activity.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for PDE Inhibition Assay start Start prepare_reagents Prepare Reagents: - PDE Source - [3H]-cAMP - Inhibitor (this compound) start->prepare_reagents incubation Incubation: Reaction of PDE with [3H]-cAMP +/- Inhibitor prepare_reagents->incubation termination Reaction Termination (Heat Inactivation) incubation->termination conversion Nucleotide Conversion: Add Snake Venom Nucleotidase ([3H]-5'-AMP -> [3H]-Adenosine) termination->conversion separation Separation: Anion-Exchange Chromatography conversion->separation quantification Quantification: Scintillation Counting of [3H]-Adenosine separation->quantification analysis Data Analysis: Calculate % Inhibition Determine IC50 quantification->analysis end End analysis->end

Experimental Workflow for a Two-Step PDE Radioassay.

Conclusion

The phosphodiesterase inhibitory properties of this compound, particularly its selective inhibition of PDE3, are an integral part of its pharmacological profile. This activity complements its primary calcium-sensitizing mechanism to produce its characteristic inotropic and vasodilatory effects. A thorough understanding of this dual mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued investigation and development of novel cardiovascular therapies. The information presented in this guide provides a foundational resource for researchers and clinicians working in this field.

References

The Pharmacology of OR-1896: An In-depth Technical Guide on the Active Metabolite of Simendan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896 is the principal and long-acting active metabolite of the calcium sensitizer (B1316253), simendan (levothis compound). This technical guide provides a comprehensive overview of the pharmacology of OR-1896, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. A substantial body of evidence demonstrates that OR-1896 contributes significantly to the prolonged hemodynamic effects observed after this compound administration. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), leading to positive inotropic and lusitropic effects in the heart. Additionally, OR-1896 exhibits vasodilatory properties through the activation of potassium channels in vascular smooth muscle. While also investigated for its calcium-sensitizing properties, the predominant view is that its PDE3 inhibitory action is the main driver of its cardiac effects. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of its metabolic and signaling pathways to serve as a thorough resource for professionals in pharmacology and drug development.

Introduction

This compound, a pyridazinone-dinitrile derivative, is a cardiovascular agent used in the treatment of acutely decompensated heart failure. Its therapeutic effects are attributed not only to the parent drug but also significantly to its active metabolite, OR-1896. Formed through the metabolic conversion of this compound, OR-1896 has a considerably longer half-life, extending the therapeutic window of the parent compound.[1] This guide delves into the specific pharmacological characteristics of OR-1896, distinguishing its profile from that of this compound and elucidating its contribution to the overall clinical effects.

Metabolism of this compound to OR-1896

The metabolic pathway from this compound to OR-1896 is a multi-step process. This compound is first metabolized in the intestine to its amino derivative, OR-1855. Subsequently, OR-1855 undergoes N-acetylation in the liver, catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form the active metabolite OR-1896.[1][2] The rate of this conversion and the resulting plasma concentrations of OR-1896 can vary depending on an individual's acetylator status.[3]

This compound This compound Intestinal_Metabolism Intestinal Bacteria (Reduction) This compound->Intestinal_Metabolism OR1855 OR-1855 (intermediate metabolite) Hepatic_Metabolism Hepatic N-acetyltransferase 2 (NAT2) OR1855->Hepatic_Metabolism OR1896 OR-1896 (active metabolite) Intestinal_Metabolism->OR1855 Hepatic_Metabolism->OR1896

Metabolic pathway of this compound to OR-1896.

Pharmacokinetics

OR-1896 exhibits a distinct pharmacokinetic profile characterized by a long elimination half-life, which is responsible for the sustained hemodynamic effects observed after this compound administration.[1]

Table 1: Pharmacokinetic Parameters of OR-1896 in Humans

ParameterValueReference
Elimination Half-life (t½) 70 - 80 hours[1]
Time to Peak Concentration (Tmax) ~2 days after a 24-hour infusion of this compound[1]
Total Clearance (CL) 2.0 ± 0.4 L/h[4]
Volume of Distribution (Vd) 175.6 ± 74.5 L[4]
Renal Clearance 0.9 ± 0.4 L/h[4]
Protein Binding ~40%[5]
Primary Route of Elimination Renal excretion (approximately 50% as unchanged drug)[4][6]

Mechanism of Action

The pharmacological effects of OR-1896 are primarily attributed to two main mechanisms: phosphodiesterase III (PDE3) inhibition and activation of potassium channels. The role of calcium sensitization, while a key feature of the parent compound this compound, appears to be less significant for OR-1896's inotropic effect.

Phosphodiesterase III (PDE3) Inhibition

The principal mechanism underlying the positive inotropic and lusitropic (enhanced relaxation) effects of OR-1896 is the inhibition of PDE3 in cardiac myocytes.[7][8] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and relaxation, including L-type calcium channels and phospholamban.[7][9] This results in increased calcium influx and enhanced reuptake of calcium into the sarcoplasmic reticulum, leading to a stronger contraction and faster relaxation.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_myofilaments Myofilaments Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Gs cAMP cAMP AC->cAMP Converts L_type_Ca_channel L-type Ca2+ Channel Contractility Increased Contractility L_type_Ca_channel->Contractility Ca2+ influx ATP ATP PDE3 PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Degrades OR1896 OR-1896 OR1896->PDE3 Inhibits PKA->L_type_Ca_channel Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates PKA->PLN Relieves Inhibition Troponin_I Troponin I PKA->Troponin_I Phosphorylates SERCA SERCA2a PLN->SERCA Inhibits Relaxation Enhanced Relaxation SERCA->Relaxation Troponin_I->Contractility

Signaling pathway of OR-1896's inotropic and lusitropic effects.
Potassium Channel Activation

OR-1896 induces vasodilation in various vascular beds, including coronary and skeletal muscle arterioles.[10] This effect is primarily mediated by the activation of ATP-sensitive potassium (K-ATP) channels and, to some extent, large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[10] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation.

cluster_cell Vascular Smooth Muscle Cell OR1896 OR-1896 K_ATP_channel K-ATP Channel OR1896->K_ATP_channel Activates BK_Ca_channel BK-Ca Channel OR1896->BK_Ca_channel Activates K_efflux K+ Efflux K_ATP_channel->K_efflux BK_Ca_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx Intracellular_Ca ↓ Intracellular [Ca2+] Relaxation Vasodilation Intracellular_Ca->Relaxation

Mechanism of OR-1896-induced vasodilation.
Calcium Sensitization

While this compound is well-known for its calcium-sensitizing effects on cardiac troponin C, the contribution of this mechanism to the inotropic effect of OR-1896 is debated. Some studies in animal models have suggested a calcium-sensitizing component to its action.[11] However, research on isolated human cardiac preparations indicates that the positive inotropic effect of OR-1896 is primarily driven by PDE3 inhibition, with little to no evidence of significant calcium sensitization at clinically relevant concentrations.[7]

Pharmacodynamics

The pharmacodynamic effects of OR-1896 are a direct consequence of its mechanisms of action, leading to beneficial hemodynamic changes in the context of heart failure.

Table 2: Pharmacodynamic Effects of OR-1896

EffectSpecies/ModelKey FindingsReference
Positive Inotropic Effect Human isolated atrial preparationsConcentration-dependent increase in force of contraction; 1 µM increased force by 72 ± 14.7%.[7]
Rat papillary musclesPositive inotropic effect starting at 0.1 µM and plateauing at 1 µM.[7]
Lusitropic Effect Human isolated atrial preparationsShortened time of relaxation by 10.6 ± 3.6% at 1 µM.[7]
Vasodilation Rat isolated coronary arteriolesConcentration-dependent dilation (1 nM - 10 µM); maximal dilation of 66 ± 6%.[10]
Rat isolated gracilis muscle arteriolesConcentration-dependent dilation (1 nM - 10 µM); maximal dilation of 73 ± 4%.[10]
PDE3 Inhibition Guinea pig heartIC50 of 94 nM.[7]
Rat heart homogenate1 µM inhibited PDE activity by 26 ± 4%.[8]
PDE4 Inhibition Guinea pig heartIC50 of 286 µM.[7]

Experimental Protocols

The pharmacological properties of OR-1896 have been characterized using a variety of in vitro and in vivo experimental models. Below are summaries of key methodologies.

Isolated Heart and Cardiac Muscle Preparations
  • Objective: To assess the inotropic and lusitropic effects of OR-1896.

  • Methodology:

    • Human atrial preparations or animal (e.g., rat, rabbit) papillary muscles are obtained and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and oxygenation.[7]

    • The muscle preparations are electrically stimulated at a fixed frequency (e.g., 1 Hz).

    • Contractile force is measured using a force transducer.

    • Concentration-response curves are generated by cumulatively adding OR-1896 to the organ bath.

    • To investigate the mechanism of action, experiments are repeated in the presence of specific antagonists (e.g., β-blockers, PDE inhibitors, calcium sensitizers).[7]

Heart Isolated Heart/ Cardiac Muscle Organ_Bath Organ Bath with Physiological Solution Heart->Organ_Bath Transducer Force Transducer Organ_Bath->Transducer Stimulator Electrical Stimulator Stimulator->Organ_Bath Data_Acquisition Data Acquisition System Transducer->Data_Acquisition Analysis Data Analysis (Concentration-Response Curves) Data_Acquisition->Analysis

Experimental workflow for isolated heart preparations.
Phosphodiesterase (PDE) Activity Assay

  • Objective: To determine the inhibitory effect of OR-1896 on PDE isoforms.

  • Methodology:

    • Cardiac tissue is homogenized, and the supernatant containing the PDE enzymes is isolated.

    • The homogenate is incubated with a known concentration of radiolabeled cAMP and varying concentrations of OR-1896.

    • The reaction is stopped, and the amount of radiolabeled 5'-AMP produced is quantified, typically using chromatography or scintillation counting.

    • The concentration of OR-1896 that inhibits 50% of the PDE activity (IC50) is calculated.[8]

Isolated Arteriole Vasodilation Assay
  • Objective: To evaluate the vasodilatory effects of OR-1896 and its underlying mechanism.

  • Methodology:

    • Small resistance arteries (e.g., coronary or skeletal muscle arterioles) are dissected and mounted on a pressure myograph.[10]

    • The arterioles are pressurized to a physiological level (e.g., 80 mmHg) and pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

    • The internal diameter of the arteriole is continuously measured using videomicroscopy.

    • Concentration-response curves are generated by adding increasing concentrations of OR-1896 to the superfusate.

    • To identify the mechanism, experiments are repeated in the presence of specific ion channel blockers (e.g., glibenclamide for K-ATP channels, iberiotoxin (B31492) for BKCa channels).[10]

Conclusion

OR-1896, the active metabolite of this compound, is a pharmacologically robust compound with a prolonged duration of action that significantly contributes to the therapeutic effects of its parent drug. Its primary mechanism of action is through the inhibition of PDE3, leading to positive inotropic and lusitropic effects, and through the activation of potassium channels, causing vasodilation. This dual action makes it an effective agent for improving cardiac performance and reducing vascular resistance in heart failure. While the role of calcium sensitization remains a topic of investigation, the evidence strongly supports PDE3 inhibition as the dominant mechanism for its cardiac effects in humans. The in-depth understanding of the pharmacology of OR-1896 presented in this guide is crucial for the continued development and optimal clinical application of this compound and related cardiovascular therapies.

References

The Effect of Simendan on Myocardial Oxygen Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simendan, a calcium sensitizer (B1316253) and potassium channel opener, has emerged as a promising inotropic agent for the management of acute decompensated heart failure. A key area of investigation and clinical interest is its effect on myocardial oxygen consumption (MVO2), a critical factor in the energy balance of the heart. This technical guide provides an in-depth analysis of this compound's impact on MVO2, supported by quantitative data from key studies, detailed experimental methodologies, and visualizations of its mechanism of action. Unlike traditional inotropes that increase intracellular calcium levels and subsequently MVO2, this compound enhances cardiac contractility with a more favorable energetic profile, making it a subject of significant research in cardiac pathophysiology and drug development.

Introduction

Myocardial oxygen consumption is a primary determinant of cardiac function and is tightly coupled to the heart's workload. In conditions such as heart failure, the failing myocardium operates at a reduced efficiency, where any increase in contractility often comes at the cost of a disproportionate rise in MVO2, potentially leading to ischemia and further cardiac damage. Traditional inotropic agents, such as β-adrenergic agonists (e.g., dobutamine) and phosphodiesterase (PDE) inhibitors (e.g., milrinone), increase cardiac contractility by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium concentrations. This, in turn, leads to a significant increase in MVO2.[1]

This compound (levothis compound) offers a distinct mechanism of action. It enhances myocardial contractility primarily by sensitizing the cardiac troponin C (cTnC) to calcium, stabilizing the Ca2+-bound conformation of cTnC and thereby promoting the actin-myosin interaction without a substantial increase in intracellular calcium concentration.[2][3] Additionally, this compound opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload, which decreases the overall workload of the heart.[4][5] This dual mechanism of action suggests that this compound can improve cardiac function without the detrimental increase in myocardial oxygen demand seen with other inotropes.[6]

Quantitative Data on Myocardial Oxygen Consumption and Hemodynamic Parameters

The following tables summarize the quantitative data from various preclinical and clinical studies investigating the effects of this compound on myocardial oxygen consumption and related hemodynamic parameters. For comparison, data for dobutamine (B195870) and milrinone (B1677136) are also included where available.

Table 1: Effect of this compound on Myocardial Oxygen Consumption (MVO2) and Cardiac Efficiency

Study PopulationInterventionMVO2 ChangeCardiac Efficiency ChangeCitation
Patients with decompensated heart failureLevothis compound (B1675185) (24 µg/kg bolus)-9% (uptake)Unchanged (LV mechanical efficiency)[1]
Patients with low cardiac output after CABGLevothis compound (8 µg/kg & 24 µg/kg)No significant increaseNot reported[4][7]
Patients with NYHA class III-IV heart failureLevothis compound (18 µg/kg bolus, 0.3 µg/kg/min infusion)+8% (non-significant)Unchanged (LV), +24% (RV)[8]
Isolated guinea-pig heartsLevothis compound (0.01-1 µM)+10 ± 4% (max increase)More advantageous vs. milrinone[9]
Isolated guinea-pig heartsMilrinone (0.1-10 µM)+38 ± 15% (max increase)Less advantageous vs. levothis compound[9]
Patients with dilated cardiomyopathyDobutamineSignificant increaseIncreased[10]
Endotoxemic pigsDobutamine (10 & 20 µg/kg/min)+80 ± 10% & +142 ± 30%Not reported[11]
Patients after myocardial revascularizationDobutamine (5.1 ± 2.5 µg/kg/min)+29%Not reported[12]
Patients with severe congestive heart failureDobutamineIncreasedNot reported[13]
Patients with severe congestive heart failureMilrinoneUnchangedNot reported[13]

Table 2: Hemodynamic Effects of this compound vs. Placebo and Dobutamine

ParameterLevothis compoundPlacebo/BaselineDobutamineCitation
Cardiac Output/Index ↑ 9% to 39%No significant change↑ (similar to Levothis compound)[1][4][9][10][14][15]
Stroke Volume ↑ 28%No significant changeNot consistently reported[9]
Heart Rate ↑ 8% (modest)No significant change↑ (more significant than Levothis compound)[1][9][14]
Pulmonary Capillary Wedge Pressure ↓ 29% to 37%No significant change↓ (less than Levothis compound)[1][8][9][14]
Systemic Vascular Resistance ↓ 18% to 26%No significant change↓ (less than Levothis compound)[1][8][14]
Coronary Blood Flow ↑ 28 to 42 ml/min or ↑ 45%No significant change[1][4][7]

Experimental Protocols

Measurement of Myocardial Oxygen Consumption and Hemodynamics in Humans

3.1.1. Thermodilution Coronary Sinus Catheterization

This invasive technique is a standard method for directly measuring MVO2 and coronary blood flow (CBF).

  • Procedure:

    • A specialized thermodilution catheter is inserted into the coronary sinus via venous access.

    • A known volume of cold saline is injected through the catheter's proximal port.

    • The change in blood temperature is measured by a thermistor at the catheter's distal tip.

    • The CBF is calculated based on the Stewart-Hamilton equation, which relates the rate of indicator injection and the integral of the temperature change over time.

    • Simultaneous blood samples are drawn from the aorta (arterial) and the coronary sinus (venous) to measure oxygen content.

    • MVO2 is calculated using the Fick principle: MVO2 = CBF × (Arterial O2 content - Venous O2 content).

    • Hemodynamic parameters such as cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure are typically measured concurrently using a Swan-Ganz catheter.[4][7]

3.1.2. Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can quantify myocardial blood flow and oxygen consumption using specific radiotracers.

  • Procedure:

    • Myocardial Blood Flow (MBF) Measurement:

      • The patient is positioned in a PET scanner.

      • A bolus of ¹⁵O-labeled water (H₂¹⁵O) is injected intravenously.

      • Dynamic PET images are acquired to track the tracer's distribution in the myocardium over time.

      • Kinetic modeling is applied to the time-activity curves to calculate MBF in ml/min/g of tissue.

    • Myocardial Oxygen Consumption (MVO2) Measurement:

      • Following the MBF scan, the patient inhales ¹¹C-acetate.

      • ¹¹C-acetate is rapidly taken up by the myocardium and converted to ¹¹C-acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The clearance rate of ¹¹C from the myocardium is proportional to the TCA cycle flux and thus, MVO2.

      • Dynamic PET imaging is performed to measure the clearance rate of ¹¹C from the myocardial tissue.

      • MVO2 is then calculated from the ¹¹C clearance rate.[8][10]

Preclinical Assessment in Isolated Hearts

3.2.1. Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of cardiac function and metabolism in the absence of systemic neurohormonal influences.

  • Procedure:

    • The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig, rabbit).

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The aortic valve closes, forcing the perfusate into the coronary arteries.

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development (left ventricular developed pressure, LVDP) and heart rate.

    • Coronary flow is measured by collecting the effluent from the pulmonary artery.

    • Oxygen electrodes are placed in the perfusion line (arterial) and the coronary effluent (venous) to measure the partial pressure of oxygen (PO2).

    • MVO2 is calculated as: MVO2 = Coronary Flow × (Arterial PO2 - Venous PO2) × O2 solubility.

    • This compound or other pharmacological agents are added to the perfusate at desired concentrations.[9][16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the primary molecular mechanisms by which this compound exerts its effects on cardiomyocytes and vascular smooth muscle cells.

Simendan_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_comparison Traditional Inotropes (e.g., Dobutamine) Simendan_CM This compound cTnC Troponin C (cTnC) Simendan_CM->cTnC Binds to Ca2+-bound cTnC MitoKATP_CM Mitochondrial KATP Channel Simendan_CM->MitoKATP_CM Opens Ca_cTnC Ca2+-cTnC Complex cTnC->Ca_cTnC Ca2+ binding ActinMyosin Actin-Myosin Interaction Ca_cTnC->ActinMyosin Promotes Contraction ↑ Myocardial Contraction ActinMyosin->Contraction MVO2_increase ↑ MVO2 Contraction->MVO2_increase Cardioprotection Cardioprotection MitoKATP_CM->Cardioprotection Simendan_VSM This compound KATP_VSM Sarcolemmal KATP Channel Simendan_VSM->KATP_VSM Opens Hyperpolarization Hyperpolarization KATP_VSM->Hyperpolarization K+ efflux VGCC Voltage-gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Vasodilation Vasodilation (↓ Preload & Afterload) Ca_influx->Vasodilation Vasodilation->MVO2_increase reduces demand on Dobutamine Dobutamine Beta_receptor β-Adrenergic Receptor Dobutamine->Beta_receptor AC Adenylyl Cyclase Beta_receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_channels ↑ Intracellular Ca2+ PKA->Ca_channels Ca_channels->Contraction Ca_channels->MVO2_increase

This compound's dual mechanism of action on cardiomyocytes and vascular smooth muscle.
Experimental Workflow for MVO2 Measurement

The following diagram outlines the typical workflow for assessing the impact of a drug like this compound on myocardial oxygen consumption in a clinical research setting.

MVO2_Workflow cluster_protocol Experimental Protocol cluster_methods Measurement Techniques Patient Patient Recruitment (e.g., Decompensated Heart Failure) Baseline Baseline Measurements (Hemodynamics, MVO2, CBF) Patient->Baseline Intervention Drug Administration (this compound or Placebo/Comparator) Baseline->Intervention Thermodilution Thermodilution Coronary Sinus Catheter Baseline->Thermodilution PET Positron Emission Tomography (¹⁵O-H₂O & ¹¹C-acetate) Baseline->PET Post_Intervention Post-Intervention Measurements Intervention->Post_Intervention Data_Analysis Data Analysis and Comparison Post_Intervention->Data_Analysis Post_Intervention->Thermodilution Post_Intervention->PET

Clinical workflow for measuring myocardial oxygen consumption.

Discussion

The accumulated evidence strongly suggests that this compound improves cardiac function with a more favorable energetic profile compared to traditional inotropic agents. The primary mechanism for this is its ability to enhance myocardial contractility without significantly increasing intracellular calcium levels, thereby avoiding a major driver of increased MVO2.[2][3] The vasodilatory effects of this compound, mediated by the opening of KATP channels, further contribute to its energy-sparing properties by reducing the afterload against which the heart has to pump.[4][5]

While some studies have reported a small, non-significant increase in MVO2 with this compound, this is often in the context of a substantial improvement in cardiac output and is markedly less than the increase observed with agents like dobutamine.[8][9][11] The improved cardiac efficiency, particularly in the right ventricle, observed in some studies, further underscores the beneficial energetic profile of this compound.[8]

The cardioprotective effects of this compound, potentially mediated through the opening of mitochondrial KATP channels, represent another area of active research.[4][5] This mechanism may contribute to improved myocardial function and survival in the setting of ischemia-reperfusion injury.

Conclusion

This compound's unique dual mechanism of action as a calcium sensitizer and a KATP channel opener allows it to improve cardiac performance without the substantial increase in myocardial oxygen consumption characteristic of traditional inotropes. This favorable energetic profile, supported by a growing body of quantitative preclinical and clinical data, makes this compound a valuable therapeutic option in the management of acute decompensated heart failure and a compelling subject for ongoing research in cardiovascular drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a resource for researchers and scientists in this field.

References

Beyond Troponin C: An In-depth Technical Guide to the Molecular Targets of Levosimendan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan (B1675185) is a calcium-sensitizing inotropic agent widely recognized for its primary mechanism of action: enhancing cardiac contractility by binding to cardiac troponin C (cTnC) in a calcium-dependent manner. However, its pharmacological profile extends beyond this singular interaction, encompassing a range of molecular targets that contribute to its multifaceted clinical effects, including vasodilation, cardioprotection, and anti-inflammatory and anti-apoptotic activities.[1][2] This technical guide provides a comprehensive overview of the molecular targets of Levothis compound beyond cTnC, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Molecular Targets and Pharmacological Actions

Beyond its well-established interaction with troponin C, Levothis compound's pleiotropic effects are attributed to its activity on several other key molecular players. These include the inhibition of phosphodiesterase III (PDE3), the opening of ATP-sensitive potassium (K-ATP) channels, and direct effects on mitochondria, as well as modulation of inflammatory and apoptotic pathways.[1][2]

Phosphodiesterase III (PDE3) Inhibition

Levothis compound acts as a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] This inhibitory action is particularly evident at higher concentrations.[1] The resulting increase in intracellular cAMP levels contributes to both the inotropic and vasodilatory effects of the drug.

Quantitative Data: PDE3 Inhibition

ParameterValueSpecies/TissueReference
IC50 7.5 nMGuinea Pig Heart[4]
IC50 1.4 nMGuinea Pig Heart[5]
pIC50 7.7 ± 0.2Failing Human Myocardium[3]

Experimental Protocol: Phosphodiesterase Activity Assay

A two-step radioenzymatic assay is commonly employed to determine PDE3 activity and the inhibitory potential of compounds like Levothis compound.

  • Tissue Preparation:

    • Obtain ventricular tissue samples from failing human hearts or appropriate animal models.

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction where PDE enzymes are located.

  • PDE Reaction:

    • Prepare a reaction mixture containing the tissue homogenate, [3H]-cAMP as a substrate, and varying concentrations of Levothis compound or a known PDE3 inhibitor (e.g., cilostamide) as a positive control.

    • Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic conversion of [3H]-cAMP to [3H]-AMP.

    • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Separation and Quantification:

    • Add snake venom nucleotidase to the reaction mixture to convert [3H]-AMP to [3H]-adenosine.

    • Separate the [3H]-adenosine from the unreacted [3H]-cAMP using anion-exchange chromatography.

    • Quantify the amount of [3H]-adenosine using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition at each Levothis compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Levothis compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: PDE3 Inhibition

PDE3_Inhibition Levothis compound Levothis compound PDE3 Phosphodiesterase III (PDE3) Levothis compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Inotropy Positive Inotropy PKA->Inotropy

Caption: Levothis compound inhibits PDE3, increasing cAMP and activating PKA.

ATP-Sensitive Potassium (K-ATP) Channel Opening

Levothis compound induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[1][2] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the smooth muscle. Furthermore, Levothis compound opens mitochondrial K-ATP channels, a mechanism implicated in its cardioprotective effects.[6][7]

Quantitative Data: K-ATP Channel Activation

ParameterValueTarget/TissueReference
EC50 0.83 ± 0.24 µMMitochondrial K+ flux (Heart Mitochondria)[6][7]
EC50 4.7 µMK-ATP current (Rat Ventricular Cells)

Experimental Protocol: Patch-Clamp Electrophysiology for K-ATP Channels

The whole-cell patch-clamp technique is utilized to measure the activity of K-ATP channels in isolated cardiomyocytes or vascular smooth muscle cells.

  • Cell Isolation:

    • Isolate single cells from the desired tissue (e.g., ventricular myocardium, coronary artery) using enzymatic digestion.

    • Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.

    • Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage ramps or steps to elicit ion channel currents.

  • Drug Application:

    • Perfuse the recording chamber with an external solution containing varying concentrations of Levothis compound.

    • To confirm the involvement of K-ATP channels, the specific blocker glibenclamide can be co-administered.

  • Data Analysis:

    • Measure the amplitude of the outward current at different voltages before and after the application of Levothis compound.

    • Construct a current-voltage (I-V) relationship.

    • Determine the EC50 value by plotting the increase in current against the Levothis compound concentration.

Signaling Pathway: K-ATP Channel Opening in Vascular Smooth Muscle

KATP_Opening Levothis compound Levothis compound KATP K-ATP Channel Levothis compound->KATP opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation leads to

Caption: Levothis compound opens K-ATP channels, causing vasodilation.

Mitochondrial Effects

Levothis compound exerts direct effects on mitochondria, primarily through the opening of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels.[6][7] This action is believed to be a key mechanism behind its cardioprotective and anti-ischemic properties.

Experimental Protocol: Mitochondrial Swelling Assay

Mitochondrial swelling, an indicator of the opening of the mitochondrial permeability transition pore (mPTP) which can be influenced by mitoK-ATP channel activity, can be measured spectrophotometrically.

  • Mitochondrial Isolation:

    • Isolate mitochondria from cardiac tissue by differential centrifugation.

    • Determine the protein concentration of the mitochondrial suspension.

  • Swelling Measurement:

    • Suspend the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a potassium salt.

    • Monitor the absorbance of the mitochondrial suspension at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • Add Levothis compound to the suspension and record the change in absorbance.

    • The specificity of mitoK-ATP channel involvement can be confirmed by using the blocker 5-hydroxydecanoate.

Signaling Pathway: Mitochondrial K-ATP Channel and Cardioprotection

MitoKATP cluster_mito Mitochondrion MitoKATP MitoK-ATP Channel K_influx K+ Influx MitoKATP->K_influx Matrix_swelling Matrix Swelling K_influx->Matrix_swelling ROS_production ROS Production Matrix_swelling->ROS_production mPTP mPTP Opening Matrix_swelling->mPTP inhibits Cardioprotection Cardioprotection ROS_production->Cardioprotection mPTP->Cardioprotection Levothis compound Levothis compound Levothis compound->MitoKATP opens

Caption: Levothis compound's effect on mitochondrial K-ATP channels.

Anti-inflammatory and Anti-apoptotic Effects

Levothis compound has demonstrated immunomodulatory properties by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] It also exerts anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade, such as Bcl-2 and Bax.[10][11]

Quantitative Data: Anti-inflammatory and Anti-apoptotic Effects

EffectParameterObservationCell/ModelReference
Anti-inflammatory IL-6Significant reduction in circulating levelsPatients with decompensated heart failure[8]
Anti-inflammatory TNF-αReduction in circulating levelsPatients with advanced heart failure
Anti-apoptotic Bcl-2/Bax ratioDose-dependent increaseHypertensive Dahl/Rapp rats[10][11]
Anti-apoptotic Caspase-3Dose-dependent decrease in activityHypertensive Dahl/Rapp rats[10][11]

Experimental Protocol: TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Tissue Preparation:

    • Fix cardiac tissue samples in 4% paraformaldehyde and embed in paraffin.

    • Cut thin sections (4-5 µm) and mount them on slides.

    • Deparaffinize and rehydrate the tissue sections.

  • Permeabilization and Labeling:

    • Permeabilize the cells with proteinase K to allow entry of the labeling enzyme.

    • Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection and Visualization:

    • For fluorescent detection, visualize the labeled nuclei directly using a fluorescence microscope.

    • For chromogenic detection, use an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the label on the dUTPs, followed by the addition of a chromogenic substrate.

    • Counterstain the nuclei with a dye such as DAPI or hematoxylin.

  • Quantification:

    • Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei in several random fields of view.

    • Calculate the apoptotic index as the percentage of TUNEL-positive cells.

Signaling Pathway: Anti-inflammatory and Anti-apoptotic Mechanisms

AntiInflammatory_AntiApoptotic cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway Levothis compound Levothis compound NFkB NF-κB Levothis compound->NFkB inhibits Bcl2 Bcl-2 Levothis compound->Bcl2 upregulates Bax Bax Levothis compound->Bax downregulates TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Levothis compound's anti-inflammatory and anti-apoptotic pathways.

Conclusion

The therapeutic efficacy of Levothis compound is not solely dependent on its interaction with troponin C. Its engagement with a diverse array of molecular targets, including PDE3, K-ATP channels, and mitochondrial proteins, as well as its ability to modulate inflammatory and apoptotic signaling, collectively contribute to its unique pharmacological profile. A thorough understanding of these non-troponin C targets is crucial for the continued development and optimized clinical application of Levothis compound and for the design of novel cardiovascular drugs with similarly multifaceted mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals to explore these complex interactions further.

References

Simendan's Role in Modulating Intracellular Calcium Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simendan, and its active L-enantiomer Levothis compound (B1675185), represents a unique class of cardiovascular drugs known as calcium sensitizers. Unlike traditional inotropes that increase intracellular calcium concentration ([Ca²⁺]i) and subsequently myocardial oxygen demand, this compound enhances cardiac contractility by sensitizing the myofilaments to existing calcium. This in-depth technical guide explores the multifaceted mechanisms by which this compound modulates the intracellular calcium environment, not by altering its concentration for contraction, but by influencing the cellular response to it. The guide details its primary mechanism of action on cardiac troponin C, its secondary effects through phosphodiesterase III inhibition and ATP-sensitive potassium channel opening, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized.

Core Mechanism of Action: Calcium Sensitization

This compound's principal inotropic effect is achieved through calcium sensitization of the cardiac contractile apparatus, a mechanism that does not involve an increase in intracellular calcium levels.[1] This is a key differentiator from other inotropic agents, which often carry risks of arrhythmias and increased myocardial oxygen consumption due to elevated [Ca²⁺]i.[1][2]

The drug binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[1][3][4] This binding stabilizes the Ca²⁺-induced conformational change in cTnC, prolonging the interaction between actin and myosin and thereby enhancing the force of contraction for a given concentration of intracellular calcium.[5][6][7] This targeted action improves myocardial contractility without adversely affecting diastolic relaxation.[8][9]

Quantitative Effects on Calcium Sensitivity

Experimental studies have quantified this compound's effect on the calcium sensitivity of cardiac myofilaments. A key parameter is the Ca₅₀ value, which represents the calcium concentration required to elicit 50% of the maximal response.

ParameterConditionValueReference
Ca₅₀ (Control)Dansylated cTnC2.73 µM[4]
Ca₅₀ (Levothis compound)3 µM Levothis compound1.19 µM[4]

This demonstrates a significant leftward shift in the calcium-response curve, indicating increased sensitivity.

Secondary Mechanisms Influencing Calcium Signaling

While calcium sensitization is the primary inotropic mechanism, this compound also exhibits other actions that indirectly influence intracellular calcium signaling and contribute to its overall hemodynamic profile.

Inhibition of Phosphodiesterase III (PDE3)

At higher, though still clinically relevant, concentrations, this compound acts as a phosphodiesterase III (PDE3) inhibitor.[5][6] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[10][11] Inhibition of PDE3 leads to an increase in intracellular cAMP levels. In cardiac myocytes, elevated cAMP can lead to a modest increase in intracellular calcium, contributing to a positive inotropic effect.[10] However, it's crucial to note that some studies suggest the PDE3-inhibitory property of Levothis compound is sufficient to account for its inotropic effect, with a lesser role for calcium sensitization.[12][13]

In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[11] This vasodilatory effect reduces both preload and afterload, decreasing the workload on the heart.[6][14]

ParameterDrugValueSelectivity Factor (PDE III vs. PDE IV)Reference
IC₅₀ for PDE IIILevothis compound1.4 nM~8000[15]
IC₅₀ for PDE IVLevothis compound11 µM~8000[15]
IC₅₀ for PDE IIIEnoximone (B1671341)1.8 µM~90[15]
IC₅₀ for PDE IVEnoximone160 µM~90[15]
Opening of ATP-Sensitive Potassium (K-ATP) Channels

This compound also activates ATP-sensitive potassium (K-ATP) channels in both vascular smooth muscle and mitochondria.[14][16][17] The opening of K-ATP channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.[18][19] This reduction in calcium influx results in vasodilation.[7]

In cardiomyocytes, the opening of mitochondrial K-ATP channels is believed to have a cardioprotective effect, particularly during ischemia.[14][17]

ParameterConditionEC₅₀Reference
K-ATP Current StimulationRat Ventricular Myocytes4.7 µM[20]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The multifaceted mechanism of this compound can be visualized as follows:

Simendan_Mechanism cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Simendan_cardiac This compound cTnC Cardiac Troponin C (cTnC) Simendan_cardiac->cTnC Binds to Ca²⁺-saturated cTnC PDE3_cardiac Phosphodiesterase III (PDE3) Simendan_cardiac->PDE3_cardiac Inhibits Contraction Myofilament Contraction cTnC->Contraction Stabilizes conformational change Ca_binding Ca²⁺ Binding to cTnC Ca_binding->cTnC cAMP_cardiac ↑ cAMP PDE3_cardiac->cAMP_cardiac PKA Protein Kinase A cAMP_cardiac->PKA Ca_influx_cardiac ↑ [Ca²⁺]i (modest) PKA->Ca_influx_cardiac Ca_influx_cardiac->Contraction Simendan_vascular This compound K_ATP ATP-Sensitive K⁺ Channel Simendan_vascular->K_ATP Opens PDE3_vascular Phosphodiesterase III (PDE3) Simendan_vascular->PDE3_vascular Inhibits Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_channel L-type Ca²⁺ Channel Hyperpolarization->Ca_channel Closes Ca_influx_vascular ↓ [Ca²⁺]i Ca_channel->Ca_influx_vascular Vasodilation Vasodilation Ca_influx_vascular->Vasodilation cAMP_vascular ↑ cAMP PDE3_vascular->cAMP_vascular cAMP_vascular->Vasodilation

Caption: this compound's dual action on cardiac and vascular cells.

Experimental Workflow: Calcium Sensitivity Assay

A common experimental approach to determine the calcium-sensitizing effect of a compound involves using skinned muscle fibers.

Calcium_Sensitivity_Workflow start Start: Isolate Cardiac Muscle Fibers skinning Chemically 'Skin' Fibers (e.g., with saponin (B1150181) or Triton X-100) to permeabilize the cell membrane start->skinning mounting Mount Fibers on a Force Transducer skinning->mounting solutions Prepare Solutions with Varying [Ca²⁺] incubation Incubate a subset of fibers with this compound mounting->incubation measurement Sequentially expose fibers to increasing [Ca²⁺] solutions solutions->measurement incubation->measurement data_collection Record Isometric Force at each [Ca²⁺] measurement->data_collection analysis Plot Force vs. [Ca²⁺] and determine pCa₅₀ (-log[Ca²⁺] for 50% max force) data_collection->analysis comparison Compare pCa₅₀ between control and this compound-treated fibers analysis->comparison end Conclusion: Leftward shift indicates Ca²⁺ sensitization comparison->end

Caption: Workflow for assessing myofilament calcium sensitivity.

Detailed Experimental Protocols

Measurement of Intracellular Calcium with Fura-2

This protocol is adapted from studies investigating the effects of this compound on intracellular calcium in vascular smooth muscle.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

  • Isolated porcine coronary artery segments

  • Fura-2 AM (calcium-sensitive fluorescent probe)

  • Physiological salt solution (PSS)

  • Agonists (e.g., U46619, KCl)

  • This compound solution

  • Dual-wavelength spectrofluorometer

Procedure:

  • Tissue Preparation: Dissect porcine coronary arteries and cut them into small rings.

  • Dye Loading: Incubate the arterial rings in PSS containing Fura-2 AM. The acetoxymethyl ester (AM) allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the Fura-2 inside the cells.

  • Mounting: Mount the Fura-2-loaded arterial rings in a temperature-controlled tissue bath on a fluorometer.

  • Stimulation: Induce contraction and a rise in [Ca²⁺]i using an agonist like the thromboxane (B8750289) A₂ mimetic U46619 or high potassium chloride (KCl).

  • This compound Application: Once a stable contractile response is achieved, add this compound to the tissue bath at the desired concentration.

  • Fluorescence Measurement: Excite the tissue with alternating wavelengths of light (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the [Ca²⁺]i. A decrease in the ratio after this compound application indicates a reduction in intracellular calcium. In some experiments, a decrease in force without a change in the fluorescence ratio indicates calcium desensitization.[21]

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is based on studies examining this compound's effect on K-ATP channels in ventricular myocytes.

Objective: To determine if this compound activates ATP-sensitive potassium channels.

Materials:

  • Isolated rat ventricular myocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Pipette solution (intracellular) containing low ATP to keep channels in a partially inhibited state.

  • Bath solution (extracellular)

  • This compound solution

  • Glibenclamide (K-ATP channel blocker)

Procedure:

  • Cell Isolation: Isolate single ventricular myocytes from a rat heart using enzymatic digestion.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Current Recording: Record the outward current. An increase in outward current is indicative of potassium channel opening.

  • This compound Application: Perfuse the cell with a bath solution containing this compound. An increase in the outward current upon application of this compound suggests activation of potassium channels.

  • Blocker Application: To confirm that the observed current is through K-ATP channels, apply Glibenclamide. Abolishment of the this compound-induced current by Glibenclamide confirms the involvement of K-ATP channels.[20]

Conclusion

This compound's role in modulating intracellular calcium concentration is sophisticated and multifaceted. Its primary mechanism of enhancing cardiac contractility through calcium sensitization of troponin C, without increasing global intracellular calcium, distinguishes it from traditional inotropes. Furthermore, its secondary effects of PDE3 inhibition and K-ATP channel opening contribute to its overall beneficial hemodynamic profile of inotropy and vasodilation. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of novel cardiovascular therapies that target the intricacies of calcium signaling. This comprehensive understanding is essential for researchers, scientists, and drug development professionals working to advance the treatment of heart failure.

References

The Cardioprotective Effects of Simendan in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simendan, a calcium sensitizer (B1316253) and potassium channel opener, has demonstrated significant cardioprotective effects in a variety of preclinical models. Its unique mechanism of action, which enhances cardiac contractility without a substantial increase in myocardial oxygen consumption, coupled with its vasodilatory and anti-ischemic properties, makes it a compelling agent for investigation in the context of myocardial ischemia-reperfusion injury, heart failure, and cardiogenic shock. This technical guide provides an in-depth overview of the preclinical evidence supporting the cardioprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Cardioprotection

This compound's cardioprotective effects are multifactorial, stemming from its distinct pharmacological properties:

  • Calcium Sensitization: this compound binds to cardiac troponin C in a calcium-dependent manner, enhancing the sensitivity of the myofilaments to calcium. This leads to a positive inotropic effect without significantly increasing intracellular calcium concentrations, thereby avoiding the detrimental effects of calcium overload, such as increased oxygen demand and arrhythmogenesis.

  • Opening of ATP-Sensitive Potassium (K-ATP) Channels: this compound activates both sarcolemmal and mitochondrial K-ATP (mitoKATP) channels.[1][2][3][4]

    • Sarcolemmal K-ATP Channels: Activation of these channels in vascular smooth muscle cells leads to vasodilation, reducing both preload and afterload on the heart.

    • Mitochondrial K-ATP (mitoKATP) Channels: The opening of mitoKATP channels is a key mechanism in ischemic preconditioning and is believed to be central to this compound's direct cardioprotective effects against ischemia-reperfusion injury.[1][2][3] This action helps to preserve mitochondrial function and reduce apoptosis.[1][3]

  • Phosphodiesterase (PDE) Inhibition: this compound also exhibits some PDE inhibitory activity, which can contribute to its vasodilatory and inotropic effects.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the cardioprotective effects of this compound.

Table 1: Effect of this compound on Infarct Size in Ischemia-Reperfusion Models

Preclinical ModelDosing RegimenDuration of IschemiaDuration of ReperfusionInfarct Size (Control)Infarct Size (this compound)Reference
Isolated Perfused Rat Heart0.1 µmol/L30 minutes30 minutes40% ± 4%26% ± 3%[5]
In vivo Rabbit HeartNot specifiedNot specifiedNot specified52% ± 2%45% ± 2%[6]
In vivo Dog Heart24 µg/kg bolus + 0.4 µg/kg/min infusion60 minutes3 hoursNot specified50% reduction[7]
In vivo Porcine Heart24 µg/kg bolus + 0.2 µg/kg/min infusion45 minutes2.5 hours64% ± 7%76% ± 4%[8]

Table 2: Effect of this compound on Hemodynamic Parameters in Preclinical Models

Preclinical ModelDosing RegimenParameterChange from Baseline (Control)Change from Baseline (this compound)Reference
Post-MI Heart Failure Rats2.4 µg/kg/min infusionLeft Ventricular End-Diastolic PressureNot specifiedReduced (P < 0.001)[9]
Post-MI Heart Failure Rats2.4 µg/kg/min infusionMean Arterial PressureNot specifiedReduced (P < 0.001)[9]
Post-MI Heart Failure Rats2.4 µg/kg/min infusionPreload-Recruitable Stroke WorkNot specifiedImproved (P < 0.05)[9]
Anesthetized Pigs24 µg/kg bolus + 0.2 µg/kg/min infusionCardiac OutputNot specifiedIncreased by 10% ± 4%[8]
Anesthetized Pigs24 µg/kg bolus + 0.2 µg/kg/min infusiondP/dtmaxNot specifiedIncreased by 15% ± 5%[8]
Anesthetized Pigs24 µg/kg bolus + 0.2 µg/kg/min infusionPulmonary Capillary Wedge PressureNot specifiedDecreased by 18% ± 3%[8]
Anesthetized Pigs24 µg/kg bolus + 0.2 µg/kg/min infusionTau (Diastolic Function)Not specifiedDecreased by 11% ± 2%[8]

Table 3: Effect of this compound on Apoptosis Markers in Preclinical Models

Preclinical ModelDosing RegimenMarkerExpression/Activity (Control)Expression/Activity (this compound)Reference
Isolated Perfused Rat Heart0.1 µmol/LTUNEL-positive cardiomyocytes20 ± 43 ± 1[5]
Isolated Perfused Rat Heart0.1 µmol/LBcl-2 expression31% ± 3%44% ± 3%[5]
H9c2 cells (in vitro)Not specifiedBcl-2 mRNA and proteinBaselineUpregulated[10]
H9c2 cells (in vitro)Not specifiedBax mRNA and proteinBaselineDownregulated[10]
H9c2 cells (in vitro)Not specifiedCaspase-3 mRNA and proteinBaselineDownregulated[10]
Myocardial Infarction Rat ModelNot specifiedBcl-2 mRNA and proteinBaselineUpregulated[10]
Myocardial Infarction Rat ModelNot specifiedBax mRNA and proteinBaselineDownregulated[10]
Myocardial Infarction Rat ModelNot specifiedCaspase-3 mRNA and proteinBaselineDownregulated[10]
Swine Coronary MicroembolizationNot specifiedPTEN expressionUpregulatedAttenuated[11]
Swine Coronary MicroembolizationNot specifiedCaspase-3 expressionUpregulatedInhibited[11]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preclinical evaluation of this compound's cardioprotective effects.

Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function independent of systemic influences.

Protocol:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are typically used. The rats are anesthetized, and the hearts are rapidly excised.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) is initiated.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Drug Administration (Preconditioning): For preconditioning studies, this compound (e.g., 0.1 µmol/L) is added to the perfusate for a defined period (e.g., 10 minutes) before the induction of ischemia.

  • Global Ischemia: Ischemia is induced by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a set period (e.g., 30-120 minutes). For postconditioning studies, this compound is administered at the onset of reperfusion.

  • Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored throughout the experiment.

  • Tissue Collection: At the end of reperfusion, the heart is removed for further analysis, such as infarct size measurement or molecular assays.

Infarct Size Measurement using Triphenyltetrazolium (B181601) Chloride (TTC) Staining

TTC is a vital stain that is reduced by dehydrogenases in viable myocardial tissue to a red formazan (B1609692) precipitate. Infarcted tissue, lacking these enzymes, remains pale.

Protocol:

  • Heart Sectioning: Following the ischemia-reperfusion protocol, the heart is frozen and sliced into uniform sections (e.g., 2 mm thick).

  • Incubation: The slices are incubated in a 1% TTC solution in phosphate (B84403) buffer at 37°C for 15-20 minutes.

  • Fixation: The stained slices are then fixed in 10% formalin to enhance the color contrast.

  • Imaging: The sections are photographed or scanned.

  • Quantification: The areas of infarcted (pale) and viable (red) tissue are measured using planimetry software (e.g., ImageJ). The infarct size is expressed as a percentage of the total ventricular area or the area at risk.

Apoptosis Detection using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue Preparation: Cardiac tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Permeabilization: The tissue sections are deparaffinized and rehydrated, followed by permeabilization with proteinase K.

  • Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining: The nuclei of all cells can be counterstained with a DNA dye such as DAPI or propidium (B1200493) iodide.

  • Microscopy: The sections are visualized using fluorescence microscopy. TUNEL-positive nuclei (apoptotic cells) will fluoresce.

  • Quantification: The number of TUNEL-positive nuclei is counted and expressed as a percentage of the total number of nuclei.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to quantify the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and Caspase-3 (executioner caspase).

Protocol:

  • Protein Extraction: Protein lysates are prepared from cardiac tissue or isolated cardiomyocytes.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Bcl-2, Bax, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Visualizations

The cardioprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Simendan_ext This compound (Extracellular) Simendan_int This compound (Intracellular) Simendan_ext->Simendan_int RISK_Pathway RISK Pathway (ERK1/2) Simendan_int->RISK_Pathway Activates PTEN PTEN Simendan_int->PTEN Downregulates mitoKATP mitoKATP Channel Simendan_int->mitoKATP Activates mBKCa mBKCa Channel Simendan_int->mBKCa Activates Bcl2 Bcl-2 (Anti-apoptotic) RISK_Pathway->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes PTEN->Apoptosis Promotes Mito_Function Preserved Mitochondrial Function mitoKATP->Mito_Function Leads to mBKCa->Mito_Function Leads to Mito_Function->Bax Inhibits Translocation

Caption: Signaling pathways of this compound-mediated cardioprotection.

G cluster_setup Experimental Setup cluster_protocol Ischemia-Reperfusion Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Rabbit, Pig) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Heart_Isolation Isolate Heart (for Langendorff) or Expose Heart (for in vivo) Anesthesia->Heart_Isolation Stabilization Stabilization Period Heart_Isolation->Stabilization Simendan_Admin Administer this compound (Pre- or Post-conditioning) Stabilization->Simendan_Admin Ischemia Induce Ischemia (e.g., Global or Regional) Simendan_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Hemodynamics Monitor Hemodynamics (LVDP, HR, etc.) Reperfusion->Hemodynamics Infarct_Size Measure Infarct Size (TTC Staining) Reperfusion->Infarct_Size Apoptosis_Assay Assess Apoptosis (TUNEL, Western Blot) Reperfusion->Apoptosis_Assay Data_Interpretation Interpret Data and Draw Conclusions Hemodynamics->Data_Interpretation Infarct_Size->Data_Interpretation Apoptosis_Assay->Data_Interpretation

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

Preclinical studies provide compelling evidence for the cardioprotective effects of this compound. Its ability to reduce infarct size, improve hemodynamic function, and inhibit apoptosis in various models of myocardial injury highlights its therapeutic potential. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the clinical applications of this compound in cardiovascular diseases. The variability in outcomes across different animal models, as seen with the porcine study, underscores the importance of careful model selection and interpretation of results in the translation of these promising preclinical findings to the clinical setting.

References

The Potential of Simendan in Non-Cardiac Indications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Early-Stage Research into the Therapeutic Applications of Simendan Beyond Cardiology

Introduction

This compound, a calcium sensitizer (B1316253) and potassium channel opener, is well-established in the management of acutely decompensated heart failure. Its unique mechanism of action, which enhances myocardial contractility without significantly increasing oxygen demand, has made it a valuable tool in cardiology.[1][2] However, a growing body of preclinical and early-stage clinical research suggests that the therapeutic utility of this compound may extend far beyond the cardiovascular system. This technical guide provides a comprehensive overview of the early-stage research on this compound for a range of non-cardiac indications, with a focus on sepsis, pulmonary hypertension, acute kidney injury, neurological disorders, and skeletal muscle conditions. This document is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of this multifaceted molecule.

Core Mechanisms of Action in Non-Cardiac Tissues

This compound's effects in non-cardiac tissues are primarily attributed to its ability to open ATP-sensitive potassium (K-ATP) channels in the smooth muscle of blood vessels, leading to vasodilation.[1][2] This action improves microcirculatory flow and tissue perfusion. Furthermore, emerging evidence highlights its pleiotropic effects, including anti-inflammatory, anti-apoptotic, and antioxidant properties, which are crucial in various disease states.[1][3][4]

Sepsis and Septic Shock

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The anti-inflammatory and microcirculatory benefits of this compound make it a promising candidate for investigation in this complex condition.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Sepsis in Rodents:

A common preclinical model involves the intraperitoneal (IP) injection of LPS to induce a systemic inflammatory response. In a typical rat model, sepsis is induced with an IP injection of 5 mg/kg LPS.[5] Two hours post-injection, animals are treated with either a low dose (1 mg/kg IP) or a high dose (2 mg/kg IP) of this compound.[5] Key endpoints are measured at 5 and 10 hours post-LPS administration and include serum cytokine levels (TNF-α, IL-1β, IL-6) and a murine sepsis score to assess clinical severity.[6][7]

Cecal Ligation and Puncture (CLP) Model:

The CLP model in mice more closely mimics the clinical course of sepsis. In this procedure, the cecum is ligated and punctured to induce polymicrobial peritonitis. Levothis compound (B1675185) has been administered at a dose of 5 mg/kg intraperitoneally twice daily for 5 consecutive days, with the CLP procedure performed on the fourth day.[8]

Quantitative Data
IndicationModelInterventionKey FindingsReference
SepsisLPS-induced rat modelHigh-dose this compound (2 mg/kg IP)Significant reduction in serum TNF-α, IL-1β, and MCP-1 levels at 10 hours.[6]
SepsisLPS-induced mouse modelThis compound (24 µg/kg IP) 3h post-LPSSignificantly reduced plasma TNF-α and IL-1β levels.[9]
SepsisCLP mouse modelThis compound (5 mg/kg IP)Significantly lower serum levels of TNF-α, IL-6, and IL-1β compared to the CLP group.[8]
Septic CardiomyopathyHuman clinical studyThis compound vs. Dobutamine (B195870)At 48 hours, IL-6 levels were significantly lower in the this compound group (319.43±226.05 pg/ml vs. 504.57±315.20 pg/ml).[10]
Signaling Pathways

This compound's anti-inflammatory effects in sepsis are mediated, in part, by the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[11] It has also been shown to modulate the MAPK signaling cascade, including p38, ERK1/2, and JNK, which are involved in the inflammatory response.[12]

G cluster_sepsis This compound in Sepsis: Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK (p38, ERK, JNK) TLR4->MAPK This compound This compound This compound->NFkB This compound->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Production

This compound's inhibitory effect on key inflammatory pathways in sepsis.

Pulmonary Hypertension

Pulmonary hypertension (PH) is characterized by high blood pressure in the arteries of the lungs. This compound's vasodilatory properties have been investigated for their potential to reduce pulmonary vascular resistance.

Experimental Protocols

HELP Clinical Trial:

The Hemodynamic Evaluation of Levothis compound in Patients with PH-HFpEF (HELP) trial was a phase II study that enrolled patients with a mean pulmonary artery pressure (mPAP) ≥35 mmHg and a pulmonary capillary wedge pressure (PCWP) ≥20 mmHg.[13][14] The study involved an initial open-label 24-hour infusion of this compound (0.1 μg/kg/min). Responders (≥4 mmHg reduction in exercise-PCWP) were then randomized to receive weekly 24-hour infusions of this compound (0.075 to 0.1 μg/kg/min) or placebo for 5 weeks.[14]

Animal Models:

Preclinical studies have utilized monocrotaline- and hypoxia-induced models of PH in rats. In the monocrotaline (B1676716) model, rats receive a single injection of monocrotaline to induce PH.[15] In the Sugen-hypoxia model, rats are treated with Sugen 5416 and exposed to hypoxia to induce a more severe form of the disease.[16]

Quantitative Data
IndicationModelInterventionKey FindingsReference
Pulmonary HypertensionHELP Clinical Trial (Phase II)Weekly this compound infusion for 6 weeksReduction in PCWP across all exercise stages (-3.9 ± 2.0 mm Hg).[14]
Pulmonary HypertensionHELP Clinical Trial (Phase II)Weekly this compound infusion for 6 weeks29.3 m improvement in 6-minute walk distance (6MWD).[14]
Hypoxia-induced PHPorcine modelThis compound infusionDecreased mean pulmonary artery pressure by ~9% and pulmonary vascular resistance by ~19%.[17]
Signaling Pathways

This compound's beneficial effects in pulmonary hypertension are primarily attributed to the activation of K-ATP channels in pulmonary artery smooth muscle cells, leading to vasodilation.[15] It also exhibits anti-proliferative effects on these cells, potentially by attenuating inflammatory signaling.

G cluster_ph This compound in Pulmonary Hypertension This compound This compound KATP K-ATP Channels (in PASMCs) This compound->KATP Activates Proliferation PASMC Proliferation This compound->Proliferation Hyperpolarization Hyperpolarization KATP->Hyperpolarization Vasodilation Pulmonary Vasodilation Hyperpolarization->Vasodilation Remodeling Vascular Remodeling Proliferation->Remodeling

Mechanism of this compound in pulmonary vasodilation and anti-remodeling.

Acute Kidney Injury

Acute kidney injury (AKI) is a common and serious complication in critically ill patients. This compound's ability to improve renal blood flow suggests a potential role in the prevention or treatment of AKI.

Experimental Protocols

Post-Cardiac Surgery AKI Clinical Study:

In a double-blind, randomized, placebo-controlled study, patients with AKI after cardiac surgery received a 5-hour infusion of this compound (12 µg/kg bolus over 30 minutes followed by 0.1 µg/kg/min) or placebo.[18] Renal blood flow and glomerular filtration rate (GFR) were measured using infusion clearance of para-aminohippuric acid and a filtration marker, respectively.[18]

Animal Models of AKI:

Rodent models of AKI often involve ischemia-reperfusion injury, where the renal pedicle is clamped for a period (e.g., 12.5 or 20 minutes) followed by reperfusion.[19] this compound (e.g., 50 μg/kg IV) can be administered before or during the ischemic period. Another model uses LPS injection to induce endotoxemic AKI.[19]

Quantitative Data
IndicationModelInterventionKey FindingsReference
AKI post-cardiac surgeryHuman clinical study5-hour this compound infusion15% increase in renal blood flow compared to 3% with placebo.[18]
Decompensated Heart Failure with Renal DysfunctionHuman clinical study24-hour this compound infusionGFR increased by 22% in the this compound group, with no change in the dobutamine group.[20]
Decompensated Heart Failure with Renal DysfunctionHuman clinical study24-hour this compound infusioneGFR increased from a baseline of 72.6 to 75.0 ml/min/m² at 24-72 hours.[21]
AKI after CPRRat modelThis compound (12 μg/kg bolus + 0.3 μg/kg/min)Significantly decreased serum creatinine (B1669602) and BUN levels compared to the CPR group.[22]
Signaling Pathways

This compound's renoprotective effects are thought to be mediated by the activation of K-ATP channels in the renal vasculature, leading to vasodilation and increased renal blood flow.[19] It also exhibits anti-inflammatory and anti-apoptotic effects in the kidney, potentially through the activation of the ERK signaling pathway.[23]

G cluster_aki This compound in Acute Kidney Injury This compound This compound KATP_renal Renal K-ATP Channels This compound->KATP_renal Activates Inflammation Inflammation This compound->Inflammation Apoptosis Apoptosis This compound->Apoptosis ERK ERK Pathway This compound->ERK Activates Renal_Vaso Renal Vasodilation KATP_renal->Renal_Vaso RBF Increased Renal Blood Flow Renal_Vaso->RBF GFR Improved GFR RBF->GFR ERK->Apoptosis

Renoprotective mechanisms of this compound in acute kidney injury.

Neurological Disorders

Preclinical evidence suggests that this compound may have neuroprotective properties, potentially through its effects on cerebral blood flow and cellular protective mechanisms.

Experimental Protocols

Asphyxial Cardiac Arrest in Swine:

In a swine model, asphyxial cardiac arrest was induced, followed by resuscitation.[24] Animals were randomized to receive adrenaline alone or adrenaline plus this compound.[24] Hemodynamic variables, survival, and a neurologic alertness score were assessed at 24 hours.[24]

In Vitro Traumatic Brain Injury Model:

Organotypic hippocampal brain slices from mice were subjected to a focal mechanical trauma. The slices were then treated with different concentrations of this compound (e.g., 0.01 or 0.1 µM) to assess its neuroprotective effects.[25]

Quantitative Data
IndicationModelInterventionKey FindingsReference
Asphyxial Cardiac ArrestSwine modelAdrenaline + this compoundSignificantly better neurologic examination score at 24 hours compared to adrenaline alone.[24]
Traumatic Brain InjuryIn vitro hippocampal slice modelThis compound (0.01 or 0.1 µM)Significant dose-dependent reduction in total and secondary tissue injury.[25]
Signaling Pathways

The neuroprotective effects of this compound are hypothesized to involve the opening of mitochondrial K-ATP channels in neurons, which can help maintain mitochondrial function and reduce apoptosis during ischemic insults.[26]

G cluster_neuro This compound in Neurological Protection Ischemic_Insult Ischemic Insult Apoptosis_Neuro Neuronal Apoptosis Ischemic_Insult->Apoptosis_Neuro This compound This compound Mito_KATP Mitochondrial K-ATP Channels This compound->Mito_KATP Activates Mito_Function Mitochondrial Function Mito_KATP->Mito_Function Maintains Mito_Function->Apoptosis_Neuro Neuroprotection Neuroprotection

Proposed neuroprotective signaling of this compound.

Skeletal Muscle Disorders

Emerging research indicates that this compound may have beneficial effects on skeletal muscle function, particularly in conditions of muscle weakness and atrophy.

Experimental Protocols

Heart Failure and Sarcopenia Mouse Model:

A mouse model of heart failure with sarcopenia was established by ligating the left anterior descending coronary artery combined with hindlimb unloading.[27] Mice were treated with this compound (3mg/kg, once a week for four weeks).[27] Endpoints included forelimb grip strength, hanging impulse, and histological analysis of muscle fibers.[28]

In Vitro Single Muscle Fiber Studies:

Skinned single muscle fibers from mice can be submersed in a this compound-supplemented solution (e.g., 100 µM) to investigate its direct effects on calcium sensitivity and force generation using specialized equipment like the MyoRobot.[29]

Quantitative Data
IndicationModelInterventionKey FindingsReference
Heart Failure and SarcopeniaMouse modelThis compound (3mg/kg weekly)Significant increase in forelimb grip strength/body weight, hanging impulse, and maximum running distance.[28]
Heart Failure and SarcopeniaMouse modelThis compound (3mg/kg weekly)Directly increased the cross-sectional area of the gastrocnemius muscle.[28]
Signaling Pathways

This compound's effects on skeletal muscle may be linked to its ability to reduce apoptosis.[28] While the precise signaling pathways are still under investigation, it is plausible that it modulates similar anti-apoptotic pathways as observed in other tissues.

G cluster_muscle This compound in Skeletal Muscle Muscle_Atrophy Muscle Atrophy & Apoptosis Muscle_Function Improved Muscle Function & Strength This compound This compound Anti_Apoptotic Anti-Apoptotic Pathways This compound->Anti_Apoptotic Activates Anti_Apoptotic->Muscle_Atrophy

References

Methodological & Application

Application Notes and Protocols for Simendan In Vitro Contractility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simendan, and its active L-enantiomer Levothis compound, is a calcium-sensitizing inotropic agent developed for the treatment of acutely decompensated heart failure. Its primary mechanism of action is the enhancement of myocardial contractility by increasing the sensitivity of cardiac troponin C (cTnC) to calcium, without significantly increasing intracellular calcium concentrations. This unique mechanism is believed to improve cardiac function with a lower risk of arrhythmias and increased myocardial oxygen demand compared to traditional inotropes. At higher concentrations, this compound also exhibits phosphodiesterase III (PDE3) inhibitory effects, contributing to its inotropic and vasodilatory properties.

These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on myocardial contractility. The described methods are suitable for studying its dose-dependent effects on cardiomyocyte shortening, calcium transients, and force generation in skinned cardiac muscle fibers.

Signaling Pathway of this compound

This compound exerts its effects on cardiac contractility through a dual mechanism of action. Primarily, it acts as a calcium sensitizer. It binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation of cTnC. This stabilization enhances the interaction between actin and myosin, leading to increased myocardial contractility without a significant increase in intracellular calcium concentration. At higher doses, this compound also acts as a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic AMP (cAMP), leading to increased protein kinase A (PKA) activity. PKA then phosphorylates various proteins involved in excitation-contraction coupling, which can further enhance contractility.

Simendan_Signaling_Pathway cluster_membrane Cardiomyocyte cluster_sarcomere Sarcomere cluster_cytosol Cytosol This compound This compound cTnC Cardiac Troponin C (cTnC) This compound->cTnC Binds to (Ca²⁺-dependent) PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits (at high conc.) Ca_cTnC Ca²⁺-cTnC Complex cTnC->Ca_cTnC Stabilizes ActinMyosin Actin-Myosin Interaction Ca_cTnC->ActinMyosin Enhances Contraction Increased Contractility ActinMyosin->Contraction cAMP cAMP PDE3->cAMP Blocks degradation of PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Contractile Proteins PKA->Phosphorylation Catalyzes Phosphorylation->Contraction

Caption: this compound's dual mechanism of action on cardiac contractility.

Data Presentation

The following tables summarize the quantitative data on the effects of Levothis compound (the active enantiomer of this compound) on various contractility parameters from in vitro studies.

ParameterSpeciesPreparationLevothis compound ConcentrationEffectReference
Isometric ForceGuinea PigPermeabilized myocyte-sized preparationsEC50: 8.4 nM55.8 ± 8% maximal increase[1]
Force of ContractionGuinea PigElectrically driven right papillary muscles10 µM130 ± 8.6% of predrug value[2]
cAMP ContentGuinea PigVentricular cardiomyocytes1 µMIncreased from 6.3 to 8.1 pmol/mg protein[2]
L-type Ca²⁺ CurrentGuinea PigVentricular cardiomyocytes10 µM402 ± 86% increase in amplitude[2]
Fractional ShorteningRat (Heart Failure model)Isolated left ventricular cardiomyocytesNot specifiedImproved[3]
Ca²⁺ Sensitivity Index RatioRat (Heart Failure model)Isolated left ventricular cardiomyocytesNot specifiedImproved[3]
Peak Isovolumic LV PressureDog (Normal)Cross-circulated isolated hearts~0.63 µM~40% increase[4]
Peak Isovolumic LV PressureDog (Congestive Heart Failure)Cross-circulated isolated hearts~8.4 µM~40% increase[4]
ParameterSpeciesLevothis compound ConcentrationIC50Reference
PDE III InhibitionGuinea PigNot specified1.4 nM[1]
PDE IV InhibitionGuinea PigNot specified11 µM[1]

Experimental Protocols

Isolated Adult Ventricular Cardiomyocyte Contractility and Calcium Transient Assay

This protocol details the isolation of adult ventricular cardiomyocytes and subsequent measurement of contractility (cell shortening) and intracellular calcium transients in response to this compound.

Experimental Workflow:

Cardiomyocyte_Workflow A Heart Excision & Cannulation B Langendorff Perfusion (Retrograde) A->B C Enzymatic Digestion (Collagenase) B->C D Ventricular Tissue Mincing & Filtration C->D E Calcium Reintroduction (Gradual) D->E F Cardiomyocyte Plating & Culture E->F G Incubation with this compound (Dose-Response) F->G H Measurement of Cell Shortening & Calcium Transients G->H I Data Analysis H->I

Caption: Workflow for cardiomyocyte contractility and calcium transient assay.

Materials:

  • Animals: Adult male Wistar or Sprague-Dawley rats (200-250 g).

  • Reagents:

    • Krebs-Henseleit buffer (KHB)

    • Collagenase Type II

    • Bovine Serum Albumin (BSA)

    • Calcium chloride (CaCl₂)

    • This compound stock solution (in DMSO)

    • Fura-2 AM or other suitable calcium indicator

    • Culture medium (e.g., M199)

  • Equipment:

    • Langendorff perfusion system

    • Surgical instruments

    • Inverted microscope with a video-based edge detection system and epifluorescence capabilities

    • Field stimulator

    • Data acquisition and analysis software

Procedure:

  • Cardiomyocyte Isolation: a. Anesthetize the rat and perform a thoracotomy. b. Rapidly excise the heart and place it in ice-cold KHB. c. Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, calcium-free KHB at 37°C. d. Perfuse with KHB containing collagenase and a low concentration of CaCl₂ until the heart is digested. e. Mince the ventricular tissue and gently triturate to release individual cardiomyocytes. f. Filter the cell suspension and gradually reintroduce calcium to a final concentration of 1.8 mM. g. Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Measurement of Cell Shortening and Calcium Transients: a. Load the cardiomyocytes with a calcium indicator (e.g., Fura-2 AM) according to the manufacturer's protocol. b. Place the coverslip in a perfusion chamber on the stage of the inverted microscope. c. Superfuse the cells with KHB (containing 1.8 mM CaCl₂) at 37°C. d. Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using a field stimulator. e. Record baseline cell shortening (sarcomere length changes) and calcium transients. f. Introduce this compound at various concentrations to the superfusion buffer and record the dose-dependent effects on cell shortening and calcium transients. g. Use appropriate vehicle controls (DMSO). A known inotrope like isoproterenol (B85558) can be used as a positive control.

  • Data Analysis:

    • Analyze the following parameters:

      • Cell Shortening: Fractional shortening, maximal velocity of shortening (+dL/dt), maximal velocity of relengthening (-dL/dt).

      • Calcium Transients: Amplitude of the calcium transient, time to peak, and decay kinetics.

    • Construct dose-response curves and calculate EC50 values for this compound's effects on these parameters.

Skinned Cardiac Muscle Fiber Force-Calcium Relationship Assay

This protocol allows for the direct assessment of myofilament calcium sensitivity by chemically removing the cell membranes ("skinning"), which provides direct access to the contractile machinery.

Experimental Workflow:

Skinned_Fiber_Workflow A Cardiac Muscle Dissection (e.g., Papillary Muscle) B Chemical Skinning (e.g., Triton X-100) A->B C Mounting of Fiber between Force Transducer & Motor B->C D Sarcomere Length Adjustment C->D E Generation of Force-pCa Curve (Baseline) D->E F Incubation with this compound E->F G Generation of Force-pCa Curve (with this compound) F->G H Data Analysis (Leftward shift in pCa50) G->H

References

Application Notes and Protocols for Utilizing Simendan in an Isolated Langendorff Heart Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simendan is a calcium sensitizer (B1316253) and potassium channel opener that has shown significant promise in the management of heart failure. Its unique dual mechanism of action, enhancing myocardial contractility without a significant increase in intracellular calcium concentration and inducing vasodilation, makes it a subject of extensive research. The isolated Langendorff heart preparation is an invaluable ex vivo model for studying the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohormonal influences.[1] These application notes provide detailed protocols and a summary of expected quantitative effects for researchers utilizing this compound in a Langendorff-perfused heart model.

Mechanism of Action

This compound exerts its cardiovascular effects through two primary mechanisms:

  • Calcium Sensitization: this compound binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[2] This binding stabilizes the Ca²⁺-induced conformational change in troponin C, enhancing the interaction between actin and myosin filaments and thereby increasing myocardial contractility without raising intracellular calcium levels.[2][3] This mechanism is believed to contribute to its positive inotropic effect with a lower risk of arrhythmias compared to traditional inotropes.

  • Opening of ATP-Sensitive Potassium (K-ATP) Channels: this compound activates ATP-sensitive potassium channels in the sarcolemma of vascular smooth muscle cells.[3][4][5] This leads to hyperpolarization, relaxation of the smooth muscle, and subsequent vasodilation of coronary and peripheral arteries, reducing both preload and afterload on the heart.[3] There is also evidence that this compound can open mitochondrial K-ATP channels, which may contribute to its cardioprotective effects.[6]

Signaling Pathway of this compound

Simendan_Signaling cluster_0 Calcium Sensitization cluster_1 Vasodilation Simendan_Ca This compound Ca2_cTnC Ca²⁺-cTnC Complex Simendan_Ca->Ca2_cTnC Binds to cTnC Cardiac Troponin C cTnC->Ca2_cTnC Binds Ca²⁺ Actin_Myosin Actin-Myosin Interaction Ca2_cTnC->Actin_Myosin Stabilizes Contraction Increased Myocardial Contractility Actin_Myosin->Contraction Enhances Simendan_Vaso This compound K_ATP ATP-Sensitive K⁺ Channel (Vascular Smooth Muscle) Simendan_Vaso->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: Signaling pathways of this compound's dual action.

Data Presentation: Effects of this compound on Isolated Heart Preparations

The following tables summarize the quantitative effects of this compound observed in various isolated heart studies. These values can serve as a reference for expected outcomes in a Langendorff preparation.

Table 1: Hemodynamic Effects of this compound in Isolated Hearts

ParameterSpeciesThis compound ConcentrationObserved EffectReference
Left Ventricular Developed Pressure (LVDP) Guinea Pig300 nMIncreased from 69.4 ± 2.1 mmHg to 104.5 ± 2.7 mmHg[5]
Rat-No significant inotropic action noted in one study[7]
Peak Isovolumic Left Ventricular Pressure (Pmax,5) Dog (Normal)~0.63 µM~40% increase from 120 ± 15 mmHg[7]
Dog (CHF)~8.4 µM~40% increase from 60 ± 12 mmHg[7]
+dP/dt (Rate of Pressure Development) Guinea Pig0.03 - 0.1 µMIncreased[8]
Heart Rate Guinea Pig0.1 µMSlight increase[8]
Coronary Flow Guinea Pig0.01 - 1 µMConcentration-dependent increase in diastolic coronary flow velocity[9]
Rat-Baseline coronary flow was noted to be different in one study[10]

Table 2: Dose-Response Characteristics of this compound

ParameterSpecies/ModelEC50 / Effective ConcentrationReference
Stimulation of K-ATP current Rat Ventricular Cells4.7 µM[5]
Increase in Pmax,5 by ~40% Isolated Dog Heart (Normal)~0.63 µM[7]
Increase in Pmax,5 by ~40% Isolated Dog Heart (CHF)~8.4 µM[7]
Decrease in Ca50 for cTnC Purified Human cTnC3 µM (decreased Ca50 to 1.19 µM)[11]

Experimental Protocols

I. Preparation of the Langendorff Apparatus and Perfusion Buffer

A standard Langendorff system is required, including a water-jacketed heart chamber, a perfusion reservoir, a peristaltic pump or gravity-feed system for constant flow or pressure perfusion, and transducers for measuring physiological parameters.

Krebs-Henseleit Buffer (1 L):

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • KH₂PO₄: 0.16 g

  • MgSO₄·7H₂O: 0.29 g

  • NaHCO₃: 2.1 g

  • CaCl₂ (2.5 mM solution): Add slowly to avoid precipitation.

  • Glucose: 2.0 g

  • Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Maintain the buffer temperature at 37°C.

II. Surgical Procedure for Heart Isolation (Rodent Model)
  • Anesthetize the animal according to approved institutional protocols.

  • Perform a thoracotomy to expose the heart.

  • Administer heparin to prevent coagulation.

  • Carefully dissect the aorta, and place a loose suture around it.

  • Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

III. Mounting the Heart on the Langendorff Apparatus
  • Trim the aorta, leaving a sufficient length for cannulation.

  • Mount the aorta onto the aortic cannula of the Langendorff apparatus.

  • Secure the aorta to the cannula with the pre-placed suture.

  • Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart) or a constant flow rate.

  • Ensure the heart is properly perfused and resumes beating.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumic pressure.

IV. Experimental Protocol for this compound Administration
  • Stabilization Period: Allow the heart to stabilize for at least 20-30 minutes after mounting. During this period, record baseline hemodynamic parameters.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the Krebs-Henseleit buffer.

  • Drug Administration: Introduce this compound into the perfusion buffer at the desired concentration. This can be done as a bolus injection into the perfusion line or as a continuous infusion. For dose-response studies, start with the lowest concentration and incrementally increase it.

  • Data Acquisition: Continuously record hemodynamic parameters, including:

    • Left Ventricular Developed Pressure (LVDP)

    • Heart Rate (HR)

    • Coronary Flow (CF)

    • Maximum and minimum rate of pressure change (+dP/dt and -dP/dt)

  • Washout Period: After the drug administration period, perfuse the heart with drug-free Krebs-Henseleit buffer to observe the reversal of effects.

Experimental Workflow

Langendorff_Workflow A 1. Prepare Langendorff Apparatus & Buffer B 2. Anesthetize Animal & Excise Heart A->B C 3. Mount Heart on Aortic Cannula B->C D 4. Initiate Retrograde Perfusion C->D E 5. Stabilization Period (Record Baseline) D->E F 6. Prepare & Administer This compound Solution E->F G 7. Continuous Data Acquisition F->G H 8. Washout with Drug-Free Buffer G->H I 9. Data Analysis H->I

Caption: Workflow for a this compound experiment.

Conclusion

The isolated Langendorff heart preparation provides a robust and controlled environment to investigate the direct cardiac effects of this compound. By carefully following standardized protocols and monitoring key hemodynamic parameters, researchers can gain valuable insights into the inotropic and vasodilatory properties of this compound. The data presented in these application notes offer a baseline for expected outcomes and can aid in the design of future studies exploring the therapeutic potential of this compound.

References

Application Notes and Protocols for Simendan Efficacy Testing in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Preclinical evaluation of novel therapeutic agents requires robust and reproducible animal models that mimic the pathophysiology of human HF. Simendan, and its active L-enantiomer Levothis compound (B1675185), is a calcium-sensitizing inodilator used in the management of acutely decompensated heart failure.[1][2][3] Its primary mechanisms of action are the enhancement of myofilament calcium sensitivity by binding to cardiac troponin C and vasodilation through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2][4] This dual action improves cardiac contractility and reduces both preload and afterload without significantly increasing myocardial oxygen consumption.[1][4]

These application notes provide detailed protocols for three common and clinically relevant animal models of heart failure used to test the efficacy of this compound/Levothis compound: the Post-Myocardial Infarction model, the Pressure-Overload (Aortic Banding) model, and the Hypertensive Heart Failure model.

Levothis compound's Mechanism of Action

Levothis compound exerts its therapeutic effects through two primary signaling pathways. Firstly, it binds to cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation of cTnC. This action increases the sensitivity of the myofilaments to calcium, leading to enhanced myocardial contractility without raising intracellular Ca²⁺ levels or myocardial oxygen demand.[1][4] Secondly, Levothis compound activates ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle, causing hyperpolarization and subsequent vasodilation. This leads to a reduction in systemic and pulmonary vascular resistance, decreasing cardiac preload and afterload.[2][4] At higher doses, it may also exhibit some phosphodiesterase-3 inhibitory effects.[1]

Levosimendan_Mechanism cluster_0 Cardiomyocyte cluster_1 Vascular Smooth Muscle Cell Levosimendan_Cardio Levothis compound TroponinC Cardiac Troponin C Levosimendan_Cardio->TroponinC Binds to Ca_Binding Stabilizes Ca²⁺ Binding TroponinC->Ca_Binding Enhances ActinMyosin Actin-Myosin Interaction Ca_Binding->ActinMyosin Prolongs Contractility ↑ Myocardial Contractility ActinMyosin->Contractility Levosimendan_Vascular Levothis compound K_ATP ATP-sensitive K⁺ Channels Levosimendan_Vascular->K_ATP Opens K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_ATP->K_Efflux Vasodilation Vasodilation K_Efflux->Vasodilation Preload_Afterload ↓ Preload & Afterload Vasodilation->Preload_Afterload

Caption: Dual mechanism of action of Levothis compound.

Application Note 1: Post-Myocardial Infarction (MI) Model

1.1 Principle and Application The post-MI model in rats is one of the most widely used models for studying left ventricular (LV) systolic dysfunction and subsequent heart failure, mimicking human ischemic cardiomyopathy. Ligation of the left anterior descending (LAD) coronary artery induces a reproducible infarct, leading to cardiac remodeling, impaired contractility, and other sequelae of HF. This model is ideal for evaluating agents like Levothis compound that target myocardial contractility and loading conditions.[5]

1.2 Experimental Protocol: LAD Ligation in Rats

  • Animal Preparation : Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the animal with a suitable anesthetic (e.g., ketamine/xylazine cocktail or isoflurane). Intubate and ventilate the rat mechanically.

  • Surgical Procedure :

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

    • Gently retract the pericardium to visualize the LAD coronary artery.

    • Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

    • Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior LV wall.

    • Sham-operated control animals undergo the same procedure without the final ligation of the suture.

  • Post-Operative Care : Close the chest in layers, evacuate air from the thoracic cavity, and allow the animal to recover on a heating pad. Administer analgesics as required.

  • Heart Failure Development : Allow 4-6 weeks for the development of chronic heart failure, characterized by significant LV remodeling and dysfunction.

  • Levothis compound Treatment :

    • Acute Study : Following the HF development period, randomize animals to receive an intravenous infusion of Levothis compound (e.g., loading dose followed by a continuous infusion of 2.4 µg/kg/min for 40 minutes) or a vehicle control (e.g., saline).[5][6]

    • Chronic Study : Administer Levothis compound orally via drinking water or osmotic mini-pumps for several weeks to assess long-term effects on remodeling and survival.[7]

1.3 Protocol for Functional Assessment

  • Echocardiography : Perform transthoracic echocardiography at baseline (post-ligation) and after the treatment period.[8] Under light anesthesia, acquire M-mode and 2D images to measure LV internal diameters (LVIDd, LVIDs), wall thickness, and calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

  • Invasive Hemodynamics (Pressure-Volume Loop) : For terminal studies, insert a pressure-volume catheter into the LV via the right carotid artery. Record pressure and volume signals to derive parameters such as end-diastolic pressure (LVEDP), end-systolic pressure (LVESP), maximal rate of pressure rise (+dP/dt_max), and preload-recruitable stroke work (PRSW).[5]

1.4 Representative Data

Table 1: Acute Hemodynamic Effects of Levothis compound in Post-MI Rat Model

Parameter HF Vehicle Group HF Levothis compound Group P-value Reference
LV End-Diastolic Pressure (mmHg) 20 ± 2 12 ± 2 < 0.001 [5][6]
Mean Arterial Pressure (mmHg) 78 ± 5 60 ± 3 < 0.001 [5][6]
Preload-Recruitable Stroke Work (mmHg) 39 ± 5 56 ± 6 < 0.05 [5][6]
Fractional Shortening (in vitro) 8.8 ± 0.3% 10.3 ± 0.4% < 0.01 [5][6]

(Data adapted from a study with Levothis compound infusion of 2.4 µg/kg/min for 40 min in rats with post-MI heart failure)[5][6]

Application Note 2: Pressure-Overload (Aortic Banding) Model

2.1 Principle and Application The transverse aortic constriction (TAC) or aortic banding model induces pressure overload on the left ventricle, leading to compensatory hypertrophy that can progress to dilated cardiomyopathy and heart failure.[9] This model is highly relevant for studying HF resulting from conditions like chronic hypertension or aortic stenosis. It is suitable for evaluating the efficacy of Levothis compound in improving cardiac function in the context of increased afterload.

2.2 Experimental Protocol: Transverse Aortic Constriction (TAC) in Mice

  • Animal Preparation : Use male C57BL/6 mice (8-10 weeks old). Anesthetize, intubate, and ventilate the mouse.

  • Surgical Procedure :

    • Make a small incision at the suprasternal notch to expose the aortic arch.

    • Carefully dissect the transverse aorta between the innominate and left carotid arteries.

    • Pass a 7-0 silk suture around the aorta.

    • Tie the suture snugly around the aorta and a blunted 27-gauge needle.

    • Quickly remove the needle to create a standardized stenosis.[10]

    • Sham-operated controls undergo the same procedure, but the suture is passed and then removed without tying.

  • Post-Operative Care : Close the incision and allow the animal to recover under a heat lamp. Provide appropriate analgesia.

  • Heart Failure Development : Monitor the animals for 4-8 weeks. The heart will progress from concentric hypertrophy to a decompensated state with systolic dysfunction.[9]

  • Levothis compound Treatment : Administer Levothis compound or vehicle via oral gavage, drinking water, or osmotic mini-pumps for a defined period (e.g., 2-4 weeks) after the initial hypertrophic phase has been established.

2.3 Protocol for Functional Assessment

  • Echocardiography : Serially assess cardiac function weekly or bi-weekly. Measure LVEF, FS, LV mass, and diastolic function parameters (e.g., E/A ratio, E/e' ratio) to track the progression from hypertrophy to failure and the response to treatment.[11][12]

  • Invasive Hemodynamics : At the study endpoint, perform LV catheterization to measure pressures (LVESP, LVEDP) and contractility indices (+dP/dt_max, -dP/dt_max).[9][13]

2.4 Representative Data

Table 2: Effects of Chronic Levothis compound in a Pressure-Overload RV Failure Model (Rat)

Parameter RV Failure Vehicle Group RV Failure Levothis compound Group P-value Reference
RV External Work (mmHg·mL) 0.30 ± 0.03 0.62 ± 0.06 < 0.001 [14]
RV Myocardial External Efficiency (%) 14 ± 1 26 ± 3 < 0.01 [14]
RV Cardiac Index (mL/min/kg) 127 ± 15 206 ± 18 < 0.01 [14]
RV Myocardial O₂ Consumption (mL O₂/min/100g) 13.9 ± 1.5 15.0 ± 1.5 NS (P=0.64) [14]

(Data adapted from a study using a pulmonary trunk banding model in rats to induce RV failure, with chronic Levothis compound treatment of 3 mg/kg/day for 7 weeks)[14]

Application Note 3: Hypertensive Heart Failure Model

3.1 Principle and Application Chronic hypertension is a leading cause of heart failure, particularly HF with preserved ejection fraction (HFpEF). Animal models like the Dahl salt-sensitive (DSS) rat develop severe hypertension, cardiac hypertrophy, and eventually systolic and diastolic dysfunction when fed a high-salt diet.[15][16] The angiotensin II (Ang II) infusion model also rapidly induces hypertension and cardiac damage.[7] These models are excellent for testing therapies aimed at preventing adverse cardiac remodeling and improving survival in hypertensive heart disease.

3.2 Experimental Protocol: Dahl Salt-Sensitive Rat Model

  • Animal Model : Use 6-week-old male salt-sensitive Dahl/Rapp rats.

  • Diet Induction : Switch animals from a low-salt diet to a high-salt diet (e.g., 7-8% NaCl) to induce hypertension.

  • Levothis compound Treatment :

    • Concurrently with the high-salt diet, begin treatment with Levothis compound.

    • Administer the drug via drinking fluid at different doses (e.g., a low dose of 0.3 mg/kg/day and a high dose of 3 mg/kg/day) for a period of 7 weeks.[15][16]

    • Include a control group on a high-salt diet with no drug and a baseline group on a low-salt diet.

  • Monitoring : Monitor blood pressure non-invasively (e.g., tail-cuff method) throughout the study.

3.3 Protocol for Functional and Pathological Assessment

  • Survival Analysis : Record mortality throughout the 7-week study period.

  • Echocardiography : Perform echocardiography at the end of the study to assess cardiac structure and function (LVEF, FS, LV mass).[16]

  • Apoptosis Assay : At the study endpoint, harvest hearts and perform TUNEL staining on myocardial tissue sections to quantify the rate of cardiomyocyte apoptosis.[15][16]

  • Biomarkers : Measure plasma or urinary markers of neurohumoral activation (e.g., natriuretic peptides, noradrenaline).[15][16]

3.4 Representative Data

Table 3: Effects of Chronic Levothis compound on Survival and Cardiac Parameters in Dahl Salt-Sensitive Rats

Parameter High Salt (Untreated) High Salt + Low-Dose Levo High Salt + High-Dose Levo P-value (vs Untreated) Reference
7-Week Survival Rate 38% (9/24) 100% (12/12) 75% (9/12) <0.001 / 0.05 [15][16][17]
Cardiomyocyte Apoptosis (cells/10⁶ nuclei) 291 ± 48 134 ± 24 60 ± 11 <0.05 / <0.01 [15][17]
Fractional Shortening (%) 33 ± 2 41 ± 2 43 ± 2 <0.05 / <0.01 [15][17]

(Data adapted from a 7-week study in Dahl/Rapp rats on a high-salt diet treated with Levothis compound at 0.3 mg/kg/day (low-dose) and 3 mg/kg/day (high-dose))[15][16][17]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a therapeutic agent like Levothis compound in an animal model of heart failure.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_dev Phase 2: HF Development & Treatment cluster_analysis Phase 3: Endpoint Analysis A Animal Selection (e.g., Rat, Mouse) B Baseline Functional Assessment (Echocardiography) A->B C Surgical/Chemical Induction of HF (e.g., LAD Ligation, TAC, Diet) B->C D Sham Control Group B->D E Post-Op Recovery & HF Development Period (4-8 Weeks) C->E D->E F Randomization E->F G Levothis compound Treatment Group F->G H Vehicle Control Group F->H I Final Functional Assessment (Echo, PV-Loop) G->I H->I J Tissue Collection (Histology, Biomarkers) I->J K Data Analysis & Comparison J->K

Caption: General workflow for preclinical efficacy testing.

References

Application Notes and Protocols for Simendan in Acute Heart Failure Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing clinical trials of Simendan (the levo-isomer of which is Levothis compound) in patients with acute heart failure (AHF). This document outlines the mechanism of action, summarizes key clinical trial data, and provides detailed experimental protocols to guide future research and drug development.

Introduction to this compound and Acute Heart Failure

Acute heart failure is a life-threatening condition characterized by the rapid onset or worsening of symptoms and signs of heart failure, requiring urgent medical attention. It is a leading cause of hospitalization in older adults. The pathophysiology involves a complex interplay of cardiac dysfunction, neurohormonal activation, and systemic vascular resistance.

This compound is a calcium-sensitizing agent with a dual mechanism of action, making it a valuable therapeutic option in AHF. It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing myocardial oxygen demand.[1][2] Additionally, it exerts vasodilatory effects through the opening of ATP-dependent potassium (K-ATP) channels in vascular smooth muscle.[2][3] This combined inotropic and vasodilatory action leads to increased cardiac output, and reduced preload and afterload.[1]

Mechanism of Action: Signaling Pathways

This compound's cardioprotective and inotropic effects are mediated through a complex network of signaling pathways. A key aspect of its action is the opening of mitochondrial K-ATP channels, which triggers a cascade involving the production of reactive oxygen species and subsequent activation of several pro-survival kinases, including Akt, p38-mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinases 1/2 (ERK1/2). The activation of these pathways is also influenced by the epidermal growth factor receptor (EGFR)/Src system and the cAMP/PKA pathway.

cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Physiological Outcomes This compound This compound Ca_Sensitization Calcium Sensitization (Troponin C Binding) This compound->Ca_Sensitization K_ATP_Opening Mitochondrial K-ATP Channel Opening This compound->K_ATP_Opening Inotropy Increased Contractility (Inotropy) Ca_Sensitization->Inotropy ROS Reactive Oxygen Species (ROS) K_ATP_Opening->ROS Vasodilation Vasodilation K_ATP_Opening->Vasodilation EGFR_Src EGFR/Src Pathway ROS->EGFR_Src PKA cAMP/PKA Pathway ROS->PKA Akt Akt Phosphorylation Cardioprotection Cardioprotection Akt->Cardioprotection p38_MAPK p38-MAPK Phosphorylation p38_MAPK->Cardioprotection ERK1_2 ERK1/2 Phosphorylation ERK1_2->Cardioprotection EGFR_Src->Akt EGFR_Src->ERK1_2 PKA->p38_MAPK

This compound's multifaceted signaling cascade.

Summary of Key Clinical Trial Data

The following tables summarize quantitative data from major clinical trials investigating this compound in acute heart failure.

Table 1: Efficacy Outcomes in Key this compound Clinical Trials
TrialComparatorPrimary Efficacy EndpointThis compound GroupComparator Groupp-valueCitation(s)
LIDO Dobutamine (B195870)Hemodynamic Improvement at 24h28%15%0.022[2][4]
180-day Mortality26%38%0.029[2][4]
RUSSLAN PlaceboDeath or Worsening HF at 24h4.0%8.8%0.044[1][5]
14-day Mortality11.7%19.6%0.031[1][5]
180-day Mortality22.6%31.4%0.053[1][5]
REVIVE II PlaceboImproved Clinical Course at 5 days33% improvement-0.015[6]
Reduced BNP at 24hLowerHigher<0.001[6]
SURVIVE Dobutamine180-day All-Cause Mortality26%28%0.40[7]
Reduced BNP at 24hLowerHigher<0.001[7]
Table 2: Safety Outcomes in Key this compound Clinical Trials
TrialComparatorAdverse EventThis compound GroupComparator Groupp-valueCitation(s)
RUSSLAN PlaceboHypotension or Ischemia13.4%10.8%0.456[1]
REVIVE II PlaceboHypotension147 patients107 patients-[6]
Atrial Fibrillation25 patients6 patients-[6]
SURVIVE DobutamineHypotension16%14%NS[2]
Atrial Fibrillation9%6%-[2]
Cardiac Failure12%17%-[2]

Experimental Protocols for a Phase III Clinical Trial

This section outlines a detailed protocol for a hypothetical Phase III, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with acute heart failure.

Study Objectives
  • Primary Objective: To assess the effect of a 24-hour infusion of this compound compared to placebo on a composite endpoint of cardiovascular mortality and worsening heart failure events in patients with AHF.

  • Secondary Objectives: To evaluate the effect of this compound on all-cause mortality, length of hospital stay, changes in dyspnea, and levels of B-type natriuretic peptide (BNP).

Patient Selection Criteria
Inclusion CriteriaExclusion Criteria
1. Age ≥ 18 years.1. Systolic blood pressure < 90 mmHg.
2. Hospitalization for AHF.2. Heart rate > 120 beats/minute at rest.
3. Left ventricular ejection fraction (LVEF) ≤ 35%.3. History of severe obstructive valvular disease.
4. Dyspnea at rest despite intravenous diuretic therapy.4. Acute myocardial infarction within the last 5 days.
5. Written informed consent.5. Severe renal or hepatic impairment.
6. Known hypersensitivity to this compound.
Study Design and Randomization

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo. Randomization will be stratified by study center and baseline use of beta-blockers.

Investigational Product Administration
  • This compound Group: A loading dose of 6-12 µg/kg will be administered over 10 minutes, followed by a continuous intravenous infusion of 0.1 µg/kg/min for 24 hours. The infusion rate may be uptitrated to 0.2 µg/kg/min based on hemodynamic response and tolerability.[6]

  • Placebo Group: A matching placebo infusion will be administered in the same manner as the active drug.

All patients will receive standard-of-care therapy for AHF as determined by the treating physician.

Efficacy and Safety Assessments
AssessmentTimepoint(s)Methodology
Primary Endpoint
CV Mortality or Worsening HFThroughout the study (e.g., 90 days)Adjudicated by a blinded clinical events committee.
Secondary Endpoints
All-Cause Mortality30, 90, and 180 daysVital status follow-up.
Length of HospitalizationAt dischargeReview of hospital records.
Dyspnea AssessmentBaseline, 6h, 24h, 48h, Day 57-point Likert scale or Visual Analog Scale (VAS).
B-type Natriuretic Peptide (BNP)Baseline, 24h, 48h, Day 5Standardized laboratory analysis of blood samples.
Safety Assessments
Adverse EventsContinuouslyMonitored and recorded at each study visit.
Vital SignsFrequent intervals during infusion, then dailyStandard clinical measurements.
12-lead ECGBaseline, 24h, and as clinically indicatedStandard electrocardiography.
Laboratory ParametersBaseline, 24h, Day 5Including electrolytes, renal, and hepatic function.

Clinical Trial Workflow

The following diagram illustrates the key stages of the proposed clinical trial, from patient screening to data analysis, in accordance with the Consolidated Standards of Reporting Trials (CONSORT) guidelines.

cluster_0 Enrollment cluster_1 Randomization cluster_2 Intervention cluster_3 Follow-up cluster_4 Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Simendan_Arm This compound Infusion (24h) + Standard of Care Randomization->Simendan_Arm Placebo_Arm Placebo Infusion (24h) + Standard of Care Randomization->Placebo_Arm Follow_up_this compound Follow-up Assessments (Days 1-90) Simendan_Arm->Follow_up_this compound Follow_up_Placebo Follow-up Assessments (Days 1-90) Placebo_Arm->Follow_up_Placebo Data_Analysis Data Analysis (Intention-to-Treat) Follow_up_this compound->Data_Analysis Follow_up_Placebo->Data_Analysis

A streamlined workflow for a this compound clinical trial.

References

Application Notes and Protocols: Analyzing Mitochondrial Function Following Simendan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simendan, the active enantiomer of which is Levothis compound (B1675185), is a calcium-sensitizing agent used in the treatment of acutely decompensated heart failure.[1] Its primary mechanism of action involves binding to cardiac troponin C in a calcium-dependent manner, which enhances myocardial contractility without significantly increasing intracellular calcium concentration.[1] Beyond this, this compound exhibits pleiotropic effects, including the opening of adenosine (B11128) triphosphate (ATP)-sensitive potassium (KATP) channels in both vascular smooth muscle and mitochondria.[1][2] The latter action on mitochondrial KATP (mitoKATP) channels suggests a direct impact on mitochondrial function, which is crucial for cellular energy metabolism and survival.[3]

These application notes provide a comprehensive protocol for analyzing the effects of this compound treatment on mitochondrial function. The described methodologies are essential for researchers investigating the cardioprotective and metabolic effects of this compound and for professionals in drug development exploring its therapeutic potential.

Key Mitochondrial Parameters to Analyze

The following parameters are critical for a thorough assessment of mitochondrial function after this compound treatment:

  • Mitochondrial Respiration: The rate of oxygen consumption is a direct measure of the electron transport chain (ETC) activity.[4][5]

  • Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis.[6][7]

  • ATP Production: The primary output of oxidative phosphorylation, reflecting the overall efficiency of mitochondrial energy conversion.[5][8]

  • Reactive Oxygen Species (ROS) Production: Mitochondria are a major source of ROS, and alterations in their function can impact cellular redox state.[9][10]

Experimental Protocols

I. Isolation of Mitochondria from Cardiac Tissue

This protocol is adapted from established methods for isolating mitochondria from rat liver and can be optimized for cardiac tissue.[4]

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

  • Homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Excise the heart and place it in ice-cold Isolation Buffer I.

  • Mince the tissue into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Homogenize the tissue in fresh, ice-cold Isolation Buffer I using a Teflon pestle at approximately 1,600 rpm.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and wash the mitochondrial pellet by resuspending it in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with ice-cold Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the concentration to >30 mg/mL.[4]

II. Measurement of Mitochondrial Respiration

High-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) is the gold standard for measuring mitochondrial oxygen consumption.[11]

Materials:

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.

  • Substrates for different respiratory states (e.g., pyruvate (B1213749), malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II).

  • ADP to stimulate State 3 respiration.

  • Oligomycin (B223565) to inhibit ATP synthase (induces State 4o).

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to uncouple respiration and measure maximal ETC capacity.

  • Rotenone (B1679576) to inhibit Complex I.

  • Antimycin A to inhibit Complex III.

Procedure:

  • Calibrate the oxygen electrode of the respirometer with Respiration Buffer.

  • Add a known amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to the chamber.

  • Sequentially add substrates and inhibitors to assess different respiratory states:

    • State 2 (Substrate-limited): Add Complex I substrates (e.g., 10 mM pyruvate + 5 mM malate).

    • State 3 (ADP-stimulated): Add a saturating concentration of ADP (e.g., 1-2 mM).

    • State 4 (ATP synthase-inhibited): Add oligomycin (e.g., 2.5 µg/mL).

    • Maximal Respiration: Titrate FCCP to achieve maximal oxygen consumption.

    • Complex I Inhibition: Add rotenone (e.g., 0.5 µM).

    • Complex III Inhibition: Add antimycin A (e.g., 2.5 µM) to measure residual oxygen consumption.

  • Record the oxygen consumption rate at each step.

III. Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to measure ΔΨm.[6] In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye.

  • Fluorescence microplate reader or flow cytometer.

  • Isolated mitochondria or cultured cells.

Procedure (for cultured cells):

  • Plate cells in a multi-well plate and treat with this compound at the desired concentrations and for the desired duration.

  • Incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

IV. Quantification of ATP Production

ATP levels can be measured using luciferin/luciferase-based assays.

Materials:

  • ATP assay kit (luciferin/luciferase-based).

  • Luminometer.

  • Isolated mitochondria.

Procedure:

  • Incubate isolated mitochondria with substrates (e.g., pyruvate and malate) and ADP in a reaction buffer provided by the kit.

  • Add this compound at various concentrations to parallel samples.

  • After a defined incubation period, stop the reaction and measure the ATP concentration using a luminometer according to the manufacturer's instructions.

V. Measurement of Reactive Oxygen Species (ROS) Production

MitoSOX Red is a fluorescent probe that specifically targets mitochondrial superoxide (B77818).[11]

Materials:

  • MitoSOX Red reagent.

  • Fluorescence microscope or flow cytometer.

  • Cultured cells.

Procedure:

  • Treat cultured cells with this compound.

  • Load the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Wash the cells with warm buffer.

  • Measure the red fluorescence intensity. An increase in fluorescence indicates higher mitochondrial superoxide production.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison between control and this compound-treated groups.

Table 1: Effect of this compound on Mitochondrial Respiration

Treatment GroupState 2 (pmol O₂/s/mg protein)State 3 (pmol O₂/s/mg protein)RCR (State 3/State 4)Maximal Respiration (pmol O₂/s/mg protein)
Control
This compound (X µM)
This compound (Y µM)

Table 2: Effect of this compound on Mitochondrial Membrane Potential, ATP, and ROS

Treatment GroupΔΨm (Red/Green Ratio)ATP Production (nmol/mg protein)Mitochondrial ROS (MitoSOX Fluorescence)
Control
This compound (X µM)
This compound (Y µM)

Signaling Pathways and Visualizations

This compound's interaction with mitochondria, particularly through the opening of mitoKATP channels, can trigger downstream signaling cascades that contribute to cardioprotection.[3][12] Additionally, this compound has been shown to modulate pathways related to oxidative stress and inflammation, such as the cGAS-STING and MAPK signaling pathways.[10][13]

This compound's Mechanism of Action and Mitochondrial Effects

Simendan_Mechanism This compound This compound TroponinC Cardiac Troponin C This compound->TroponinC binds mitoKATP Mitochondrial KATP Channel This compound->mitoKATP opens CaSensitivity Increased Ca²⁺ Sensitivity TroponinC->CaSensitivity Contractility Enhanced Contractility CaSensitivity->Contractility K_influx K⁺ Influx mitoKATP->K_influx MatrixSwelling Matrix Swelling K_influx->MatrixSwelling MembraneDepolarization Transient Depolarization K_influx->MembraneDepolarization ROS_Generation Controlled ROS Generation MembraneDepolarization->ROS_Generation Cardioprotection Cardioprotection ROS_Generation->Cardioprotection

Caption: this compound's dual mechanism of action.

Experimental Workflow for Analyzing Mitochondrial Function

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Tissue Cardiac Tissue Isolation Mitochondrial Isolation Tissue->Isolation Respiration Respiration (Oxygen Consumption) Isolation->Respiration MMP Membrane Potential (ΔΨm) Isolation->MMP ATP ATP Production Isolation->ATP ROS ROS Production Isolation->ROS Data Quantitative Data Respiration->Data MMP->Data ATP->Data ROS->Data Tables Tabular Summary Data->Tables Interpretation Interpretation of this compound's Effects Tables->Interpretation

Caption: Workflow for mitochondrial function analysis.

Logical Relationship of this compound's Cardioprotective Signaling

Cardioprotective_Signaling This compound This compound mitoKATP mitoKATP Opening This compound->mitoKATP cGAS_STING cGAS-STING Pathway This compound->cGAS_STING modulates ROS_Signal Signaling ROS mitoKATP->ROS_Signal MAPK MAPK Pathway (ERK1/2, p38) ROS_Signal->MAPK Cardioprotection Cardioprotection (Anti-apoptotic, Anti-inflammatory) MAPK->Cardioprotection cGAS_STING->Cardioprotection

Caption: this compound's signaling pathways to cardioprotection.

References

Application Notes and Protocols for Gene Expression Analysis in Cardiomyocytes Treated with Simendan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simendan (the active levo-enantiomer of which is Levothis compound) is a calcium sensitizer (B1316253) and potassium channel opener that has demonstrated cardioprotective effects.[1][2][3] It enhances myocardial contractility by increasing the sensitivity of troponin C to calcium without significantly increasing intracellular calcium concentrations, a mechanism that distinguishes it from traditional inotropes.[1][2][4] Additionally, its action on ATP-sensitive potassium (K-ATP) channels contributes to vasodilation and cardioprotection.[1][2] Understanding the impact of this compound on gene expression in cardiomyocytes is crucial for elucidating its molecular mechanisms of action and identifying potential new therapeutic targets.

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in cardiomyocytes treated with this compound. The following sections detail the experimental workflow, from cardiomyocyte culture and this compound treatment to RNA sequencing and data analysis.

Data Presentation: Gene Expression Changes in Response to this compound

The following table summarizes genes reported to be differentially expressed in cardiac cells upon treatment with this compound or in conditions where this compound has shown therapeutic effects. It is important to note that the experimental conditions vary between studies, including the use of in vivo rodent models of myocardial infarction and in vitro human cell cultures under hypoxic or inflammatory conditions.

Gene SymbolRegulationExperimental ModelFunctional RelevanceReference
Genes Involved in Calcium Handling and Contractility
CACNA1CUpregulatedHuman iPSC-derived cardiomyocytes (hypoxia)Encodes the alpha-1 subunit of the L-type voltage-gated calcium channel, crucial for cardiac muscle contraction.[5]
SLC8A1UpregulatedHuman iPSC-derived cardiomyocytes (hypoxia)Encodes the sodium-calcium exchanger 1 (NCX1), important for calcium extrusion from cardiomyocytes.[5]
Genes Involved in Inflammation
IL6DownregulatedHuman adult cardiac myocytes (IL-1β stimulated)Pro-inflammatory cytokine involved in the acute phase response.[6]
IL8DownregulatedHuman adult cardiac myocytes (IL-1β stimulated)Pro-inflammatory chemokine that acts as a chemoattractant for neutrophils.[6]
Genes Modulated in a Post-Myocardial Infarction Rodent Model
Agtr1UpregulatedDiabetic Goto-Kakizaki rat heartAngiotensin II receptor type 1, involved in blood pressure regulation and cardiac remodeling.[7]
Cma1UpregulatedDiabetic Goto-Kakizaki rat heartChymase 1, an enzyme that converts angiotensin I to angiotensin II.[7]
Thop1UpregulatedDiabetic Goto-Kakizaki rat heartThimet oligopeptidase 1, involved in peptide metabolism.[7]
DgkgDownregulatedDiabetic Goto-Kakizaki rat heartDiacylglycerol kinase gamma, involved in lipid signaling.[7]
CelDownregulatedDiabetic Goto-Kakizaki rat heartCarboxyl ester lipase, involved in lipid metabolism.[7]
Plekhf1UpregulatedDiabetic Goto-Kakizaki rat heartPleckstrin homology domain containing family F member 1.[7]
CmblUpregulatedDiabetic Goto-Kakizaki rat heartCarboxymethylenebutenolidase homolog.[7]
HpgdDownregulatedDiabetic Goto-Kakizaki rat heart15-hydroxyprostaglandin dehydrogenase, involved in prostaglandin (B15479496) metabolism.[7]
Genes Related to Hypoxia Response
HIF1AUpregulatedHuman iPSC-derived cardiomyocytes (hypoxia)Hypoxia-inducible factor 1-alpha, a master regulator of the cellular response to hypoxia.[5]
Genes Related to Potassium Channels
ABCC9No significant changeHuman iPSC-derived cardiomyocytes (hypoxia)ATP-binding cassette subfamily C member 9, a component of the K-ATP channel.[5]
KCNJ8No significant changeHuman iPSC-derived cardiomyocytes (hypoxia)Potassium inwardly rectifying channel subfamily J member 8, a component of the K-ATP channel.[5]
KCNJ11No significant changeHuman iPSC-derived cardiomyocytes (hypoxia)Potassium inwardly rectifying channel subfamily J member 11, a component of the K-ATP channel.[5]
Genes Involved in Ferroptosis and Oxidative Stress
GPX4UpregulatedMouse model of heart failure with preserved ejection fractionGlutathione (B108866) peroxidase 4, a key regulator of ferroptosis.[8]
xCT (SLC7A11)UpregulatedMouse model of heart failure with preserved ejection fractionCystine/glutamate antiporter, involved in glutathione synthesis and ferroptosis inhibition.[8]
FSP1 (AIFM2)UpregulatedMouse model of heart failure with preserved ejection fractionFerroptosis suppressor protein 1.[8]
Genes Related to Cell Adhesion and Structure
ICAM1DownregulatedHuman heart microvascular endothelial cells (IL-1β stimulated)Intercellular adhesion molecule 1, involved in cell-cell adhesion and inflammation.[6]
E-selectinDownregulatedHuman heart microvascular endothelial cells (IL-1β stimulated)A cell adhesion molecule expressed on endothelial cells during inflammation.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of this compound in cardiomyocytes and the experimental workflow for gene expression analysis.

Simendan_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_intracellular Intracellular Space This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel Opens Troponin_C Troponin C This compound->Troponin_C Binds to Vasodilation Vasodilation & Cardioprotection K_ATP_Channel->Vasodilation Ca_Sensitivity Increased Ca2+ Sensitivity Troponin_C->Ca_Sensitivity Contraction Enhanced Contraction Ca_Sensitivity->Contraction

Caption: this compound's dual mechanism of action in cardiomyocytes.

Gene_Expression_Workflow Culture Cardiomyocyte Culture (e.g., hiPSC-CMs or primary cells) Treatment This compound Treatment (vs. Vehicle Control) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Downstream_Analysis Pathway and Functional Enrichment Analysis DEG_Analysis->Downstream_Analysis

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

I. Cardiomyocyte Culture and this compound Treatment

This protocol is adapted for human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

A. Materials:

  • hiPSC-CMs

  • Culture medium (e.g., RPMI 1640 with B27 supplement)

  • Matrigel-coated culture plates

  • This compound (Levothis compound) stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

B. Protocol:

  • Cell Plating: Plate hiPSC-CMs onto Matrigel-coated plates at a suitable density and culture until they form a spontaneously beating syncytium.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 0.1-10 µM.[6]

  • Treatment:

    • Aspirate the old medium from the cultured cardiomyocytes.

    • Add the fresh culture medium containing the desired concentration of this compound to the treatment group wells.

    • Add fresh culture medium containing the same concentration of vehicle to the control group wells.

    • Incubate the cells for a predetermined duration (e.g., 24-48 hours).

II. RNA Extraction and Quality Control

A. Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer with RNA 6000 Nano Kit

B. Protocol:

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture wells using the lysis buffer provided in the RNA extraction kit.

  • RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol. Elute the RNA in RNase-free water.

  • RNA Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • RNA Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of > 8 is generally recommended for RNA sequencing.

III. RNA Sequencing Library Preparation and Sequencing

A. Materials:

  • RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

B. Protocol:

  • Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Library Quality Control: Validate the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and perform paired-end sequencing on an Illumina platform to a desired read depth (e.g., 20-30 million reads per sample).

IV. Bioinformatics Data Analysis

A. Software/Tools:

  • Quality control: FastQC

  • Adapter trimming: Trimmomatic or Cutadapt

  • Alignment: STAR or HISAT2

  • Quantification: featureCounts or Salmon

  • Differential expression analysis: DESeq2 or edgeR

  • Pathway analysis: Gene Set Enrichment Analysis (GSEA), DAVID, or Ingenuity Pathway Analysis (IPA)

B. Pipeline:

  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads.

  • Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38).

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a read count matrix.

  • Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the vehicle control group. A false discovery rate (FDR) adjusted p-value < 0.05 is typically used as a significance threshold.

  • Functional Enrichment and Pathway Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound treatment.

References

Application Notes and Protocols: Western Blot Analysis of Simendan-Induced Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simendan is a calcium sensitizer (B1316253) and phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute decompensated heart failure. Its mechanism of action involves enhancing the sensitivity of the cardiac myofilaments to calcium and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key regulatory proteins involved in cardiac contractility and relaxation. These phosphorylation events are crucial for the inotropic and lusitropic effects of this compound.

These application notes provide a detailed protocol for the detection and quantification of this compound-induced phosphorylation of two key cardiac proteins, Phospholamban (PLB) at Serine 16 and cardiac Troponin I (cTnI) at Serines 23 and 24, using Western blotting.

Signaling Pathway Modulated by this compound

This compound inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP. The resulting increase in intracellular cAMP activates PKA. Activated PKA then phosphorylates downstream targets, including L-type calcium channels, phospholamban (PLB) at Serine 16, and cardiac Troponin I (cTnI) at Serines 23 and 24. Phosphorylation of PLB relieves its inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum and thus improved myocardial relaxation (lusitropy). Phosphorylation of cTnI decreases the calcium sensitivity of the myofilaments, which also contributes to faster relaxation.

Simendan_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PLB Phospholamban (PLB) PKA->PLB phosphorylates TnI Troponin I (TnI) PKA->TnI phosphorylates pPLB p-PLB (Ser16) PLB->pPLB SERCA2a SERCA2a pPLB->SERCA2a relieves inhibition of pTnI p-TnI (Ser23/24) TnI->pTnI Ca_Sensitivity Decreased Myofilament Ca2+ Sensitivity pTnI->Ca_Sensitivity Relaxation Enhanced Myocardial Relaxation SERCA2a->Relaxation Ca_Sensitivity->Relaxation

Caption: this compound Signaling Pathway.

Data Presentation: Quantitative Effects of this compound on Protein Phosphorylation

The following table summarizes the dose-dependent effects of this compound on the phosphorylation of Phospholamban (PLB) at Serine 16 and Troponin I (TnI) at Serines 23/24, as determined by Western blot analysis in human atrial strips.[1][2] Data are presented as the relative increase in phosphorylation compared to untreated controls.

This compound ConcentrationRelative Increase in p-PLB (Ser16) PhosphorylationRelative Increase in p-TnI (Ser23/24) Phosphorylation
0.1 µMSignificant Increase[1][2]Significant Increase[1][2]
1 µMFurther Significant Increase[1][2]Further Significant Increase[1][2]
10 µMMaintained High Level of Phosphorylation[1][2]Maintained High Level of Phosphorylation[1][2]

Note: The exact fold change can vary depending on the experimental conditions, tissue type, and antibodies used. The provided data indicates a clear dose-dependent increase in phosphorylation.

Experimental Workflow: Western Blot Protocol

The following diagram outlines the key steps for performing a Western blot to analyze protein phosphorylation in response to this compound treatment.

Western_Blot_Workflow start Start treatment Cell/Tissue Treatment with this compound start->treatment lysis Sample Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA or Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-PLB Ser16 or p-TnI Ser23/24) blocking->primary_ab total_protein_ab Re-probing with Total Protein Ab (Total PLB or Total TnI) blocking->total_protein_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis stripping Stripping (Optional) detection->stripping end End analysis->end stripping->blocking re-block total_protein_ab->secondary_ab

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

This protocol is designed for the analysis of protein phosphorylation in cardiac tissue or cardiomyocytes following treatment with this compound.

1. Materials and Reagents

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris base, Glycine, Methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-phospho-Phospholamban (Ser16) antibody.

    • Anti-phospho-cardiac Troponin I (Ser23/24) antibody.[3][4][5]

    • Antibody for total Phospholamban.

    • Antibody for total cardiac Troponin I.

    • Antibody for a loading control (e.g., GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

2. Sample Preparation (Cardiac Tissue)

  • Excise cardiac tissue and immediately snap-freeze in liquid nitrogen.

  • Store at -80°C until use.

  • For lysis, add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the frozen tissue in a pre-chilled tube.

  • Homogenize the tissue on ice using a tissue homogenizer until no visible tissue fragments remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (protein lysate) and transfer to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer

  • Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

4. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-PLB Ser16 or anti-p-cTnI Ser23/24) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (total PLB or total cTnI) or a loading control like GAPDH. The ratio of the phosphorylated protein to the total protein is then calculated to determine the relative phosphorylation level.

Important Considerations:

  • Phosphatase Inhibitors: The use of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of the proteins.

  • Blocking Agent: Use BSA for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins (casein) that can cause high background.

  • Antibody Validation: Ensure that the phospho-specific antibodies have been validated for Western blotting and are specific for the phosphorylated form of the target protein.

  • Loading Controls: Normalizing to total protein levels is recommended over housekeeping proteins for phosphorylation studies, as the total amount of the target protein may not change with treatment.

References

Application Notes and Protocols for Statistical Analysis of Simendan Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the statistical methods and experimental protocols relevant to the analysis of clinical trial data for Simendan (levothis compound), a calcium sensitizer (B1316253) used in the management of acutely decompensated heart failure.

Data Presentation

The following tables summarize quantitative data from key this compound clinical trials: LIDO (Levothis compound Infusion versus Dobutamine), REVIVE II (Randomized Multicenter Evaluation of Intravenous Levothis compound (B1675185) Efficacy), and SURVIVE (Survival of Patients With Acute Heart Failure in Need of Intravenous Inotropic Support).

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicLIDO (Levothis compound)LIDO (Dobutamine)REVIVE II (Levothis compound)REVIVE II (Placebo)SURVIVE (Levothis compound)SURVIVE (Dobutamine)
Number of Patients103100299301664663
Mean Age (years)>21>21Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Female (%)88Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
NYHA Class IV (%)100100Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Mean Ejection Fraction (%)<35<352323≤ 30≤ 30

Data extracted from various sources reporting on the LIDO, REVIVE II, and SURVIVE trials.[1][2][3]

Table 2: Hemodynamic Outcomes

ParameterTrialLevothis compound GroupControl Groupp-value
Primary Hemodynamic Endpoint
Achievement of >30% increase in CO and >25% decrease in PCWP at 24h (%)LIDO28150.022
Changes in Hemodynamic Parameters
Cardiac Output (CO)LIDOIncreasedIncreasedLevothis compound > Dobutamine (B195870)
Pulmonary Capillary Wedge Pressure (PCWP)LIDODecreasedDecreasedLevothis compound > Dobutamine

CO: Cardiac Output; PCWP: Pulmonary Capillary Wedge Pressure. Data from the LIDO trial.[3][4]

Table 3: Clinical and Biomarker Outcomes

OutcomeTrialLevothis compound GroupControl Groupp-value
Mortality
180-Day All-Cause Mortality (%)LIDO26380.029
90-Day All-Cause Mortality (%)REVIVE II15.111.6Not Significant
180-Day All-Cause Mortality (%)SURVIVE26280.40
Clinical Improvement
Improved Clinical Course at 5 Days (%)REVIVE IIImproved by 33% vs. placebo-0.015
Worsened Clinical Course at 5 Days (%)REVIVE IIWorsened by 26% vs. placebo-0.015
Biomarkers
B-type Natriuretic Peptide (BNP) at 24hREVIVE IILowerHigher<0.001
B-type Natriuretic Peptide (BNP) through 5 daysSURVIVEGreater decreaseLesser decrease<0.001
Hospitalization
Duration of Hospitalization (days)REVIVE II7.08.90.006

Data compiled from the LIDO, REVIVE II, and SURVIVE trials.[1][2][3][5][6][7]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the LIDO, REVIVE II, and SURVIVE clinical trials.

Protocol 1: Patient Enrollment and Randomization
  • Inclusion Criteria: Patients hospitalized for acutely decompensated heart failure with a reduced left ventricular ejection fraction (typically ≤35%) and signs and symptoms of low cardiac output despite standard therapy.[1][2][3] Specific criteria varied slightly between trials, such as the requirement for hemodynamic monitoring in the LIDO study.[3]

  • Exclusion Criteria: Common exclusion criteria included acute coronary syndrome within a specified timeframe, significant uncorrected valvular stenosis, severe renal or hepatic impairment, and sustained ventricular arrhythmias.[3]

  • Randomization: Patients were randomly assigned in a double-blind manner to receive either an intravenous infusion of this compound or a control (placebo or an active comparator like dobutamine).[1][2][3]

Protocol 2: Drug Administration
  • This compound Infusion:

    • Loading Dose: An initial loading dose was often administered (e.g., 6-24 µg/kg over 10 minutes).[1][3]

    • Maintenance Infusion: This was followed by a continuous infusion (e.g., 0.1-0.2 µg/kg/min) for a predefined period, typically 24 hours.[1][3]

  • Control Infusion:

    • Placebo: A matching placebo infusion was administered in placebo-controlled trials like REVIVE II.[1]

    • Dobutamine: In active-comparator trials like LIDO and SURVIVE, dobutamine was infused, often starting at a rate of 5 µg/kg/min and titrated based on clinical response.[3]

  • Blinding: In double-blind trials, a double-dummy technique was employed where patients received two simultaneous infusions (one active drug and one placebo) to maintain blinding.[3]

Protocol 3: Efficacy and Safety Assessments
  • Hemodynamic Monitoring (where applicable):

    • In trials like LIDO, a pulmonary artery catheter was used for continuous hemodynamic monitoring.

    • Parameters measured included cardiac output, pulmonary capillary wedge pressure, central venous pressure, and systemic vascular resistance.

  • Clinical Assessment:

    • Patient's global assessment and symptoms of dyspnea and fatigue were recorded at baseline and at specified time points during and after the infusion.[5]

    • The need for rescue medications was also documented.[1]

  • Biomarker Analysis:

    • Blood samples were collected at baseline and at predefined intervals to measure levels of cardiac biomarkers, most notably B-type natriuretic peptide (BNP) or its N-terminal pro-hormone (NT-proBNP).[1][2][7]

  • Safety Monitoring:

    • Adverse events, including hypotension, arrhythmias (atrial fibrillation, ventricular tachycardia), and hypokalemia, were systematically recorded throughout the study period.[2][5]

    • Vital signs were monitored continuously during the infusion.

Statistical Methods

The statistical analysis of this compound clinical trial data typically involves the following approaches.

Primary Efficacy Analysis
  • Time-to-Event Analysis: For endpoints such as all-cause mortality, the primary analysis often involves a time-to-event analysis using the log-rank test to compare the survival distributions between treatment groups. The Cox proportional hazards model is then used to estimate the hazard ratio and its 95% confidence interval, adjusting for baseline covariates if necessary.

  • Composite Endpoints: For trials with composite endpoints (e.g., the clinical course in REVIVE II, which included death, worsening heart failure, and changes in symptoms), statistical tests appropriate for the type of data (e.g., categorical, ordinal) are used.[1][5] For the REVIVE II trial, the comparison between the levothis compound and placebo groups was based on a prespecified composite endpoint.[1]

  • Continuous Endpoints: For continuous primary endpoints, such as the change in a hemodynamic parameter, an analysis of covariance (ANCOVA) model is often used, with the baseline value as a covariate.

Secondary Efficacy Analyses
  • Analyses of secondary endpoints are typically conducted to support the findings of the primary analysis. The same statistical methods as for the primary analysis are often used, depending on the nature of the endpoint.

  • For repeated measurements of continuous variables (e.g., hemodynamic parameters or biomarkers over time), mixed models for repeated measures (MMRM) can be employed to account for the correlation within subjects.

Safety Analysis
  • The incidence of adverse events is summarized by treatment group.

  • The number and percentage of patients experiencing each adverse event are presented.

  • Statistical comparisons of adverse event rates between groups can be performed using Fisher's exact test or the chi-squared test .

Handling of Missing Data
  • The approach to handling missing data should be prespecified in the statistical analysis plan.

  • Common methods include last observation carried forward (LOCF) (though this is now less favored), multiple imputation , or using analysis methods that are robust to missing data, such as MMRM.

Subgroup Analyses
  • Prespecified subgroup analyses may be conducted to assess the consistency of the treatment effect across different patient populations (e.g., based on baseline beta-blocker use, severity of heart failure, or geographic region).[8][9]

  • Tests of interaction are used to determine if the treatment effect differs significantly between subgroups.

Visualizations

This compound Signaling Pathway

Simendan_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_pde3 Potential Minor Pathway This compound This compound cTnC Cardiac Troponin C (cTnC) This compound->cTnC Binds to Ca_cTnC Ca2+-cTnC Complex cTnC->Ca_cTnC Ca2+ binding Myofilaments Myofilaments Ca_cTnC->Myofilaments Stabilizes Contraction Increased Contractility (Inotropy) Myofilaments->Contraction Simendan2 This compound K_ATP ATP-sensitive K+ Channels Simendan2->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Simendan3 This compound PDE3 Phosphodiesterase III (PDE3) Simendan3->PDE3 Inhibits cAMP Increased cAMP PDE3->cAMP Inotropy_Vaso Inotropy & Vasodilation cAMP->Inotropy_Vaso

Caption: this compound's dual mechanism of action.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Simendan_Arm This compound Infusion (Loading + Maintenance Dose) Randomization->Simendan_Arm Control_Arm Control Infusion (Placebo or Dobutamine) Randomization->Control_Arm Data_Collection Data Collection (Hemodynamics, Biomarkers, Clinical Outcomes) Simendan_Arm->Data_Collection Control_Arm->Data_Collection Statistical_Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for a this compound clinical trial.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Simendan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of Levosimendan (B1675185) (often referred to by its proprietary name, Simdax) and its principal metabolites, OR-1896 and OR-1855. This document includes detailed experimental protocols for the quantification of these compounds in biological matrices and visual representations of its mechanism of action and metabolic pathways to support research and drug development activities.

Introduction to Levothis compound

Levothis compound is a calcium sensitizer (B1316253) and a potassium channel opener, primarily used in the management of acutely decompensated severe chronic heart failure.[1][2][3] Its therapeutic effects are attributed not only to the parent drug but also to its long-acting, pharmacologically active metabolite, OR-1896.[1][2][4][5][6] A thorough understanding of the pharmacokinetic profiles of Levothis compound and its metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME).[7][8][9][10] Levothis compound exhibits a unique pharmacokinetic profile, characterized by a short half-life of the parent compound and a significantly longer half-life of its active metabolite, OR-1896, which contributes to its sustained clinical effects.[4][5][6][11]

Absorption and Distribution

Levothis compound is typically administered via intravenous infusion.[3][12] Following administration, it is highly bound to plasma proteins (approximately 97-98%).[13] A two-compartment model is often used to describe its pharmacokinetics.[13][14]

Metabolism and Excretion

Levothis compound is extensively metabolized in the body.[13] A minor but clinically significant pathway, accounting for about 5% of the dose, involves reduction by intestinal bacteria to the aminophenylpyridazinone metabolite, OR-1855.[5][6][15] This intermediate metabolite is then absorbed and acetylated in the liver by the polymorphic N-acetyltransferase 2 (NAT2) enzyme to form the active metabolite, OR-1896.[5][15][16] The majority of Levothis compound is eliminated through conjugation with glutathione.[13] The metabolites are primarily excreted in the urine and feces.[12][17][18]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Levothis compound and its metabolites.

Table 1: Pharmacokinetic Parameters of Levothis compound

ParameterValueReference
Half-life (t½)~1 hour[5][6][13][16]
Volume of Distribution (Vd)0.2 L/kg[16]
Clearance (CL)13.3 ± 0.4 L/h (for a 76-kg patient)[13]
Protein Binding97-98%[13]

Table 2: Pharmacokinetic Parameters of Metabolites OR-1896 and OR-1855

MetaboliteParameterValueReference
OR-1896 (Active) Half-life (t½)70-81 hours[4][5][6][11][17]
Total Clearance2.0 ± 0.4 L/h[17]
Volume of Distribution175.6 ± 74.5 L[17]
Protein Binding~40%[6]
OR-1855 (Intermediate) Half-life (t½)~75 hours[15]

Signaling Pathways and Mechanism of Action

Levothis compound exerts its therapeutic effects through a dual mechanism of action.[1][2] It enhances cardiac contractility by sensitizing cardiac troponin C to calcium, which strengthens myocardial contraction without significantly increasing intracellular calcium levels and myocardial oxygen consumption.[1][2][6][19][20] Additionally, it induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to reduced preload and afterload.[1][2][6][19][20] The active metabolite, OR-1896, shares a similar pharmacological profile.[2][17]

Levosimendan_Mechanism cluster_cardiomyocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Levothis compound Levothis compound TroponinC Troponin C Levothis compound->TroponinC binds to Ca_TroponinC Ca²⁺-Troponin C Complex Levothis compound->Ca_TroponinC stabilizes TroponinC->Ca_TroponinC forms Actin_Myosin Actin-Myosin Interaction Ca_TroponinC->Actin_Myosin promotes Contraction Increased Contractility Actin_Myosin->Contraction Levosimendan_V Levothis compound K_ATP ATP-sensitive K⁺ Channels Levosimendan_V->K_ATP opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation

Figure 1: Dual mechanism of action of Levothis compound.

Metabolic Pathway of Levothis compound

The metabolic conversion of Levothis compound to its active form, OR-1896, is a multi-step process involving intestinal bacteria and hepatic enzymes.

Levosimendan_Metabolism Levothis compound Levothis compound OR_1855 OR-1855 (Inactive Intermediate) Levothis compound->OR_1855 Reduction by Intestinal Bacteria OR_1896 OR-1896 (Active Metabolite) OR_1855->OR_1896 Acetylation by Hepatic NAT2

Figure 2: Metabolic conversion of Levothis compound.

Experimental Protocols

Accurate quantification of Levothis compound and its metabolites is essential for pharmacokinetic studies. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][21][22]

Protocol: Quantification of Levothis compound, OR-1855, and OR-1896 in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of Levothis compound and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add an internal standard solution (e.g., deuterated Levothis compound).

  • Add a protein precipitation agent, such as acetonitrile (B52724), to precipitate plasma proteins.[21]

  • Vortex mix the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[21]

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[21]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a suitable C8 or C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the specific column and system.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Due to their different chemical properties, Levothis compound is often detected in negative ionization mode, while its metabolites, OR-1855 and OR-1896, are detected in positive ionization mode.[22][23]

    • Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined and optimized.

3. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curves.

  • Quantify the concentrations of Levothis compound, OR-1855, and OR-1896 in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method.

Experimental_Workflow Start Start: Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation & LLE) Start->SamplePrep LC_MS LC-MS/MS Analysis SamplePrep->LC_MS DataAnalysis Data Analysis (Quantification) LC_MS->DataAnalysis End End: Pharmacokinetic Modeling DataAnalysis->End

Figure 3: Bioanalytical workflow for pharmacokinetic analysis.

Conclusion

This document provides a detailed overview of the pharmacokinetic modeling of Levothis compound and its metabolites, OR-1896 and OR-1855. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology. The unique pharmacokinetic profile of Levothis compound, particularly the contribution of its long-acting active metabolite, underscores the importance of comprehensive pharmacokinetic and pharmacodynamic assessments to optimize its clinical use.

References

Troubleshooting & Optimization

Navigating Simendan Solubility Challenges in In Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of Simendan is critical for reliable in vitro experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] this compound is also soluble in ethanol (B145695) and dimethyl formamide (B127407) (DMF).[1]

Q2: I observed a precipitate in my cell culture media after adding my this compound working solution. What could be the cause?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media may have surpassed its aqueous solubility limit.[2][3]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" or precipitate. This is due to the abrupt change in solvent polarity.[2]

  • Media Composition: Components within the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3]

  • pH and Temperature: The pH and temperature of the media can influence the solubility of this compound.[3]

Q3: How can I differentiate between this compound precipitation and other issues like microbial contamination?

A3: It is crucial to correctly identify the nature of the precipitate. Here are some steps to take:

  • Microscopic Examination: Observe the culture under a microscope. Chemical precipitates often appear as crystalline structures, whereas bacterial or yeast contamination will present as distinct microorganisms.[2] Salt crystals can also form in media.[4][5]

  • Control Groups: Always include control wells or flasks in your experiment. These should contain the cell culture media alone and the media with the vehicle (e.g., DMSO) at the same concentration used in your experimental groups. If precipitation is only observed in the presence of this compound, it is likely the cause.[2]

Troubleshooting Guide: Resolving this compound Precipitation

If you encounter precipitation, the following workflow and solutions can help you troubleshoot the issue.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Precipitation Observed in Media diagnose Identify Cause observe->diagnose cause1 Concentration Too High diagnose->cause1 Solubility Limit Exceeded? cause2 Improper Dilution diagnose->cause2 Sudden Addition? cause3 Media Interaction diagnose->cause3 Precipitate Forms Over Time? solve1 Lower Working Concentration cause1->solve1 solve2 Optimize Dilution Protocol cause2->solve2 solve3 Test Different Media cause3->solve3

Caption: Troubleshooting workflow for this compound precipitation.

Problem 1: Precipitation occurs immediately after adding this compound to the cell culture media.

  • Possible Cause: The final concentration of this compound is too high, exceeding its solubility in the aqueous media. Another likely cause is "solvent shock" from improper dilution.[2][3]

  • Solution:

    • Lower the Final Concentration: Determine if a lower effective concentration of this compound can be used in your experiment.

    • Optimize Dilution Technique: Pre-warm the cell culture media to 37°C. Instead of adding the this compound stock solution directly, perform a serial dilution. Add the stock solution drop-wise to the media while gently swirling to ensure rapid and even dispersion.[3]

Problem 2: Precipitation appears after several hours or days of incubation.

  • Possible Cause: this compound may be unstable in the media over longer periods, or it could be interacting with media components that change over time.[3] Evaporation from the culture vessel can also increase the compound's concentration, leading to precipitation.[2][4]

  • Solution:

    • Fresh Media Changes: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.[3]

    • Incubator Humidity: Ensure the incubator has adequate humidity to prevent evaporation from your culture plates or flasks.[4]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityReference
DMSO≥20 mg/mL
Dimethyl Formamide (DMF)~30 mg/mL[1]
Ethanol~10 mg/mL[1]
Water0.0881 mg/mL (88.1 µg/mL)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 280.28 g/mol )

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Pipettors and sterile tips

Procedure:

  • Weighing: Accurately weigh out 2.8 mg of this compound powder and transfer it to the sterile vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2]

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture media

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation from solvent shock, it is best to perform an intermediate dilution.

    • Pipette 10 µL of the 10 mM this compound stock solution into 990 µL of pre-warmed cell culture media. This creates a 100 µM intermediate solution. Mix gently by inverting the tube.

  • Final Dilution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture media to achieve the final 10 µM working concentration.

    • Alternatively, for smaller volumes, add 100 µL of the 100 µM intermediate solution to 900 µL of media.

  • Mixing: Mix the final working solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing.

  • Application: Use the freshly prepared working solution immediately for your in vitro experiments.

This compound's Mechanism of Action: Signaling Pathways

This compound has a dual mechanism of action, making it a unique inodilator.[7] It acts as a calcium sensitizer (B1316253) and a vasodilator.

  • Calcium Sensitization: this compound increases the sensitivity of cardiac myofilaments to calcium by binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[6][7][8] This enhances cardiac contractility without increasing intracellular calcium concentration, which is a key advantage over other inotropic agents.[6][9]

  • Vasodilation: this compound induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[6][7][8] This leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation.

G cluster_this compound This compound cluster_pathways Signaling Pathways cluster_mechanisms Molecular Mechanisms cluster_effects Physiological Effects This compound This compound ca_sensitization Ca2+ Sensitization This compound->ca_sensitization vasodilation Vasodilation This compound->vasodilation troponin Binds to Cardiac Troponin C ca_sensitization->troponin katp Opens K-ATP Channels (Vascular Smooth Muscle) vasodilation->katp contractility Increased Cardiac Contractility troponin->contractility relaxation Smooth Muscle Relaxation katp->relaxation

Caption: this compound's dual mechanism of action.

References

Technical Support Center: Optimizing Simendan Dosage in Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simendan (Levothis compound) in rodent models of heart failure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a calcium sensitizer (B1316253) and a vasodilator.[1][2] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing intracellular calcium concentrations.[1][3][4] Additionally, it exerts vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, which reduces both preload and afterload on the heart.[1][2][3]

Q2: What is the appropriate vehicle for dissolving this compound for in vivo rodent studies?

A2: this compound is typically diluted in a 5% glucose solution for intravenous administration.[1][3] For oral administration, it has been administered via drinking water.

Q3: How should this compound be stored?

A3: The concentrate solution of this compound should be stored in a refrigerator at 2°C – 8°C and should not be frozen.[1] After dilution, it is recommended to use the solution immediately. However, its chemical and physical stability in-use has been demonstrated for 24 hours at 25°C.[1][2][3]

Q4: What are the common routes of administration for this compound in rodent models?

A4: Common routes of administration in rodent studies include continuous intravenous (IV) infusion, intraperitoneal (IP) injection, and oral administration through drinking water.[5][6][7][8] The choice of administration route will depend on the specific experimental design and the desired pharmacokinetic profile.

Q5: What is the expected duration of the hemodynamic effects of this compound?

A5: While the half-life of the parent drug is about 1 hour, this compound has an active metabolite (OR-1896) with a much longer half-life of approximately 80 hours.[4] Due to this active metabolite, the hemodynamic effects of this compound can persist for up to 7-9 days after the cessation of a 24-hour infusion.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Hypotension in Rodent Model - High dosage: The administered dose of this compound may be too high, leading to excessive vasodilation.[9] - Rapid infusion rate: A fast infusion rate can cause a sudden drop in blood pressure. - Interaction with other drugs: Concurrent administration of other vasodilators or inotropes can potentiate the hypotensive effect.[2]- Dose Adjustment: Start with a lower dose and titrate upwards based on the animal's response. For IV infusions, consider omitting the loading dose if the animal is at risk of hypotension.[10] - Reduce Infusion Rate: If hypotension occurs during infusion, decrease the rate or temporarily discontinue the infusion.[2] - Monitor Blood Pressure: Implement continuous and careful blood pressure monitoring throughout the experiment.[11] - Review Concomitant Medications: Assess the potential for drug-drug interactions and adjust dosages accordingly.
Variable or Unexpected Hemodynamic Response - Improper drug preparation or storage: Degradation of this compound due to incorrect preparation or storage can lead to reduced efficacy. - Incorrect administration: Issues with catheter placement or infusion pump calibration can result in inaccurate dosing. - Animal-specific factors: Strain, age, and the specific heart failure model can influence the response to this compound.- Follow Preparation and Storage Guidelines: Ensure this compound is diluted with the correct vehicle and stored at the recommended temperature.[3] - Verify Administration Technique: Confirm the patency and correct placement of catheters. Regularly calibrate infusion pumps. - Standardize Experimental Conditions: Use a consistent rodent strain and age for your heart failure model. Ensure the severity of heart failure is comparable across animals.
Arrhythmias - Pro-arrhythmic potential: Although considered to have a lower arrhythmic potential than other inotropes, this compound can occasionally induce arrhythmias, especially at higher doses.[12]- ECG Monitoring: Continuously monitor the electrocardiogram (ECG) during and after this compound administration.[2] - Dose Reduction: If arrhythmias are observed, consider reducing the dose or discontinuing the administration.

Quantitative Data from Rodent Models

The following tables summarize this compound dosages and their effects as reported in various rodent models of heart failure.

Table 1: Intravenous this compound Dosages and Effects in Rodent Models

Heart Failure Model Rodent Species Dosage Observed Effects Reference
Post-Myocardial InfarctionRat2.4 μg/kg/min for 40 minReduced left ventricular end-diastolic pressure and mean arterial pressure; improved preload-recruitable stroke work.[5]
Propranolol (B1214883) PoisoningWistar RatLoading dose: 36 or 70 μg/kg; Infusion: 0.6 or 1.2 μg/kg/minDid not improve cardiac output or blood pressure.[13]
Verapamil ToxicityWistar RatBolus doses: 12 μg/kg at 0 min and 18 μg/kg at 5 minDid not improve survival time.[14]
Heart Failure with Preserved Ejection Fraction (HFpEF)ZSF1 Obese RatAcute: 10 μg/kg + 0.1 μg/kg/minDecreased systemic arterial pressures, raised cardiac index, and enhanced LV relaxation and diastolic compliance.[6]

Table 2: Oral and Intraperitoneal this compound Dosages and Effects in Rodent Models

Administration Route Heart Failure Model Rodent Species Dosage Observed Effects Reference
Oral (via drinking water)Healed Myocardial InfarctionWistar RatNot specifiedImproved survival.[7]
Oral (via drinking water)Ischemia/ReperfusionRatNot specified (administered 24h prior)Improved functional recovery (moderate effect).[15][16][17]
IntraperitonealParkinson's Disease ModelRat12 μg/kg once weeklyShowed neuroprotective effects.[8]

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound in a Rat Model of Post-Myocardial Infarction Heart Failure

This protocol is based on methodologies described in studies investigating the effects of this compound on cardiac function following myocardial infarction.[5]

1. Animal Model:

  • Induce myocardial infarction in adult male rats (e.g., Sprague-Dawley or Wistar) by ligating the left anterior descending coronary artery.

  • Allow animals to recover for a period of 4-6 weeks to develop chronic heart failure.

2. This compound Preparation:

  • Prepare a stock solution of this compound.

  • On the day of the experiment, dilute the stock solution with 5% glucose to the desired final concentration for infusion.

3. Surgical Procedure and Hemodynamic Monitoring:

  • Anesthetize the rat (e.g., with isoflurane).

  • Cannulate the jugular vein for drug infusion and the carotid artery for blood pressure monitoring.

  • For detailed cardiac function analysis, insert a pressure-volume (PV) loop catheter into the left ventricle.[11]

  • Allow the animal to stabilize after surgery.

4. This compound Administration:

  • Begin with a continuous intravenous infusion of the vehicle (5% glucose) and record baseline hemodynamic parameters.

  • Administer this compound via continuous infusion at the desired dose (e.g., 2.4 μg/kg/min) for a specified duration (e.g., 40 minutes).[5]

5. Data Collection and Analysis:

  • Continuously record hemodynamic parameters, including heart rate, blood pressure, and PV loop data throughout the infusion period.

  • Analyze the data to determine changes in cardiac contractility, relaxation, and vascular resistance.

Protocol 2: Hemodynamic Assessment in Rodents

This protocol outlines the general procedure for invasive hemodynamic monitoring in rodents, which is essential for evaluating the effects of this compound.[11][18]

1. Anesthesia and Temperature Control:

  • Anesthetize the animal (e.g., with isoflurane) and maintain a stable plane of anesthesia.

  • Monitor and maintain the animal's body temperature at 37°C using a heating pad and a rectal probe.[11]

2. Catheterization:

  • For blood pressure measurement, cannulate a major artery (e.g., carotid or femoral artery) with a pressure transducer.

  • For drug administration, cannulate a major vein (e.g., jugular or femoral vein).

  • For comprehensive cardiac function assessment, a pressure-volume catheter can be placed in the left ventricle.[11]

3. Data Acquisition:

  • Connect the catheters to a data acquisition system to record real-time hemodynamic data.

  • Allow for a stabilization period after catheter placement before recording baseline measurements.

4. Euthanasia:

  • At the end of the experiment, euthanize the animal using an approved method.

Visualizations

Simendan_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte K_ATP ATP-sensitive K+ channels (K-ATP) Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Opening Ca_channel Voltage-gated Ca2+ channels Hyperpolarization->Ca_channel Inhibition Vasodilation Vasodilation Ca_channel->Vasodilation Reduced Ca2+ influx Troponin_C Cardiac Troponin C Ca_Troponin Ca2+-Troponin C Complex Troponin_C->Ca_Troponin Ca2+ binding Contraction Myocardial Contraction Ca_Troponin->Contraction This compound This compound This compound->K_ATP Opens This compound->Troponin_C Increases Ca2+ sensitivity

Caption: this compound's dual mechanism of action in cardiomyocytes and vascular smooth muscle cells.

Experimental_Workflow Start Start HF_Model Induce Heart Failure in Rodent Model (e.g., MI) Start->HF_Model Recovery Allow for HF Development (e.g., 4-6 weeks) HF_Model->Recovery Anesthesia Anesthetize Animal Recovery->Anesthesia Surgery Surgical Instrumentation (Catheter Placement) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Treatment Administer this compound or Vehicle (e.g., IV Infusion) Baseline->Treatment Monitoring Continuous Hemodynamic Monitoring Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating this compound in a rodent heart failure model.

References

Navigating Simendan Studies: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving Simendan (the active levo-enantiomer is Levothis compound). Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data presentation tables, and visual aids to enhance the reproducibility and accuracy of your findings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of this compound.

1. What is the primary mechanism of action of this compound?

This compound exhibits a dual mechanism of action. Primarily, it acts as a calcium sensitizer (B1316253) by binding to cardiac troponin C in a calcium-dependent manner. This binding stabilizes the Ca2+-bound conformation of troponin C, enhancing the contractile force of the heart muscle without significantly increasing intracellular calcium concentrations.[1] Secondly, it functions as a vasodilator by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to relaxation of blood vessels.[1] At higher concentrations, it can also act as a phosphodiesterase 3 (PDE3) inhibitor.[1]

2. What are the known active metabolites of this compound and should they be considered in my experiments?

Yes, it is crucial to consider this compound's active metabolite, OR-1896.[2][3] Levothis compound (B1675185) itself has a relatively short half-life of about one hour.[4] However, its long-acting metabolite, OR-1896, has a half-life of approximately 70-80 hours and contributes significantly to the prolonged hemodynamic effects observed.[2][5] When designing longer-term experiments or interpreting sustained effects, the contribution of OR-1896, which has similar pharmacological activity to the parent compound, should be taken into account.[2][5]

3. What is the recommended storage and stability for this compound solutions?

This compound concentrate should be stored in a refrigerator at 2°C to 8°C.[6][7] The color of the concentrate may change to orange during storage, but this does not indicate a loss of potency if storage instructions have been followed.[6] Once diluted, chemical and physical in-use stability has been demonstrated for 24 hours at 2-8°C and 25°C.[6][7] From a microbiological standpoint, it is recommended to use the diluted solution immediately.[6] For experimental purposes, preparing fresh dilutions for each experiment is the best practice to ensure consistency. Studies have shown that levothis compound preparations in polypropylene (B1209903) syringes are stable for up to 2 months when stored at 8°C, though the potential for leachables should be considered for long-term storage.[8][9]

4. Are there known issues with lot-to-lot variability of this compound?

While specific reports on this compound lot-to-lot variability are not prominent in the literature, it is a general concern for all reagents in experimental biology.[10][11] To mitigate this, it is good practice to purchase a sufficiently large single lot for a complete series of experiments. If switching to a new lot, a validation experiment should be performed to compare its performance against the previous lot using established positive and negative controls.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during this compound experiments, presented in a question-and-answer format.

Cardiomyocyte Contractility Assays

Q1: I am observing high variability in cardiomyocyte contractility in my control group, even before adding this compound. What could be the cause?

High baseline variability in cardiomyocyte contractility is a common issue and can stem from several factors:

  • Batch-to-batch variation in cell isolation: The process of isolating primary cardiomyocytes is technically challenging and can result in significant differences in cell viability and function between batches.[12]

  • Cell culture conditions: Factors such as cell density, media composition, and the duration of culture can all influence cardiomyocyte health and contractility.

  • Cell passage number (for cell lines): For immortalized cell lines, higher passage numbers can lead to changes in morphology, growth rate, and response to stimuli.[13][14] It is advisable to use cells within a consistent and low passage number range for all experiments.

  • Myofibrillar structure variability: Even within a single preparation, individual cardiomyocytes can exhibit significant differences in their myofibrillar structure, which directly impacts their contractile function.[15]

Troubleshooting Steps:

  • Standardize cell isolation protocol: Meticulously follow a standardized protocol for cardiomyocyte isolation to minimize variability between preparations.

  • Consistent cell culture practices: Maintain consistent cell seeding densities and culture conditions across all experiments. Document the passage number for all cell lines used.

  • Implement quality control for each cell batch: Before starting an experiment, assess the baseline contractility and morphology of a sample of cells from each new isolation or batch.

  • Increase sample size: Analyzing a larger number of cells per experiment can help to average out the inherent biological variability.

Q2: The positive inotropic effect of this compound is less potent or absent in my skinned fiber preparation. Why might this be?

The effectiveness of this compound in skinned fiber preparations can be influenced by the experimental conditions:

  • Perforation velocity of cell membranes: The speed at which the cell membrane is permeabilized (skinned) can affect the phosphorylation state of contractile proteins. Levothis compound's calcium-sensitizing effect has been shown to be more potent in rapidly perforated fibers compared to slowly perforated ones.[16]

  • Integrity of the skinned fiber: The mechanical handling during the skinning process can damage the myofilament lattice, leading to a reduced contractile response.

  • Solution composition: The composition of the activating and relaxing solutions, particularly the concentrations of calcium and ATP, is critical for observing a consistent effect.

Troubleshooting Steps:

  • Optimize skinning protocol: Experiment with different permeabilization times and detergent concentrations to achieve rapid and complete skinning without causing excessive damage.

  • Careful fiber handling: Use appropriate tools and techniques to handle the delicate skinned fibers to prevent mechanical damage.

  • Precise solution preparation: Ensure accurate and consistent preparation of all experimental solutions.

Phosphodiesterase (PDE) Inhibition Assays

Q3: I am not observing a clear inhibitory effect of this compound on PDE3 activity. What are potential reasons?

Several factors can contribute to a lack of a clear PDE3 inhibitory effect:

  • Sub-optimal assay conditions: The concentration of the cAMP substrate and the specific activity of the PDE3 enzyme preparation are critical for assay sensitivity.

  • Presence of other PDE isoforms: If using a crude tissue homogenate, the activity of other PDE isoforms can mask the specific inhibition of PDE3.

  • This compound concentration range: The PDE3 inhibitory effect of Levothis compound is concentration-dependent and may be less pronounced at lower, more clinically relevant concentrations where calcium sensitization is the predominant mechanism.[17]

Troubleshooting Steps:

  • Optimize assay parameters: Titrate both the cAMP substrate and the PDE3 enzyme to determine the optimal concentrations for your assay.

  • Use a selective PDE3 inhibitor as a positive control: Including a known potent and selective PDE3 inhibitor, such as cilostamide, will help validate your assay system.[18][19]

  • Consider the interplay with other signaling pathways: The inotropic effect of PDE3 inhibition by Levothis compound can be amplified by low-grade β-adrenoceptor stimulation.[18]

K-ATP Channel Opening Assays

Q4: The vasodilatory effect of this compound, attributed to K-ATP channel opening, is inconsistent in my experiments. What could be causing this variability?

The vasodilatory response to this compound can be complex and influenced by several factors:

  • Vessel-specific differences: The contribution of K-ATP channels to vasodilation can vary between different types of blood vessels (e.g., arteries vs. veins, coronary vs. peripheral).[20][21]

  • Involvement of other potassium channels: In addition to K-ATP channels, other potassium channels such as BKCa and KV channels may also contribute to this compound-induced vasodilation, and their relative contributions can differ between vascular beds.[20][21]

  • Experimental model: The observed mechanisms of vasodilation can differ between in vivo, ex vivo, and in vitro models.[22]

  • Presence of active metabolites: The long-acting metabolite OR-1896 also contributes to vasodilation through the activation of K-ATP and BKCa channels, which can lead to sustained effects.[2][3]

Troubleshooting Steps:

  • Characterize your experimental model: Be aware of the specific vascular bed you are studying and its known potassium channel expression profile.

  • Use selective channel blockers: Employ specific blockers for K-ATP channels (e.g., glibenclamide) and other potentially involved potassium channels to dissect the contribution of each to the observed vasodilation.[22][23]

  • Consider the time course of the experiment: In longer-term experiments, be mindful of the potential contribution of the active metabolite OR-1896.

Data Presentation

Table 1: Reported Experimental Concentrations of Levothis compound

Experimental SystemConcentration RangeObserved EffectReference
Rat Ventricular Myocytes0.2 - 10 µMNo effect on L-type Ca++ current[23]
Rat Ventricular Myocytes3 - 30 µMStimulation of K-ATP current (EC50 = 4.7 µM)[23]
Rat Liver Mitochondria0.7 - 2.6 µMDecrease in mitochondrial transmembrane potential[24]
Failing Human Ventricular Stripsup to 10 µMPositive inotropic effect[19]
Skinned Guinea Pig Fibers0.3 - 10 µMIncreased calcium sensitivity[16]

Experimental Protocols

Protocol 1: Isolation of Adult Rat Ventricular Myocytes

This protocol is a synthesis of established methods for isolating viable adult rat cardiomyocytes.[6][7][8][9][12]

Materials:

  • Adult rat (250-300g)

  • Pentobarbital (anesthetic)

  • Heparin

  • Langendorff perfusion system

  • Physiological Saline Solution (PSS), Ca2+-free PSS

  • Collagenase type 2

  • Protease type XIV

  • Bovine Serum Albumin (BSA)

  • Culture medium

Procedure:

  • Anesthetize the rat with an intraperitoneal injection of pentobarbital.

  • Inject heparin intraperitoneally to prevent blood coagulation.

  • Perform a thoracotomy to expose the heart.

  • Excise the heart and immediately place it in ice-cold PSS.

  • Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated PSS to clear the coronary arteries of blood.

  • Switch the perfusion to Ca2+-free PSS for 5 minutes to stop the heart from beating and to begin separating the cells.

  • Switch the perfusion to a digestion solution containing collagenase type 2 and protease type XIV in Ca2+-free PSS for 6-7 minutes.

  • After digestion, remove the heart from the cannula. Trim away the atria and large vessels.

  • Gently mince the ventricular tissue in a solution containing BSA to stop the enzymatic digestion.

  • Gently triturate the tissue with a pipette to release the individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the viable, rod-shaped myocytes to settle by gravity.

  • Carefully remove the supernatant and resuspend the cells in culture medium.

Protocol 2: Skinned Cardiac Fiber Preparation and Contractility Assay

This protocol describes the preparation of skinned cardiac muscle fibers and the measurement of calcium-activated force.[20][24][25][26][27][28][29][30]

Materials:

  • Cardiac muscle tissue (e.g., papillary muscle)

  • Relaxing solution (high potassium, low calcium, with EGTA)

  • Activating solutions (similar to relaxing solution but with varying concentrations of free calcium)

  • Skinning solution (relaxing solution with 1% Triton X-100)

  • Force transducer and length controller apparatus

  • Microscope

Procedure:

  • Dissect a small bundle of cardiac muscle fibers in cold relaxing solution.

  • Mount the fiber bundle between a force transducer and a length controller.

  • Transfer the mounted fiber to the skinning solution for 20-30 minutes to permeabilize the cell membranes.

  • After skinning, transfer the fiber back to the relaxing solution to wash out the detergent.

  • Set the sarcomere length of the fiber to an optimal value (typically 2.2-2.3 µm) using a laser diffraction system or by monitoring the diffraction pattern through the microscope.

  • To measure the calcium sensitivity of force production, sequentially expose the fiber to a series of activating solutions with increasing concentrations of free calcium.

  • Record the steady-state force generated at each calcium concentration.

  • To test the effect of this compound, pre-incubate the skinned fiber in a relaxing solution containing the desired concentration of this compound before exposing it to the activating solutions.

  • Construct a force-pCa (-log[Ca2+]) curve to determine the calcium sensitivity (pCa50) and maximal force.

Protocol 3: Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol outlines a common method for measuring PDE3 activity and its inhibition by compounds like this compound.[2][3][5][15][18][26][31]

Materials:

  • Purified PDE3 enzyme or tissue homogenate

  • [3H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation counter

  • Assay buffer

  • This compound and a known PDE3 inhibitor (e.g., cilostamide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDE3 enzyme, and the test compound (this compound or control).

  • Initiate the reaction by adding [3H]-cAMP.

  • Incubate the reaction at 37°C for a defined period during which the PDE3 will hydrolyze [3H]-cAMP to [3H]-AMP.

  • Stop the reaction by boiling the samples.

  • Add snake venom nucleotidase to convert the [3H]-AMP to [3H]-adenosine.

  • Add an anion-exchange resin slurry, which will bind the unreacted [3H]-cAMP but not the [3H]-adenosine.

  • Centrifuge the samples to pellet the resin.

  • Transfer the supernatant containing the [3H]-adenosine to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the PDE3 activity. Calculate the percent inhibition of PDE3 activity by this compound compared to the vehicle control.

Signaling Pathways and Workflows

This compound's Multifaceted Mechanism of Action

Simendan_Mechanism cluster_Cardiomyocyte Cardiomyocyte cluster_SmoothMuscle Vascular Smooth Muscle Cell cluster_PDE Cardiomyocyte (High Conc.) Simendan1 This compound Ca_TroponinC Ca2+-Troponin C Complex Simendan1->Ca_TroponinC Stabilizes TroponinC Troponin C TroponinC->Ca_TroponinC + Ca2+ ActinMyosin Actin-Myosin Interaction Ca_TroponinC->ActinMyosin Promotes Contraction Increased Contractility ActinMyosin->Contraction Simendan2 This compound K_ATP K-ATP Channel Simendan2->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Reduces Ca2+ influx Simendan3 This compound PDE3 PDE3 Simendan3->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Increased_Ca Increased Ca2+ Influx & Release PKA->Increased_Ca Phosphorylates Ca2+ channels

Caption: this compound's three primary mechanisms of action.

Experimental Workflow for Cardiomyocyte Contractility Assay

Contractility_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Isolate Isolate Primary Cardiomyocytes Culture Culture Cells on Coverslips Isolate->Culture QC Quality Control: Viability & Morphology Culture->QC Mount Mount Coverslip on Microscope Stage QC->Mount Proceed if QC passes Baseline Record Baseline Contractions Mount->Baseline Add_this compound Add this compound (or Vehicle) Baseline->Add_this compound Record_Effect Record Post-Treatment Contractions Add_this compound->Record_Effect Analyze Analyze Contraction Parameters Record_Effect->Analyze Compare Compare this compound vs. Vehicle Analyze->Compare

Caption: Workflow for assessing this compound's effect on cardiomyocyte contractility.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_Reagent cluster_Technique cluster_Biology Inconsistent_Results Inconsistent Results in this compound Assay Reagent_Issues Reagent Issues Inconsistent_Results->Reagent_Issues Experimental_Technique Experimental Technique Inconsistent_Results->Experimental_Technique Biological_Variability Biological Variability Inconsistent_Results->Biological_Variability Simendan_Stability This compound Degradation Reagent_Issues->Simendan_Stability Lot_Variation Reagent Lot-to-Lot Variability Reagent_Issues->Lot_Variation Metabolites Active Metabolite (OR-1896) Effect Reagent_Issues->Metabolites Protocol_Drift Inconsistent Protocol Execution Experimental_Technique->Protocol_Drift Instrument_Calibration Instrument Malcalibration Experimental_Technique->Instrument_Calibration Cell_Health Poor Cell Viability or Health Biological_Variability->Cell_Health Passage_Number High Cell Passage Number Biological_Variability->Passage_Number Batch_Effect Cell Isolation Batch-to-Batch Variation Biological_Variability->Batch_Effect

Caption: Troubleshooting logic for inconsistent this compound experimental results.

References

Identifying and mitigating Simendan off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Simendan and its active enantiomer, Levothis compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your in vitro and in vivo assays, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and Levothis compound?

This compound is a racemic mixture, with Levothis compound being the pharmacologically active levo-enantiomer.[1] Its primary on-target effect is to enhance the calcium sensitivity of cardiac troponin C in a calcium-dependent manner.[2][3][4] This binding stabilizes the Ca2+-bound conformation of troponin C, leading to an increased inotropic (contractile) effect without a significant increase in intracellular calcium concentration.[3][4]

Q2: What are the known off-target effects of this compound and Levothis compound?

The two major off-target effects of Levothis compound are:

  • Phosphodiesterase III (PDE3) Inhibition: At higher concentrations, Levothis compound can inhibit PDE3, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5]

  • ATP-sensitive Potassium (K-ATP) Channel Opening: Levothis compound can open K-ATP channels in various tissues, including vascular smooth muscle and mitochondria.[6][7][8][9] This effect contributes to its vasodilatory properties.[5][7]

Q3: At what concentrations do the on-target and off-target effects of Levothis compound typically occur?

The effects of Levothis compound are concentration-dependent:

  • Calcium Sensitization: This on-target effect is observed at lower, therapeutically relevant concentrations (typically in the nanomolar to low micromolar range).[3]

  • K-ATP Channel Opening: This off-target effect also occurs at therapeutic concentrations and contributes to vasodilation.[8][9]

  • PDE3 Inhibition: This off-target effect becomes more pronounced at higher concentrations (e.g., >0.3 µmol/L).

Q4: What is the difference between this compound and Levothis compound, and which should I use in my experiments?

This compound is the racemic mixture containing both Levothis compound (the active levo-enantiomer) and Dextrothis compound (the less active dextro-enantiomer).[1] Levothis compound is significantly more potent than Dextrothis compound in its calcium-sensitizing and PDE3-inhibiting effects.[1] For mechanistic studies, it is highly recommended to use the purified active enantiomer, Levothis compound, to avoid confounding effects from Dextrothis compound.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Inotropic Effects in Cardiac Muscle Preparations

Possible Cause: You may be observing a combination of on-target calcium sensitization and off-target PDE3 inhibition.

Troubleshooting Steps:

  • Control for PDE3 Inhibition:

    • Experiment: Pre-incubate your cardiac muscle preparation with a selective PDE3 inhibitor, such as cilostamide (e.g., 1 µM), before adding Levothis compound.

    • Expected Outcome: If the positive inotropic effect of Levothis compound is significantly diminished or abolished in the presence of the PDE3 inhibitor, it suggests that at the concentration used, the observed effect is primarily due to PDE3 inhibition.[10][11]

  • Use a Calcium Sensitization-Specific Assay:

    • Experiment: Utilize skinned cardiac muscle fibers where the cell membrane is permeabilized. This allows for direct control of the intracellular calcium concentration.

    • Expected Outcome: In this preparation, Levothis compound should cause a leftward shift in the force-calcium relationship, indicating an increased sensitivity to calcium. This effect should be independent of cAMP levels.[3]

  • Consider the Enantiomer:

    • Experiment: If using this compound (the racemic mixture), consider switching to Levothis compound. Compare the potency of Levothis compound with Dextrothis compound.

    • Expected Outcome: Levothis compound should be significantly more potent in inducing an inotropic effect compared to Dextrothis compound.[1]

Issue 2: Unexplained Vasodilation or Changes in Cellular Respiration

Possible Cause: You may be observing the off-target effect of K-ATP channel opening.

Troubleshooting Steps:

  • Pharmacological Inhibition of K-ATP Channels:

    • Experiment: Pre-treat your vascular tissue or isolated cells with a K-ATP channel blocker, such as glibenclamide (glyburide) or 5-hydroxydecanoate (5-HD), before applying Levothis compound.[6][9]

    • Expected Outcome: If the vasodilatory effect or the change in cellular respiration (e.g., mitochondrial membrane potential) is blocked or significantly reduced by the K-ATP channel inhibitor, it confirms the involvement of this off-target pathway.[6][9]

  • Measure Mitochondrial Membrane Potential:

    • Experiment: In isolated mitochondria, assess the mitochondrial membrane potential (ΔΨm) using a fluorescent probe (e.g., JC-1 or TMRM).

    • Expected Outcome: Levothis compound, as a mitochondrial K-ATP channel opener, is expected to cause a decrease in ΔΨm.[6] This effect should be preventable by pre-treatment with a mitochondrial K-ATP channel blocker like 5-HD.[6]

Issue 3: Unexpected Increases in Intracellular cAMP Levels

Possible Cause: At the concentrations used, Levothis compound is likely causing off-target inhibition of PDE3.

Troubleshooting Steps:

  • Directly Measure PDE Activity:

    • Experiment: Perform a phosphodiesterase activity assay on cell or tissue lysates in the presence of varying concentrations of Levothis compound.

    • Expected Outcome: Levothis compound should demonstrate a concentration-dependent inhibition of PDE3 activity.[10][12]

  • Use a Selective PDE3 Inhibitor as a Positive Control:

    • Experiment: Compare the effect of Levothis compound on cAMP levels to that of a known selective PDE3 inhibitor (e.g., cilostamide or milrinone).

    • Expected Outcome: The magnitude of the cAMP increase induced by a high concentration of Levothis compound should be comparable to that of the selective PDE3 inhibitor.[10][13]

  • Lower the Levothis compound Concentration:

    • Experiment: Perform a dose-response curve for Levothis compound's effect on cAMP levels.

    • Expected Outcome: The increase in cAMP should be more pronounced at higher concentrations of Levothis compound.[14] By lowering the concentration, you can minimize the PDE3 inhibitory effect while still observing the calcium sensitization.

Quantitative Data Summary

Table 1: Potency of Levothis compound and Dextrothis compound

EffectLevothis compoundDextrothis compoundPotency Difference (Levothis compound vs. Dextrothis compound)Reference
Calcium SensitizationMore PotentLess PotentLevothis compound is ~76 times more potent[1]
PDE3 InhibitionMore PotentLess PotentLevothis compound is ~427 times more potent[1]
Positive Inotropic EffectMore PotentLess PotentLevothis compound is ~47 times more potent[1]

Table 2: Effective Concentrations for Levothis compound's Actions

ActionEffective Concentration RangeNotesReferences
Calcium Sensitization0.03 - 10 µMObserved in skinned muscle fibers.[3][14]
K-ATP Channel ActivationEC50 of 4.7 µMIn rat ventricular cells.[8]
PDE3 Inhibition> 0.3 µMBecomes significant at higher concentrations.
Mitochondrial K-ATP Channel Opening0.7 - 2.6 µMCauses a decrease in mitochondrial membrane potential.[6]

Experimental Protocols

Protocol 1: Assessing Calcium Sensitization in Skinned Cardiac Fibers
  • Preparation: Isolate cardiac muscle bundles and chemically "skin" them using a detergent (e.g., Triton X-100 or saponin) to remove the cell membranes while leaving the contractile apparatus intact.

  • Experimental Setup: Mount the skinned fibers between a force transducer and a motor.

  • Solutions: Prepare a series of activating solutions with buffered free Ca2+ concentrations ranging from sub-threshold to maximally activating levels.

  • Procedure: a. Expose the fibers to the activating solutions in a stepwise manner to generate a baseline force-pCa (-log[Ca2+]) curve. b. Incubate the fibers with Levothis compound at the desired concentration. c. Repeat the stepwise exposure to activating solutions to generate a second force-pCa curve in the presence of Levothis compound.

  • Data Analysis: Compare the pCa50 (the pCa at which 50% of maximal force is generated) values before and after Levothis compound treatment. A leftward shift in the curve (lower pCa50) indicates an increase in calcium sensitivity.

Protocol 2: Measuring PDE3 Inhibition
  • Homogenate Preparation: Homogenize cardiac tissue in a suitable buffer and centrifuge to obtain the supernatant containing the PDE enzymes.

  • Assay Principle: This is typically a two-step enzymatic assay. a. Step 1: Incubate the tissue homogenate with a known amount of cAMP (the substrate) in the presence or absence of Levothis compound or a control inhibitor (e.g., cilostamide). PDE3 will hydrolyze cAMP to 5'-AMP. b. Step 2: Add 5'-nucleotidase to convert the 5'-AMP produced in the first step to adenosine and inorganic phosphate (Pi).

  • Detection: Quantify the amount of Pi generated using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: The amount of Pi produced is proportional to the PDE activity. Calculate the percent inhibition of PDE activity by Levothis compound compared to the vehicle control. Determine the IC50 value from a concentration-response curve.[10][12]

Protocol 3: Evaluating K-ATP Channel Opening in Isolated Mitochondria
  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver or heart) by differential centrifugation.

  • Measurement of Membrane Potential (ΔΨm): a. Resuspend the isolated mitochondria in an appropriate respiration buffer. b. Add a fluorescent probe sensitive to ΔΨm (e.g., TMRM or JC-1). c. Monitor the fluorescence signal over time to establish a baseline. d. Add Levothis compound and continue to monitor the fluorescence.

  • Controls: a. Positive Control: Use a known mitochondrial K-ATP channel opener like diazoxide. b. Inhibitor Control: Pre-incubate the mitochondria with a selective mitochondrial K-ATP channel blocker, 5-hydroxydecanoate (5-HD), before adding Levothis compound.[6]

  • Data Analysis: A decrease in fluorescence (with TMRM) indicates mitochondrial depolarization, consistent with the opening of K-ATP channels. This effect should be blocked by 5-HD.[6]

Visualizations

Signaling_Pathways cluster_OnTarget On-Target Effect: Calcium Sensitization cluster_OffTarget Off-Target Effects cluster_PDE3 PDE3 Inhibition cluster_KATP K-ATP Channel Opening Levosimendan_On Levothis compound TroponinC Cardiac Troponin C Levosimendan_On->TroponinC Binds to Ca_Binding Increased Ca2+ Binding Affinity TroponinC->Ca_Binding Contraction Enhanced Myocardial Contraction Ca_Binding->Contraction Levosimendan_PDE Levothis compound (High Conc.) PDE3 Phosphodiesterase III Levosimendan_PDE->PDE3 Inhibits cAMP Increased cAMP PDE3->cAMP Degrades PKA Protein Kinase A Activation cAMP->PKA Inotropy Increased Inotropy & Lusitropy PKA->Inotropy Levosimendan_KATP Levothis compound KATP_Channel ATP-sensitive K+ Channel Levosimendan_KATP->KATP_Channel Opens Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathways of Levothis compound's on-target and off-target effects.

Experimental_Workflow cluster_Problem Observed Effect cluster_Hypothesis Hypothesize Off-Target Effect cluster_Experiment Design Control Experiment cluster_Outcome Interpret Outcome cluster_Conclusion Conclusion Observed_Effect Unexpected Experimental Result (e.g., vasodilation, increased cAMP) Hypothesis_PDE PDE3 Inhibition? Observed_Effect->Hypothesis_PDE Hypothesis_KATP K-ATP Channel Opening? Observed_Effect->Hypothesis_KATP Experiment_PDE Use selective PDE3 inhibitor (e.g., cilostamide) Hypothesis_PDE->Experiment_PDE Experiment_KATP Use selective K-ATP channel blocker (e.g., glibenclamide) Hypothesis_KATP->Experiment_KATP Outcome_PDE_Yes Effect is abolished Experiment_PDE->Outcome_PDE_Yes Outcome_PDE_No Effect persists Experiment_PDE->Outcome_PDE_No Outcome_KATP_Yes Effect is abolished Experiment_KATP->Outcome_KATP_Yes Outcome_KATP_No Effect persists Experiment_KATP->Outcome_KATP_No Conclusion_PDE Off-target PDE3 effect confirmed Outcome_PDE_Yes->Conclusion_PDE Conclusion_Other Consider other mechanisms or on-target effect Outcome_PDE_No->Conclusion_Other Conclusion_KATP Off-target K-ATP effect confirmed Outcome_KATP_Yes->Conclusion_KATP Outcome_KATP_No->Conclusion_Other

Caption: Troubleshooting workflow for identifying this compound's off-target effects.

References

Navigating Simendan-Induced Hypotension: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypotension, a common side effect observed in experiments involving Simendan (levothis compound).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hypotension during this compound administration?

A1: Hypotension associated with this compound is primarily due to its vasodilatory effects.[1][2][3] this compound opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to vasodilation and a subsequent drop in blood pressure.[3][4] This reduction in systemic vascular resistance is a key component of its mechanism of action, aimed at reducing afterload and improving cardiac output.[2][5]

Q2: What are the key contraindications for this compound use related to blood pressure?

A2: this compound is contraindicated in experiments involving subjects with severe hypotension, significant mechanical obstructions affecting ventricular filling or outflow, or uncorrected hypovolemia.[1][6][7] Caution is strongly advised for subjects with a baseline systolic blood pressure below 100 mmHg or a diastolic blood pressure below 60 mmHg.[8][9]

Q3: How can the risk of hypotension be minimized when initiating a this compound infusion?

A3: To minimize the risk of hypotension, it is common practice to omit the initial loading dose, which is associated with a higher incidence of this side effect.[2][10] Starting the continuous infusion at a lower dose, such as 0.05 µg/kg/min, and gradually titrating upwards based on the subject's hemodynamic response is a recommended strategy.[2][8]

Q4: What are the recommended monitoring procedures during a this compound experiment?

A4: Continuous monitoring of blood pressure and cardiac function via ECG is essential throughout the infusion period.[2][6] Hemodynamic parameters should be assessed immediately after any dose adjustment.[11] Post-infusion monitoring is also crucial due to the long half-life of this compound's active metabolite (OR-1896), which can extend the hemodynamic effects for up to 7-9 days.[12]

Q5: What immediate actions should be taken if significant hypotension occurs?

A5: If a significant drop in blood pressure is observed, the infusion rate of this compound should be reduced or the infusion temporarily paused.[2] In cases of severe hypotension, the administration of vasopressors such as dopamine (B1211576) or norepinephrine (B1679862) may be necessary to restore blood pressure.[9][11] Parenteral fluids may also be considered if hypovolemia is a contributing factor.[11]

Q6: Can this compound be used in combination with other cardiovascular drugs?

A6: Yes, this compound can be co-administered with other inotropic agents like dobutamine (B195870) or vasopressors.[2][13] This combination can be beneficial in managing hypotension while leveraging the positive inotropic effects of this compound.[2] However, co-administration with other intravenous vasoactive drugs may increase the risk of hypotension and requires careful monitoring.[7][10]

Troubleshooting Guide: Managing Hypotension

This guide provides a structured approach to managing hypotension during this compound experiments.

Issue Potential Cause Recommended Action
Mild to Moderate Hypotension Vasodilatory effect of this compound- Reduce the infusion rate to 0.05 µg/kg/min.[2] - Continuously monitor blood pressure and ECG.[6] - Ensure adequate hydration of the subject.
Severe Hypotension - High initial dose or rapid titration. - Pre-existing hypovolemia.- Stop the this compound infusion immediately.[6] - Administer vasopressors (e.g., norepinephrine, dopamine) as per experimental protocol.[9][11] - Consider fluid resuscitation if hypovolemia is suspected.[11]
Hypotension Persisting Post-Infusion Long-acting active metabolite (OR-1896)- Continue hemodynamic monitoring for at least 5 days.[10] - Provide supportive care to maintain blood pressure.

Experimental Protocols

Protocol 1: this compound Infusion with Hypotension Management

Objective: To administer this compound while proactively managing potential hypotension.

Methodology:

  • Baseline Assessment: Record baseline blood pressure, heart rate, and ECG for at least 30 minutes prior to infusion. Ensure the subject is normovolemic.

  • Infusion Preparation: Prepare a this compound solution at a concentration of 0.05 mg/mL in 5% dextrose.

  • Initiation of Infusion: Begin the infusion at a rate of 0.05 µg/kg/min without a loading dose.[2]

  • Continuous Monitoring: Continuously monitor arterial blood pressure and ECG throughout the infusion.

  • Dose Titration: If the initial rate is well-tolerated after 30-60 minutes, the dose may be increased to 0.1 µg/kg/min.[8] Further increases to a maximum of 0.2 µg/kg/min can be considered based on hemodynamic response and experimental goals.[2]

  • Hypotension Response:

    • If systolic blood pressure drops by 20% from baseline or below a pre-determined threshold (e.g., 90 mmHg), reduce the infusion rate to the previous tolerated dose or to 0.05 µg/kg/min.[2]

    • If severe hypotension occurs, stop the infusion and administer a pre-determined vasopressor protocol.

  • Post-Infusion Monitoring: Continue to monitor hemodynamic parameters for at least 24 hours after the infusion is complete. For subjects with renal or hepatic impairment, extend monitoring for at least 5 days.[10]

Quantitative Data Summary

Table 1: Recommended this compound Infusion Rates and Adjustments

Clinical Scenario Loading Dose Initial Infusion Rate Titration Increment Maximum Infusion Rate Action for Hypotension
Standard Protocol Omitted[2]0.05 - 0.1 µg/kg/min[8]0.05 µg/kg/min0.2 µg/kg/min[2]Reduce rate or pause infusion[2]
High-Risk Subjects (e.g., baseline SBP <100 mmHg) Omitted[8]0.05 µg/kg/min[8]Cautious, based on response0.1 µg/kg/minReduce rate or pause infusion[2]

Table 2: Vasopressor Options for this compound-Induced Hypotension

Vasopressor Mechanism of Action Typical Starting Dose
Norepinephrine Primarily α-adrenergic agonist (vasoconstriction)0.01 - 0.05 µg/kg/min
Dopamine Dose-dependent (α, β, and dopaminergic effects)2 - 5 µg/kg/min (renal/mesenteric effects) 5 - 10 µg/kg/min (β-adrenergic effects) >10 µg/kg/min (α-adrenergic effects)

Visualizations

cluster_0 This compound's Mechanism of Action Leading to Hypotension This compound This compound K_ATP ATP-sensitive K+ Channels (Vascular Smooth Muscle) This compound->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Signaling pathway of this compound-induced vasodilation and subsequent hypotension.

cluster_1 Experimental Workflow for Managing this compound-Induced Hypotension Start Start this compound Infusion (Low Dose, No Bolus) Monitor Continuous BP & ECG Monitoring Start->Monitor Stable BP Stable? Monitor->Stable Hypotension Hypotension Detected? Monitor->Hypotension Titrate Titrate Dose Upward (Optional) Stable->Titrate Yes Continue Continue Monitoring Stable->Continue No Titrate->Continue Continue->Monitor End End of Experiment Continue->End Hypotension->Monitor No Reduce Reduce Infusion Rate Hypotension->Reduce Yes Severe Severe Hypotension? Reduce->Severe Severe->Monitor No Stop Stop Infusion Severe->Stop Yes Vaso Administer Vasopressors Stop->Vaso Vaso->Monitor

Caption: Decision-making workflow for managing hypotension during this compound experiments.

References

Technical Support Center: Overcoming Challenges in Long-term Simendan Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Simendan (Levothis compound) in long-term animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter.

1. Drug Formulation and Stability

Q1: My long-term infusion study requires a stable this compound solution. What is the recommended solvent and what are the stability considerations?

A1: this compound is minimally soluble in water. For intravenous administration, it is typically diluted in a 5% dextrose solution.[1] Stability studies have shown that this compound at a concentration of 50 mcg/mL in 5% Dextrose for Water (D5W) is stable for at least 24 hours at 25°C.[2] However, degradation is significantly slower in normal saline or water compared to 5% dextrose, suggesting these may be more suitable for longer-term storage.[3] For administration in drinking water, this compound can be dissolved in a solution containing dehydrated ethanol, polyvinylpyrrolidone, and citric acid.

Troubleshooting:

  • Precipitation in solution: If you observe precipitation, ensure the pH of your solution is appropriate. The pKa of Levothis compound (B1675185) is 6.3.[4] Consider preparing fresh solutions more frequently, especially for infusions lasting several days.

  • Loss of drug potency: If you suspect a loss of potency over time, it is advisable to perform analytical validation (e.g., HPLC) to confirm the concentration of your dosing solution at the beginning and end of your experiment. Levothis compound has been shown to be stable for up to 2 months in syringes stored at 8°C.[5]

2. Administration Methods

Q2: I am planning a continuous, long-term administration of this compound. What is the most suitable method?

A2: For continuous, long-term administration in rodents, surgically implanted osmotic pumps are a common and effective method.[6] This ensures a consistent and controlled delivery of the drug. Alternatively, for some studies in rats, this compound has been successfully administered via drinking water.[7] Intraperitoneal injections can also be used for intermittent long-term studies.[8]

Troubleshooting Osmotic Pump Usage:

  • Pump failure or inconsistent flow rate: Ensure proper pump priming according to the manufacturer's instructions before implantation.[6] The pump needs to be incubated in sterile saline at 37°C to ensure a stable pumping rate from the moment of implantation.[6]

  • Local tissue irritation at the implantation site: This can be caused by the surgical procedure itself or a high concentration of the drug solution. Ensure aseptic surgical techniques and consider using a lower concentration of this compound if irritation is observed. The pump should not be left implanted indefinitely as it can swell and leak a concentrated salt solution, causing local irritation.[9]

  • Drug stability at 37°C within the pump: While specific data on this compound stability within osmotic pumps at 37°C over several weeks is limited, it is a critical consideration. It is recommended to conduct a pilot study to assess the stability of your specific formulation under these conditions if your study extends beyond a few weeks.

3. Managing Side Effects

Q3: My animal is experiencing significant hypotension after this compound administration. How can I manage this?

A3: Hypotension is a common side effect of this compound due to its vasodilatory properties.[10][11]

Troubleshooting Hypotension:

  • Reduce the dose: If hypotension is observed, the first step is to reduce the infusion rate.[1] A dose-response relationship for hypotension has been demonstrated.[12]

  • Fluid administration: Ensure the animal is adequately hydrated. Intravenous fluid therapy can help to counteract the drop in blood pressure.[13]

  • Concomitant vasopressor use: In a clinical setting, vasopressors like norepinephrine (B1679862) are sometimes used to counteract severe hypotension induced by Levothis compound.[14] This approach could be considered in an experimental setting with appropriate ethical considerations and dose adjustments.

  • Omit the loading dose: In clinical practice, the initial loading dose may be omitted in patients at risk of hypotension.[15] This is a strategy that can be adapted for animal models.

Q4: I am observing persistent tachycardia in my animal model. What are the potential causes and solutions?

A4: Tachycardia is another frequently reported side effect of this compound.[10][11]

Troubleshooting Tachycardia:

  • Dose reduction: Similar to hypotension, reducing the infusion rate of this compound can help to mitigate tachycardia.[1]

  • Monitor electrolytes: this compound can cause a decrease in serum potassium.[15] Hypokalemia can contribute to arrhythmias, so it is important to monitor and correct any electrolyte imbalances.

  • Assess for pain or stress: Tachycardia can also be a sign of pain or stress in the animal. Ensure adequate analgesia, especially after surgery for pump implantation, and handle the animals in a way that minimizes stress.

4. Off-Target Effects and Long-Term Considerations

Q5: Are there any known long-term off-target effects of this compound that I should be aware of?

A5: One study in a murine model of heart failure reported an increase in the expression of genes related to the production of the extracellular matrix (fibrosis) after long-term Levothis compound treatment.[16] This suggests a potential for inducing fibrosis with chronic administration, which should be considered when interpreting results and designing long-term studies.

Monitoring for Off-Target Effects:

  • Histopathology: At the end of your long-term study, it is advisable to perform histological analysis of key organs, particularly the heart, to assess for any fibrotic changes or other unexpected pathologies.

  • Gene expression analysis: If your research question is related to cardiac remodeling, consider performing gene expression analysis for markers of fibrosis.

Q6: Is tachyphylaxis (development of tolerance) a concern with long-term this compound administration?

A6: Clinical and preclinical data suggest that there is no sign of development of tolerance to the hemodynamic effects of Levothis compound, even with prolonged infusions of up to 48 hours.[10] The long-acting active metabolite, OR-1896, contributes to the sustained effects for up to 7-9 days after stopping the infusion.[10] For longer-term studies, the potential for tachyphylaxis has not been extensively studied and should be a consideration in experimental design.

Experimental Design Considerations:

  • Intermittent Dosing: Some long-term clinical studies have utilized intermittent infusions of Levothis compound (e.g., weekly) to maintain therapeutic effects.[17] This strategy could be adapted for animal models to potentially minimize the risk of tolerance.

Quantitative Data Summary

The following tables summarize dosages and reported effects of this compound from various animal studies.

Table 1: this compound Dosages in Long-Term Rodent Studies

Animal ModelAdministration RouteDosageDurationKey FindingsReference
Rat Intravenous InfusionLoading dose: 1.2 μg/kg/min for 10 min, followed by 0.3 μg/kg/min for 6 h6 hoursAttenuated organ injury and improved survival in a sepsis model.[18]
Rat Intravenous Infusion2.4 μg/kg/min40 minutesImproved contractility in a post-myocardial infarction heart failure model.[19]
Rat Drinking WaterNot specified24 hoursModerate improvement in functional recovery after ischemia/reperfusion.[7]
Rat Intraperitoneal Injection2 and 4 mg/kgSingle doseIncreased survival in a model of acute liver failure.[8]
Mouse Not specifiedNot specified7 weeksImproved systolic function and myocardial relaxation, but also increased expression of fibrosis-related genes.[16]

Table 2: Common Side Effects and Management in Animal Models

Side EffectAnimal ModelObserved withManagement Strategies
Hypotension GeneralIntravenous administrationDose reduction, ensure adequate hydration, consider omitting loading dose.
Tachycardia GeneralIntravenous administrationDose reduction, monitor and correct electrolyte imbalances (especially potassium).

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in Rats

This protocol is a synthesized example based on methodologies reported in the literature.[18][19]

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a catheter into a suitable vein (e.g., jugular vein) for drug infusion and an artery (e.g., carotid or femoral artery) for blood pressure monitoring.

    • Allow the animal to recover from surgery before starting the infusion.

  • Drug Preparation:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution to the desired final concentration (e.g., 0.01 mg/mL) using a sterile 5% dextrose solution.[18]

  • Infusion:

    • Connect the venous catheter to an infusion pump.

    • If a loading dose is used, administer it over a short period (e.g., 1.2 μg/kg/min for 10 minutes).[18]

    • Follow with a continuous maintenance infusion at the desired rate (e.g., 0.3 μg/kg/min).[18]

  • Monitoring:

    • Continuously monitor mean arterial pressure via the arterial catheter.

    • Monitor heart rate using an ECG or the arterial pressure waveform.

    • Observe the animal for any signs of distress.

Protocol 2: Administration of this compound in Drinking Water to Rats

This protocol is based on a study by Herff et al. (2022).[7]

  • Drug Preparation:

    • Prepare a solution of this compound in the drinking water. The original study does not specify the exact formulation, but another study in rats used a solution of dehydrated ethanol, polyvinylpyrrolidone, and citric acid to dissolve Levothis compound for administration in drinking water.

    • Calculate the required concentration based on the average daily water consumption of the rats to achieve the target daily dose.

  • Administration:

    • Provide the this compound-containing water as the sole source of drinking water for the animals.

    • Measure the daily water consumption to monitor the actual drug intake.

  • Monitoring:

    • Monitor the animals daily for any changes in water consumption, food intake, body weight, and general well-being.

    • At the end of the study, functional and histological assessments can be performed.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism of action, primarily involving calcium sensitization, opening of ATP-sensitive potassium (K-ATP) channels, and inhibition of phosphodiesterase 3 (PDE3).[4][20]

Caption: this compound's dual mechanism of action in cardiomyocytes and vascular smooth muscle cells.

Troubleshooting Workflow for Long-Term this compound Infusion Studies

This diagram outlines a logical approach to troubleshooting common issues during continuous this compound infusion experiments.

Caption: A stepwise guide for troubleshooting adverse events during long-term this compound infusion.

References

Technical Support Center: Interpreting Unexpected Results in Simendan (Levosimendan) Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Simendan (Levothis compound) contractility assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during in vitro cardiac contractility experiments.

Troubleshooting Guide

This guide addresses specific unexpected results you may encounter during your this compound contractility assays.

Observation/Issue Potential Cause Recommended Action & Troubleshooting Steps
No significant inotropic effect observed at expected concentrations. 1. Sub-optimal cardiomyocyte health: Poor cell viability or functionality can mask the drug's effect. 2. Incorrect drug concentration: Errors in serial dilutions or degradation of the compound. 3. Assay system insensitivity: The chosen experimental model (e.g., specific cell line, animal model) may have a blunted response. 4. Presence of interfering substances: Components in the media (e.g., serum) could interfere with this compound's action.1. Assess cell viability: Use a live/dead stain to confirm cell health before and after the assay. Ensure proper isolation and culture techniques. 2. Verify drug concentration: Prepare fresh dilutions from a new stock. Confirm the solvent (e.g., DMSO) concentration is consistent and non-toxic across wells. 3. Use positive controls: Test a known inotrope (e.g., isoproterenol) to validate the responsiveness of your assay system. 4. Optimize assay buffer: If using serum-containing media, consider switching to a serum-free buffer during the experiment to avoid protein binding interference.
Biphasic or bell-shaped dose-response curve (Initial increase in contractility followed by a decrease at higher concentrations). 1. Dual mechanism of action: At lower concentrations, the calcium-sensitizing effect of this compound predominates. At higher concentrations, phosphodiesterase (PDE3) inhibition becomes more significant, which can sometimes lead to arrhythmogenic effects or cellular toxicity that manifests as decreased contractility.[1][2] 2. Off-target effects: At supra-therapeutic concentrations, this compound may have off-target effects that negatively impact cardiomyocyte function. 3. Pro-arrhythmic effects: High concentrations of this compound have been shown to have a proarrhythmic potential, which can disrupt coordinated contractions and lead to a decrease in measured contractile force.1. Expand concentration range: Test a wider range of concentrations to fully characterize the biphasic response. 2. Investigate PDE3 inhibition: Use a selective PDE3 inhibitor as a comparator to understand the contribution of this mechanism to the observed effect. 3. Monitor for arrhythmias: If your system allows, monitor for irregular contractions or arrhythmic events at higher concentrations. 4. Consider the active metabolite: The long-acting metabolite, OR-1896, also exhibits a biphasic concentration-response curve.[1]
Higher than expected variability between replicates. 1. Inconsistent cell plating/tissue preparation: Uneven cell density or differences in isolated tissue preparations. 2. Temperature or pH fluctuations: Instability in the experimental environment can affect cardiomyocyte function. 3. Inadequate mixing of compound: Poor mixing can lead to localized high concentrations of the drug.1. Standardize cell seeding: Ensure a homogenous cell suspension and consistent seeding density. For tissue preparations, standardize the dissection and mounting procedures. 2. Monitor environmental conditions: Use a temperature-controlled stage and ensure the pH of the buffer is stable throughout the experiment. 3. Ensure proper mixing: Gently mix the plate or perfusate after adding the compound to ensure even distribution.
Negative chronotropic effect (slowing of beating rate) at high concentrations. 1. Cellular toxicity: High concentrations of this compound or its vehicle (DMSO) can be toxic to cardiomyocytes, leading to a decrease in beat rate. 2. Disruption of ion channel function: Off-target effects on ion channels involved in pacemaking.1. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., LDH release) at the tested concentrations. 2. Evaluate vehicle effects: Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced effects.
Blunted inotropic response in a heart failure model. 1. Altered myofilament sensitivity: In some models of heart failure, the sensitivity of the myofilaments to calcium may be altered, affecting the response to a calcium sensitizer (B1316253) like this compound.[3] 2. Downregulation of signaling pathways: Changes in the expression or function of proteins involved in excitation-contraction coupling in the diseased state.1. Characterize your model: Thoroughly characterize the baseline contractility and calcium handling of your heart failure model. 2. Compare with other inotropes: Test the response to inotropes with different mechanisms of action (e.g., a beta-agonist) to understand the specific alterations in your model.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound that I should be aware of when designing my contractility assay?

This compound has a dual mechanism of action. Primarily, it is a calcium sensitizer that enhances the sensitivity of the cardiac troponin C to calcium, leading to increased contractility without a significant increase in intracellular calcium concentration.[2] Secondly, at higher concentrations, it acts as a phosphodiesterase 3 (PDE3) inhibitor, which can also contribute to its inotropic effect.[2][4] It also has vasodilatory effects through the opening of ATP-dependent potassium channels in vascular smooth muscle.[2]

2. Why am I seeing a prolonged inotropic effect even after washout of this compound?

This is likely due to the presence of its active metabolite, OR-1896.[5] This metabolite has a significantly longer half-life (around 80 hours) compared to the parent compound and also possesses calcium-sensitizing and PDE3 inhibitory activity.[1][5][6]

3. What concentrations of this compound are typically used in in vitro contractility assays?

The effective concentration of this compound can vary depending on the experimental model. However, typical concentrations range from the nanomolar to the low micromolar range. For instance, in isolated cardiomyocytes, effects can be seen starting from around 10 nM, with maximal effects often observed between 100 nM and 1 µM.[5] In Langendorff-perfused hearts, concentrations in the perfusate are often in a similar range.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

4. Can the vehicle, DMSO, affect my contractility results?

Yes, high concentrations of DMSO can have a negative impact on cardiomyocyte contractility. It is crucial to keep the final DMSO concentration as low as possible (typically below 0.1%) and to include a vehicle control group in your experiments to account for any solvent-related effects.

5. How can I differentiate between the calcium-sensitizing and PDE3-inhibiting effects of this compound in my assay?

To isolate the calcium-sensitizing effect, you can co-incubate the cells/tissue with a selective PDE3 inhibitor. If this compound still produces an inotropic effect in the presence of the PDE3 inhibitor, it is likely due to its calcium-sensitizing mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Levothis compound) from various in vitro studies.

Table 1: In Vitro Efficacy of this compound (Levothis compound)

ParameterSpecies/ModelValueReference
EC50 (Ca2+ sensitization) Permeabilized guinea pig myocytes8.4 nM[5]
IC50 (PDE III inhibition) Guinea pig1.4 nM[5]
IC50 (PDE IV inhibition) Guinea pig11 µM[5]
Concentration for ~40% increase in Pmax,5 Isolated normal dog hearts~0.63 µM[3]
Concentration for ~40% increase in Pmax,5 Isolated failing dog hearts~8.4 µM[3]

Table 2: Typical Infusion Rates of this compound (Levothis compound) in Experimental Models

ModelInfusion RateDurationReference
Rats with post-MI heart failure (in vivo) 2.4 µg/kg/min40 min[6]
Pigs with coronary artery ligation (in vivo) 0.2 µg/kg/min (following bolus)> 30 min[7]
Patients with decompensated heart failure (clinical) 0.1 to 0.4 µg/kg/min2-6 hours[1]
Cardiogenic shock patients (clinical) 0.1-0.2 µg/kg/min (following bolus)24 hours[8]

Experimental Protocols

Protocol 1: Isolated Cardiomyocyte Contractility Assay

This protocol provides a general framework. Specific parameters may need to be optimized for your cell type and recording system.

1. Cardiomyocyte Isolation and Plating:

  • Isolate ventricular cardiomyocytes from the desired species (e.g., rat, rabbit) using established enzymatic digestion protocols.

  • Plate the isolated cardiomyocytes on laminin-coated coverslips or culture dishes at a suitable density.

  • Allow the cells to recover and adhere for at least 2-4 hours in a CO2 incubator at 37°C.

2. Preparation of Solutions:

  • Prepare a Tyrode's solution or other suitable physiological buffer containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in the physiological buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Contractility Measurement:

  • Mount the coverslip with cardiomyocytes onto the stage of an inverted microscope equipped with a video-based edge-detection system or a similar contractility measurement device.

  • Perfuse the cells with the physiological buffer at a constant rate and maintain the temperature at 37°C.

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation electrodes.

  • Record baseline contractility parameters (e.g., fractional shortening, velocity of shortening and relaxation) for a stable period (e.g., 5-10 minutes).

  • Perfuse the cells with increasing concentrations of this compound, allowing for a stabilization period at each concentration before recording.

  • Include a vehicle control (buffer with the same final DMSO concentration) and a positive control (e.g., isoproterenol).

4. Data Analysis:

  • Analyze the recorded traces to extract contractility parameters.

  • Normalize the data to the baseline values for each cell.

  • Generate concentration-response curves and calculate EC50 values.

Protocol 2: Langendorff-Perfused Heart Assay

This protocol outlines the key steps for assessing the effect of this compound on an isolated perfused heart.

1. Heart Isolation and Cannulation:

  • Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.

2. Measurement of Cardiac Function:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractile function.

  • Set the end-diastolic pressure to a physiological level (e.g., 5-10 mmHg).

  • Pace the heart at a constant rate (e.g., 5-6 Hz for a rat heart).

  • Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters such as left ventricular developed pressure (LVDP), rate of pressure development (+dP/dt), and rate of pressure decay (-dP/dt) are recorded.

3. This compound Administration:

  • Prepare a stock solution of this compound and dilute it in the Krebs-Henseleit buffer to the desired final concentrations.

  • Introduce this compound into the perfusion line at a constant infusion rate to achieve a stable concentration in the perfusate.

  • Alternatively, administer this compound as a bolus injection into the perfusion line.

  • Record cardiac function continuously throughout the drug administration period.

4. Data Acquisition and Analysis:

  • Acquire and record the hemodynamic data using a data acquisition system.

  • Analyze the data to determine the changes in contractility parameters from baseline in response to this compound.

  • Construct dose-response curves if multiple concentrations are tested.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_myofilament Myofilaments L-type Ca2+ Channel L-type Ca2+ Channel Sarcoplasmic Reticulum Sarcoplasmic Reticulum L-type Ca2+ Channel->Sarcoplasmic Reticulum Triggers Ca2+ release Troponin C Troponin C Sarcoplasmic Reticulum->Troponin C Binds to Actin-Myosin Interaction Actin-Myosin Interaction Troponin C->Actin-Myosin Interaction Initiates Contraction Contraction Actin-Myosin Interaction->Contraction Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx This compound This compound This compound->Troponin C Increases Ca2+ sensitivity

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Cardiomyocytes or Perfuse Heart B Stabilize and Record Baseline Contractility A->B C Administer Vehicle Control B->C D Administer this compound (Dose-Response) B->D E Administer Positive Control (e.g., Isoproterenol) B->E F Record Contractility Parameters C->F D->F E->F G Analyze Data and Generate Curves F->G

Caption: General experimental workflow for contractility assays.

Troubleshooting_Logic Start Unexpected Result (e.g., No Effect) Q1 Is the positive control (e.g., Isoproterenol) working? Start->Q1 Check_System Troubleshoot assay system: - Cell/tissue health - Buffer conditions - Equipment function Q1->Check_System No Q2 Is the dose-response curve biphasic? Q1->Q2 Yes A1_Yes Yes A1_No No Check_Drug Verify this compound concentration and preparation. Consider_Dual_Mech Investigate dual mechanism: - PDE3 inhibition - Off-target effects at high doses Q2->Consider_Dual_Mech Yes Standard_Troubleshoot Follow standard troubleshooting for variability and other issues. Q2->Standard_Troubleshoot No A2_Yes Yes A2_No No Consider_Dual_Mech->Check_Drug Standard_Troubleshoot->Check_Drug

Caption: A logical approach to troubleshooting unexpected results.

References

Best practices for storing and handling Simendan solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Simendan (also known as Levothis compound) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing the solid form of this compound?

A1: The solid, crystalline form of this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is poorly soluble in water (0.04 mg/mL) but is soluble in several organic solvents.[1][2] For research purposes, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] It is recommended to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous experimental buffer. When preparing the stock solution, it is good practice to purge the solvent with an inert gas.[1]

Q3: What are the storage conditions for diluted this compound solutions?

A3: Once diluted, this compound solutions have demonstrated chemical and physical stability for 24 hours at 25°C.[3] However, from a microbiological perspective, it is recommended to use the solution immediately after preparation.[3] If immediate use is not possible, the diluted solution should be stored in a refrigerator at 2°C – 8°C for no longer than 24 hours.[3] The total time from dilution to the completion of the experiment should not exceed 24 hours.

Q4: The color of my this compound solution has turned orange. Is it still usable?

A4: The color of the concentrate may turn orange during storage; however, this does not indicate a loss of potency. The product can still be used until its expiration date, provided that storage instructions have been properly followed.[3]

Quantitative Data Summary

The following tables provide a summary of the solubility and stability of this compound in various conditions.

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)25 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]
Ethanol10 mg/mL[1]
Water0.04 mg/mL[2]
Phosphate Buffer (pH 7.4)0.4 mg/mL[4]
Phosphate Buffer (pH 6.0)0.03 mg/mL[4]
Phosphate Buffer (pH 2.0)0.02 mg/mL[4]

Table 2: Stability of Diluted this compound Solutions

Storage ConditionDurationStabilityReference
Room Temperature (25°C)24 hoursChemically and physically stable[3]
Refrigerated (2°C - 8°C)24 hoursRecommended for delayed use[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.

This is a common problem due to the poor aqueous solubility of this compound. The "solvent shift" from a high-concentration organic solvent to an aqueous environment can cause the compound to crash out of solution.

G A Precipitation observed in aqueous solution B Is the final concentration too high? A->B C Lower the final concentration B->C Yes D Is the pH of the buffer optimal? B->D No I Solution remains clear C->I E Adjust pH to be above pKa (6.2) if possible D->E No F Was the dilution performed correctly? D->F Yes E->I G Add stock solution dropwise to pre-warmed buffer while vortexing F->G No H Consider using a solubility-enhancing agent (e.g., PVP) F->H Yes G->I H->I

Troubleshooting workflow for this compound precipitation.

Q: How can I avoid precipitation when preparing my working solution?

A: To minimize precipitation:

  • Optimize the Dilution Method: Instead of adding the stock solution directly, add it dropwise to pre-warmed (37°C) aqueous buffer while gently vortexing or swirling. This prevents localized high concentrations.

  • Check the pH: this compound's solubility in water increases at a pH above its pKa of approximately 6.2.[2][5] If your experimental conditions allow, using a buffer with a pH in the neutral to slightly alkaline range can improve solubility.

  • Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Try using a lower final concentration of this compound in your assay.

  • Consider Solubility Enhancers: For specific applications, the use of pharmaceutically acceptable solubility-enhancing agents like polyvinylpyrrolidone (B124986) (PVP) has been shown to be effective.[4]

Experimental Protocols

Protocol: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol outlines the preparation of a this compound working solution with a final DMSO concentration of less than 0.1%.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh solid this compound B Dissolve in 100% DMSO to create a concentrated stock (e.g., 10 mM) A->B C Aliquot into single-use volumes B->C D Store at -20°C C->D E Thaw a single aliquot of stock solution G Perform serial dilutions of the stock in 100% DMSO if needed E->G F Pre-warm cell culture medium/buffer to 37°C H Add stock solution dropwise to pre-warmed medium while vortexing F->H G->H I Ensure final DMSO concentration is <0.1% H->I

Experimental workflow for preparing this compound working solutions.

Materials:

  • This compound (solid)

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium or experimental buffer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known weight of solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the solid is completely dissolved by vortexing.

  • Aliquot and Store:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare the Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium or experimental buffer to 37°C.

    • If a dose-response curve is being prepared, perform serial dilutions of the stock solution in 100% DMSO.

    • Slowly add the required volume of the this compound stock (or diluted stock) to the pre-warmed medium while gently vortexing. Aim for a final DMSO concentration below 0.1% to minimize solvent-induced artifacts.

Signaling Pathway

This compound exerts its effects through a dual mechanism of action: calcium sensitization and the opening of ATP-dependent potassium (K-ATP) channels.[4]

  • Calcium Sensitization: this compound binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[6] This binding stabilizes the Ca²⁺-bound conformation of cTnC, increasing the sensitivity of the myofilaments to calcium. The result is an enhanced cardiac contractility without a significant increase in intracellular calcium concentration, which is thought to reduce the risk of arrhythmias compared to other inotropic agents.[1]

  • K-ATP Channel Opening: this compound opens ATP-sensitive potassium channels in vascular smooth muscle.[4] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation. This vasodilation reduces both preload and afterload on the heart.

Additionally, this compound has been reported to have a mild inhibitory effect on phosphodiesterase 3 (PDE3).[1]

G cluster_0 Cardiac Myocyte cluster_1 Vascular Smooth Muscle Cell cluster_2 Additional Mechanism Simendan1 This compound cTnC Cardiac Troponin C (cTnC) Simendan1->cTnC Binds to Ca_sens Increased Ca2+ Sensitivity of Myofilaments cTnC->Ca_sens Stabilizes Ca2+ bound state Contractility Increased Cardiac Contractility Ca_sens->Contractility Simendan2 This compound KATP ATP-sensitive K+ channels Simendan2->KATP Opens Hyperpol Hyperpolarization KATP->Hyperpol Vasodilation Vasodilation Hyperpol->Vasodilation Simendan3 This compound PDE3 Phosphodiesterase 3 (PDE3) Simendan3->PDE3 Inhibits Inhibition Mild Inhibition PDE3->Inhibition

Signaling pathway of this compound.

References

Technical Support Center: Mitigating Potential Fluorescence Artifacts with Simendan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding potential artifacts in fluorescence-based assays when using the calcium sensitizer (B1316253) Simendan. While there is no direct evidence in the scientific literature of this compound causing fluorescence artifacts, its chemical structure as a pyridazinone derivative suggests a potential for interference, primarily through fluorescence quenching. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

Problem 1: Lower-than-Expected Fluorescence Signal

A decrease in fluorescence intensity upon the addition of this compound could indicate a quenching effect.

Potential Cause:

  • Fluorescence Quenching: this compound, containing a pyridazinone moiety, may interact with the excited state of your fluorophore, causing it to return to the ground state without emitting a photon. This phenomenon is known as quenching.[1][2]

Troubleshooting Steps:

  • Control Experiment (Fluorophore Only):

    • Measure the fluorescence of your fluorescent probe in the assay buffer alone.

    • Add this compound at the same concentration used in your experiment.

    • A significant decrease in fluorescence intensity suggests direct quenching by this compound.

  • Vary Fluorophore Concentration:

    • If quenching is observed, try increasing the concentration of the fluorescent probe to potentially overcome the effect, though this may increase background fluorescence.

  • Alternative Fluorophores:

    • Consider using a fluorophore with a different chemical structure that may be less susceptible to quenching by pyridazinone-like compounds.

Problem 2: Inconsistent or Unreliable Assay Results

Variability in your results when using this compound could be due to several factors related to compound interference.

Potential Cause:

  • Inner Filter Effect: At high concentrations, this compound might absorb light at the excitation or emission wavelengths of your fluorophore, leading to artificially low signal detection.

  • Assay-Specific Interactions: this compound might interact with other components of your assay, indirectly affecting the fluorescence readout.

Troubleshooting Steps:

  • Absorbance Spectrum of this compound:

    • Measure the absorbance spectrum of this compound in your assay buffer to identify any overlap with your fluorophore's excitation and emission wavelengths.

    • If there is significant overlap, consider using a fluorophore with a different spectral profile.

  • No-Enzyme/No-Cell Control:

    • Run a control experiment with all assay components, including this compound and the fluorescent probe, but without the enzyme or cells of interest.

    • Any signal change in this control can be attributed to direct interference from this compound.

  • Orthogonal Assay:

    • Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance assay, to confirm that the observed effects are biological and not an artifact of the detection method.

Frequently Asked Questions (FAQs)

Q1: Does this compound have intrinsic fluorescence?

A1: Based on available scientific literature, there is no documented intrinsic fluorescence for this compound. However, it is always a good practice to perform a control experiment by measuring a solution of this compound in your assay buffer to check for any background fluorescence at your experimental wavelengths.

Q2: What is fluorescence quenching and how can this compound cause it?

A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including interactions between the fluorophore and another molecule (the quencher). This compound's pyridazinone structure has the potential to act as a quencher, interacting with the excited state of a fluorophore and causing it to lose energy non-radiatively.[1][2]

Q3: How can I differentiate between a true biological effect of this compound and a fluorescence artifact?

A3: The most effective way to distinguish a true biological effect from an artifact is to perform a series of control experiments. These should include:

  • A "this compound only" control to check for intrinsic fluorescence.

  • A "fluorophore + this compound" control to test for direct quenching or enhancement.

  • A "no-enzyme/no-cell" control to assess interactions with other assay components.

  • Confirmation of key results with an orthogonal, non-fluorescence-based assay.

Q4: Are there alternatives to this compound that are less likely to interfere with fluorescence assays?

A4: The choice of an alternative will depend on the specific biological question. If this compound is suspected of causing artifacts, you might consider other calcium sensitizers with different chemical structures. However, any new compound should also be tested for potential assay interference.

Quantitative Data Summary

Table 1: Potential Fluorescence Artifacts and Mitigation Strategies

Artifact TypePotential CauseRecommended Control ExperimentsMitigation Strategy
Signal Decrease Fluorescence QuenchingFluorophore + this compoundUse a different fluorophore; adjust fluorophore concentration.
Inner Filter EffectMeasure this compound absorbance spectrumUse a fluorophore with non-overlapping spectra; use lower this compound concentrations if possible.
Signal Increase Intrinsic Fluorescence (unlikely but possible)This compound onlySubtract background signal from experimental wells; use a red-shifted fluorophore.
High Variability Non-specific InteractionsNo-enzyme/no-cell controlOptimize assay buffer components; validate with an orthogonal assay.

Experimental Protocols

Protocol 1: Testing for this compound's Intrinsic Fluorescence
  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.

  • Using a fluorescence plate reader or spectrophotometer, scan a range of excitation and emission wavelengths relevant to your assay.

  • Use the assay buffer alone as a blank.

  • Any significant fluorescence signal above the blank would indicate intrinsic fluorescence.

Protocol 2: Assessing this compound-Induced Fluorescence Quenching
  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiments.

  • Measure the baseline fluorescence intensity.

  • Add this compound to the final experimental concentration and incubate for a relevant period.

  • Measure the fluorescence intensity again.

  • A decrease in fluorescence intensity compared to a vehicle control suggests quenching.

Visualizations

cluster_0 Potential Quenching Mechanism Fluorophore Fluorophore (Ground State) Excited_Fluorophore Fluorophore (Excited State) Fluorophore->Excited_Fluorophore Excitation Light Emitted_Light Fluorescence Emission Excited_Fluorophore->Emitted_Light Normal Pathway This compound This compound Excited_Fluorophore->this compound Interaction Non_Radiative_Decay Non-Radiative Decay This compound->Non_Radiative_Decay Energy Transfer

Caption: Potential fluorescence quenching by this compound.

cluster_1 Troubleshooting Workflow for Suspected Artifacts Start Unexpected Fluorescence Change with this compound Control1 Control 1: this compound Intrinsic Fluorescence? Start->Control1 Control2 Control 2: Quenching/Enhancement? Control1->Control2 No Artifact_Likely Artifact Likely Control1->Artifact_Likely Yes Control3 Control 3: Absorbance Overlap? Control2->Control3 No Control2->Artifact_Likely Yes Control3->Artifact_Likely Yes Biological_Effect Biological Effect More Likely Control3->Biological_Effect No Orthogonal_Assay Validate with Orthogonal Assay Biological_Effect->Orthogonal_Assay

Caption: Workflow for identifying this compound-related artifacts.

References

Simendan Research Technical Support Center: Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Simendan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound (Levothis compound). Our goal is to help you ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exerts its effects through a dual mechanism of action. Firstly, it acts as a calcium sensitizer (B1316253) by binding to cardiac troponin C in a calcium-dependent manner. This binding stabilizes the troponin C molecule, enhancing and prolonging the actin-myosin cross-bridge formation without increasing intracellular calcium concentrations. This leads to increased myocardial contractility without a significant rise in myocardial oxygen consumption.[1][2][3][4][5] Secondly, this compound opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, which causes vasodilation.[1][2][3][4][5] This vasodilation reduces both preload and afterload, decreasing the workload on the heart.

Q2: What are the recommended storage conditions for this compound powder and its solutions?

For long-term storage, this compound powder should be stored at -20°C and protected from light.[6][7] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year.[6] Once diluted in aqueous solutions like cell culture media or saline, the stability is significantly reduced. For instance, a diluted infusion solution is stable for 24 hours at 25°C.[8] It is recommended to prepare fresh dilutions for each experiment to ensure potency and avoid degradation.

Q3: My this compound solution precipitated in the cell culture medium. What should I do?

This compound has low aqueous solubility and is prone to precipitation, especially at physiological pH.[1] Here are some troubleshooting steps:

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[9]

  • Proper dilution technique: Add the this compound stock solution to your pre-warmed media while gently vortexing to ensure rapid and even dispersion. Avoid adding the stock solution directly to cold media.

  • Prepare fresh solutions: this compound is not stable in aqueous solutions for extended periods.[1] Prepare fresh dilutions of this compound in your culture medium for each experiment.

  • Consider a different medium formulation: If precipitation persists, it could be due to interactions with components in your specific cell culture medium.[9] You may need to test different media formulations or consider using a serum-free medium if compatible with your cells.

  • Filter the final solution: Before adding to your cells, you can filter the this compound-containing medium through a 0.22 µm syringe filter to remove any micro-precipitates.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected results 1. Degradation of this compound: Improper storage or use of old solutions. 2. Sub-optimal concentration: The concentration used may not be optimal for the specific cell line or animal model. 3. Cell passage number: High passage number cells may have altered responses.1. Prepare fresh stock and working solutions for each experiment. Ensure proper storage of the powder and stock solutions. 2. Perform a dose-response curve to determine the optimal effective concentration for your specific experimental setup. 3. Use cells with a consistent and low passage number.
High cell toxicity or death 1. High DMSO concentration: The final concentration of the solvent in the culture medium is too high. 2. Off-target effects: At high concentrations, this compound may have off-target effects. 3. Precipitation: Precipitates in the media can be toxic to cells.1. Ensure the final DMSO concentration is below 0.5%. 2. Lower the concentration of this compound used in the experiment. 3. Follow the troubleshooting steps for precipitation mentioned in the FAQ.
Unexpected cardiovascular effects in vivo (e.g., severe hypotension, tachycardia) 1. Dosage is too high: The administered dose may be excessive for the animal model.[4][10] 2. Rapid administration: A rapid bolus injection can cause a sudden drop in blood pressure.1. Reduce the dosage of this compound. Refer to literature for appropriate dose ranges for your specific animal model. 2. Administer this compound as a continuous infusion rather than a bolus injection to achieve a more stable hemodynamic effect.

Data Summary

Solubility of this compound
Solvent Solubility Reference
Dimethyl sulfoxide (B87167) (DMSO)≥ 50 mg/mL[11]
Ethanol~10 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[7]
WaterInsoluble[1]
Experimental Concentrations
Model System Concentration/Dosage Observed Effect Reference
In Vitro
Isolated rat heart0.1 µMCardioprotective effect[12]
Human-induced pluripotent stem cell-derived cardiomyocytes10 µMAnti-arrhythmic effect during hypoxia[13]
In Vivo (Rat Models)
Post-myocardial infarction heart failure2.4 µg/kg/min infusionImproved contractility[14]
Verapamil toxicity model12 µg/kg followed by 18 µg/kg bolusDid not improve survival time[15]
Aluminum phosphide-induced cardiotoxicity12, 24, 48 µg/kg intraperitoneallyAlleviated cardiotoxicity[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 280.28 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.8 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Treatment of Cardiomyocytes with this compound

Materials:

  • Cultured cardiomyocytes

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Cell Plating: Plate cardiomyocytes at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.

  • Cell Treatment: Remove the existing medium from the cultured cardiomyocytes and replace it with the freshly prepared this compound-containing medium.

  • Incubation: Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, proceed with your planned downstream analysis (e.g., contractility assays, biochemical assays, microscopy).

Visualizations

Simendan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_troponin Troponin Complex This compound This compound K_ATP_channel ATP-sensitive K+ Channel This compound->K_ATP_channel opens Troponin_C Troponin C This compound->Troponin_C binds to Ca2+-bound form Vasodilation Vasodilation K_ATP_channel->Vasodilation leads to Myofilaments Myofilaments Troponin_C->Myofilaments enhances interaction Ca_ion Ca2+ Ca_ion->Troponin_C binds Contraction Increased Contractility Myofilaments->Contraction leads to

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock plate_cells Plate Cells and Allow to Adhere start->plate_cells prepare_working Prepare Fresh Working Solutions in Media prep_stock->prepare_working treat_cells Treat Cells with This compound plate_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Perform Downstream Analysis incubate->analysis end End analysis->end

Caption: A typical in vitro experimental workflow.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_precipitation Is there visible precipitation? start->check_precipitation check_toxicity Is there high cell toxicity? start->check_toxicity check_potency Are results weaker than expected? start->check_potency solution_precipitation Follow precipitation troubleshooting guide: - Check DMSO concentration - Use proper dilution technique - Prepare fresh solutions check_precipitation->solution_precipitation Yes solution_toxicity Reduce this compound concentration and/or final DMSO concentration check_toxicity->solution_toxicity Yes solution_potency Prepare fresh stock and working solutions. Perform dose-response curve. check_potency->solution_potency Yes

Caption: A troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Mechanistic Showdown: Simendan vs. Dobutamine in Inotropic Support

Author: BenchChem Technical Support Team. Date: December 2025

In the critical care setting, particularly in the management of acute decompensated heart failure, the choice of inotropic agent can significantly influence patient outcomes. This guide provides a detailed mechanistic comparison of two prominent inotropes: simendan and dobutamine (B195870). We delve into their distinct signaling pathways, present comparative quantitative data from key clinical trials, and outline the experimental protocols employed in these studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic and Hemodynamic Differences

FeatureThis compound (Levothis compound)Dobutamine
Primary Mechanism Calcium sensitizer (B1316253) and KATP channel opener.[1][2]β1-adrenergic receptor agonist.[3][4]
Inotropy Increases myocardial contractility by enhancing the sensitivity of troponin C to existing intracellular calcium.[5][6]Increases myocardial contractility by stimulating the production of cyclic AMP (cAMP), leading to increased intracellular calcium levels.[7][8]
Lusitropy (Relaxation) Does not impair and may improve diastolic relaxation.[9]Can have mixed effects; increased heart rate may shorten diastolic filling time.
Vasodilation Potent vasodilator due to the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[2][9]Mild vasodilation through β2-adrenergic receptor stimulation.[4][10]
Myocardial Oxygen Demand Does not significantly increase myocardial oxygen consumption.[11]Increases myocardial oxygen consumption due to increased heart rate and contractility.
Effect in presence of β-blockers Efficacy is not diminished.[12]Efficacy can be attenuated.[13]

Signaling Pathways: A Tale of Two Mechanisms

The fundamental difference between this compound and dobutamine lies in their molecular targets and downstream signaling cascades.

This compound's Dual-Action Pathway

This compound exerts its effects through two primary, independent mechanisms:

  • Calcium Sensitization: this compound binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[5][6] This binding stabilizes the Ca2+-bound conformation of cTnC, enhancing the interaction between actin and myosin filaments without increasing the intracellular calcium concentration.[5] This leads to a more efficient use of available calcium for muscle contraction.

  • K-ATP Channel Opening: this compound opens ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[2][9] This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, resulting in vasodilation and a reduction in both preload and afterload.

Simendan_Pathway cluster_cardiomyocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Simendan_Cardio This compound cTnC Cardiac Troponin C Simendan_Cardio->cTnC Binds to Ca_cTnC Ca2+-Troponin C Complex cTnC->Ca_cTnC Stabilizes Contraction Increased Contraction Ca_cTnC->Contraction Simendan_Vascular This compound K_ATP K-ATP Channel Simendan_Vascular->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Inhibits Ca2+ influx

This compound's dual mechanism of action.
Dobutamine's Adrenergic Stimulation Pathway

Dobutamine functions as a synthetic catecholamine, primarily targeting β1-adrenergic receptors in the heart.[3][4]

  • β1-Adrenergic Receptor Activation: Dobutamine binds to β1-adrenergic receptors on the surface of cardiac myocytes.[4][7]

  • G-Protein and Adenylyl Cyclase: This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

  • Protein Kinase A (PKA) Activation: The increased levels of cAMP activate Protein Kinase A (PKA).

  • Calcium Channel Phosphorylation: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell and triggering further calcium release from the sarcoplasmic reticulum, leading to enhanced myocardial contraction.[7]

Dobutamine_Pathway cluster_cardiomyocyte_dobutamine Cardiac Myocyte Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Contraction_D Increased Contraction Ca_Channels->Contraction_D Increased Ca2+ influx

Dobutamine's β1-adrenergic signaling pathway.

Head-to-Head: Quantitative Data from Clinical Trials

The following table summarizes hemodynamic data from key comparative clinical trials. These studies provide valuable insights into the real-world performance of this compound and dobutamine.

ParameterLIDO Trial[13][14]SURVIVE Trial[3][15]Study by G. G. T. et al.[16]
Patient Population Severe low-output heart failureAcute decompensated heart failure requiring inotropic supportMitral valve surgery patients
Cardiac Index (L/min/m²) Greater increase with levothis compound (B1675185).Trend towards greater improvement with levothis compound at 24h, significant at 48h.[3]Initially lower with levothis compound, but significantly higher after 12 hours post-infusion.[16]
Pulmonary Capillary Wedge Pressure (mmHg) Greater decrease with levothis compound.Similar reduction at 24h, more marked reduction with levothis compound at 48h.[3]Not explicitly stated as a primary outcome.
Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) Not explicitly stated as a primary outcome.Not explicitly stated as a primary outcome.Reduced more in the levothis compound group.[16]
Heart Rate (beats/min) Less of an increase with levothis compound.Similar increases in both groups.[3]Increased more in the dobutamine group.[16]
Mortality Lower 180-day mortality with levothis compound (26% vs. 38%).[13][14]No significant difference in 180-day mortality (26% vs. 28%).[15]Not an endpoint of the study.

Experimental Protocols: A Look Under the Hood

The methodologies employed in these comparative trials are crucial for interpreting the data accurately.

LIDO (Levothis compound Infusion versus Dobutamine) Study
  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group trial.[14]

  • Patient Population: 203 patients with severe, low-output heart failure.[14]

  • Intervention:

    • This compound Group: A loading dose of 24 µg/kg over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours.[14]

    • Dobutamine Group: An initial infusion of 5 µg/kg/min for 24 hours, with the option to double the rate if the response was inadequate.[14]

  • Primary Endpoint: The proportion of patients demonstrating a hemodynamic improvement at 24 hours, defined as an increase of ≥30% in cardiac output and a decrease of ≥25% in pulmonary capillary wedge pressure.[14]

  • Key Secondary Endpoint: All-cause mortality at 180 days.[14]

SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support) Trial
  • Study Design: A multicenter, randomized, double-blind, double-dummy trial.[15]

  • Patient Population: 1,327 patients with acute decompensated heart failure requiring inotropic support.[15]

  • Intervention:

    • This compound Group (n=664): Intravenous infusion.[15]

    • Dobutamine Group (n=663): Intravenous infusion.[15]

  • Primary Endpoint: All-cause mortality at 180 days.[15]

  • Secondary Endpoints: Included all-cause mortality at 31 days and changes in B-type natriuretic peptide (BNP) levels.[15]

Typical Experimental Workflow for Inotrope Comparison

The following diagram illustrates a generalized workflow for a clinical trial comparing two inotropic agents, based on the methodologies of studies like LIDO and SURVIVE.

Experimental_Workflow cluster_workflow Comparative Inotrope Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Group A: Drug 1 (e.g., this compound) Randomization->Group_A Group_B Group B: Drug 2 (e.g., Dobutamine) Randomization->Group_B Infusion 24-hour Infusion (Double-Dummy Design) Group_A->Infusion Group_B->Infusion Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (e.g., Cardiac Index, PCWP) Infusion->Hemodynamic_Monitoring Endpoint_Assessment Endpoint Assessment (Primary and Secondary) Hemodynamic_Monitoring->Endpoint_Assessment Follow_up Long-term Follow-up (e.g., 180-day mortality) Endpoint_Assessment->Follow_up Data_Analysis Statistical Data Analysis Follow_up->Data_Analysis

Generalized experimental workflow.

Conclusion

This compound and dobutamine represent two distinct approaches to inotropic support. This compound's unique dual mechanism of calcium sensitization and K-ATP channel opening offers the theoretical advantages of improved cardiac efficiency without a significant increase in myocardial oxygen demand and potent vasodilation. Dobutamine, a well-established β1-agonist, directly stimulates cardiac contractility and heart rate. Clinical trial data suggests that while both drugs effectively improve hemodynamic parameters, the choice between them may depend on the specific clinical scenario, such as the presence of β-blockade or the desired balance between inotropy and vasodilation. The detailed mechanistic understanding and comparative data presented in this guide aim to equip researchers and clinicians with the knowledge to make informed decisions in both experimental design and clinical practice.

References

The Synergy of Simendan and Beta-Blockers in Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of acute decompensated heart failure (ADHF) in patients already receiving beta-blocker therapy presents a significant clinical challenge. Traditional inotropes, such as dobutamine (B195870), often exhibit attenuated efficacy in the presence of beta-adrenergic blockade. This guide provides a comprehensive comparison of the efficacy of Simendan (levothis compound) when used in combination with beta-blockers, supported by experimental data and detailed methodologies. Levothis compound (B1675185), a calcium sensitizer, offers a distinct mechanism of action that appears to circumvent the limitations of conventional inotropic agents in this patient population.

Unveiling the Mechanism: A Tale of Two Pathways

Levothis compound's primary mechanism involves enhancing the sensitivity of cardiac troponin C to calcium, thereby increasing myocardial contractility without a significant rise in intracellular calcium concentration or myocardial oxygen demand.[1][2][3] Additionally, it exerts vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[4][2][3] This dual action improves cardiac output and reduces both preload and afterload.[3] In contrast, beta-blockers competitively inhibit the effects of catecholamines at beta-adrenergic receptors, leading to decreased heart rate, blood pressure, and myocardial contractility. The distinct pathways of these two drug classes allow for a potentially synergistic therapeutic effect.

cluster_BetaBlocker Beta-Blocker Pathway cluster_this compound This compound (Levothis compound) Pathway Catecholamines Catecholamines BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC BetaBlocker Beta-Blockers BetaBlocker->BetaReceptor cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Myofilaments_Beta ↓ Myofilament Ca²⁺ Sensitivity ↓ Contractility PKA->Myofilaments_Beta This compound This compound TroponinC Cardiac Troponin C This compound->TroponinC KATP_Channel Vascular K-ATP Channel This compound->KATP_Channel CaSensitivity ↑ Ca²⁺ Sensitivity TroponinC->CaSensitivity Myofilaments_this compound ↑ Contractility CaSensitivity->Myofilaments_this compound Vasodilation Vasodilation (↓ Preload & Afterload) KATP_Channel->Vasodilation

Figure 1: Signaling Pathways of Beta-Blockers and this compound.

Quantitative Data Summary: this compound vs. Dobutamine in Beta-Blocked Patients

Clinical trials have consistently demonstrated that the hemodynamic effects of levothis compound are not diminished by concomitant beta-blocker use, a clear advantage over dobutamine.[1][2] The following tables summarize key quantitative data from comparative studies.

Table 1: Hemodynamic Effects in Patients on Beta-Blockers

ParameterLevothis compound GroupDobutamine Groupp-valueStudy
Change in Cardiac Output/Index
Increase in Cardiac OutputMaintained/Slightly ImprovedAttenuated0.01[5]
Change in Cardiac Index at 48h (L/min/m²)0.66 ± 0.630.44 ± 0.560.04[6]
Change in Pulmonary Capillary Wedge Pressure (PCWP)
Decrease in PCWPMaintainedAttenuated0.03[5]
Change in PCWP at 24h (mmHg)-7.2 ± 6.9-8.3 ± 6.70.02[6]
Neurohormonal Response
Reduction in B-type Natriuretic Peptide (BNP) at 48hSignificantly GreaterLess Reduction0.03[6]

Table 2: Mortality Outcomes in Patients on Beta-Blockers (SURVIVE Trial Subgroup Analysis)

Time PointLevothis compound Group MortalityDobutamine Group MortalityHazard Ratio (HR)95% CIp-value
Day 51.5%5.1%0.290.11 - 0.780.01
Day 147.0%10.3%0.670.45 - 0.990.045

Data from a subgroup analysis of the SURVIVE trial involving 669 patients on beta-blockers.[7]

Experimental Protocols

The data presented above are derived from rigorous clinical trials. Below are the generalized methodologies employed in these key studies.

1. LIDO (Levothis compound Infusion versus Dobutamine) Study

  • Study Design: A multicenter, randomized, double-blind trial.

  • Patient Population: Patients with severe low-output heart failure. A subgroup analysis was performed on patients receiving concomitant beta-blocker therapy (37% in the levothis compound group and 39% in the dobutamine group).[5]

  • Intervention:

    • Levothis compound Group: An initial loading dose of 24 μg/kg over 10 minutes, followed by a continuous infusion of 0.1 μg/kg/min.[5]

    • Dobutamine Group: A continuous infusion of 5 μg/kg/min.[5]

    • The infusion rates for both drugs were doubled if the cardiac index did not increase by at least 30% after 2 hours.[5]

  • Primary Endpoints: Hemodynamic effects, specifically changes in cardiac output and pulmonary capillary wedge pressure over 24 hours.[5]

2. SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support) Trial

  • Study Design: A large-scale, multicenter, randomized, double-blind trial. A prespecified subgroup analysis was conducted on patients with a history of chronic heart failure and those on beta-blocker therapy at baseline.[7][8]

  • Patient Population: Patients hospitalized with acute decompensated heart failure requiring inotropic support.

  • Intervention:

    • Levothis compound Group: Intravenous infusion of levothis compound.

    • Dobutamine Group: Intravenous infusion of dobutamine.

  • Primary Endpoints: All-cause mortality at various time points (e.g., 5 days, 14 days, 180 days).[1][7]

cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up and Data Collection Screening Patients with Acute Decompensated Heart Failure on Beta-Blockers Randomization Randomization (1:1) Screening->Randomization Levothis compound Levothis compound Infusion (e.g., 24h) Randomization->Levothis compound Dobutamine Dobutamine Infusion (e.g., 48h) Randomization->Dobutamine Hemodynamics Hemodynamic Monitoring (Cardiac Index, PCWP) Levothis compound->Hemodynamics Dobutamine->Hemodynamics Outcomes Clinical Outcomes Assessment (Mortality, Symptom Improvement) Hemodynamics->Outcomes Neurohormones Neurohormonal Analysis (BNP Levels) Outcomes->Neurohormones

Figure 2: Generalized Experimental Workflow for Comparative Trials.

Conclusion

The available evidence strongly suggests that this compound (levothis compound) is an effective inotropic agent in patients with acute decompensated heart failure who are receiving concomitant beta-blocker therapy. Its unique calcium-sensitizing mechanism allows it to bypass the beta-adrenergic pathway, resulting in maintained or even enhanced hemodynamic benefits and improved survival outcomes compared to traditional inotropes like dobutamine. The presented data and experimental frameworks provide a solid foundation for further research and clinical decision-making in this challenging patient population.

References

Validating Simendan's Efficacy in Preclinical Heart Failure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Simendan (Levothis compound) with other inotropic agents, specifically dobutamine (B195870) and milrinone (B1677136), in preclinical models of heart failure. The information is intended to assist researchers in evaluating the efficacy and mechanistic advantages of this compound for the development of novel heart failure therapies.

Comparative Hemodynamic Effects of Inotropic Agents

The following table summarizes the quantitative hemodynamic effects of this compound (Levothis compound), Dobutamine, and Milrinone in a preclinical canine model. The data is extracted from a study by Banfor et al. (2008), which provides a direct head-to-head comparison of these agents.[1][2]

Hemodynamic ParameterThis compound (Levothis compound)DobutamineMilrinone
Mean Arterial Pressure (mmHg) Dose-dependent reduction (-31 ± 2)Increased (17 ± 2)No significant change
Systemic Vascular Resistance Dose-dependent reductionNo significant changeReduction
Heart Rate (bpm) IncreasedIncreasedIncreased
Cardiac Contractility (dP/dt) Dose-dependent increase (118 ± 10%)IncreasedIncreased
Myocardial Oxygen Consumption No significant increaseIncreased (79% above baseline)No significant increase
Pulmonary Artery Pressure No significant changeProfound increase (74 ± 13%)No significant change

Experimental Protocols

The following is a detailed methodology for a representative preclinical study designed to evaluate and compare the efficacy of inotropic agents in a canine model of heart failure. This protocol is based on the methodologies described in the comparative study by Banfor et al. (2008).[1][2]

1. Animal Model:

  • Species: Beagle dogs.

  • Health Status: Healthy, adult male and female dogs are used. All animals are acclimated to the laboratory environment before the study.

  • Ethical Considerations: All experimental procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

2. Surgical Instrumentation for Hemodynamic Monitoring:

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Catheterization:

    • A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.

    • A Swan-Ganz catheter is inserted via the femoral vein and advanced into the pulmonary artery for the measurement of cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.

    • A catheter is placed in the left ventricle for the measurement of left ventricular pressure and the maximum rate of pressure rise (dP/dt), an index of cardiac contractility.

  • Data Acquisition: All hemodynamic data is continuously recorded using a computerized data acquisition system.

3. Drug Administration:

  • The inotropic agents (this compound, dobutamine, milrinone) or vehicle (control) are administered via continuous intravenous infusion.

  • Dose-response curves are generated by administering escalating doses of each drug. Each dose is infused for a sufficient duration to achieve steady-state hemodynamic effects before measurements are taken.

4. Experimental Procedure:

  • Baseline Measurements: After surgical instrumentation and stabilization of the animal, baseline hemodynamic parameters are recorded.

  • Drug Infusion: The infusion of the first drug or vehicle is initiated at the lowest dose.

  • Hemodynamic Recordings: Hemodynamic parameters are recorded continuously. Once a steady state is reached at a given dose, the data is averaged over a specific time period (e.g., 5 minutes).

  • Dose Escalation: The dose of the drug is then increased to the next level, and the process of recording hemodynamic data at a steady state is repeated.

  • Washout Period: A sufficient washout period is allowed between the administration of different drugs to ensure that the hemodynamic parameters return to baseline.

  • Myocardial Oxygen Consumption: Myocardial oxygen consumption is calculated from the arterial-coronary sinus oxygen difference and coronary blood flow.

5. Data Analysis:

  • The hemodynamic data for each drug at each dose are compared to the baseline values and to the effects of the other drugs.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed differences.

Visualizing Key Processes

To further elucidate the experimental and molecular mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model Canine Model anesthesia Anesthesia animal_model->anesthesia instrumentation Surgical Instrumentation for Hemodynamic Monitoring anesthesia->instrumentation baseline Baseline Hemodynamic Measurements instrumentation->baseline drug_admin Intravenous Drug Infusion (this compound/Dobutamine/Milrinone) baseline->drug_admin hemo_monitoring Continuous Hemodynamic Monitoring drug_admin->hemo_monitoring dose_escalation Dose Escalation hemo_monitoring->dose_escalation washout Washout Period hemo_monitoring->washout Between Drugs dose_escalation->hemo_monitoring washout->drug_admin data_collection Data Collection and Processing statistical_analysis Statistical Analysis data_collection->statistical_analysis comparison Comparison of Hemodynamic Effects statistical_analysis->comparison conclusion Conclusion on Efficacy comparison->conclusion

Caption: Experimental workflow for comparing inotropic agents in a preclinical model.

signaling_pathway cluster_this compound This compound's Dual Mechanism cluster_calcium Calcium Sensitization cluster_vasodilation Vasodilation cluster_dobutamine Dobutamine cluster_milrinone Milrinone This compound This compound troponin_c Cardiac Troponin C This compound->troponin_c k_atp ATP-sensitive K+ channels (Vascular Smooth Muscle) This compound->k_atp ca_sensitivity Increased Myofilament Ca2+ Sensitivity troponin_c->ca_sensitivity contractility Increased Myocardial Contractility ca_sensitivity->contractility hyperpolarization Hyperpolarization k_atp->hyperpolarization vasodilation_effect Vasodilation hyperpolarization->vasodilation_effect dobutamine Dobutamine beta1 β1-Adrenergic Receptor dobutamine->beta1 ac Adenylyl Cyclase beta1->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka ca_influx ↑ Intracellular Ca2+ pka->ca_influx ca_influx->contractility milrinone Milrinone pde3 Phosphodiesterase III (PDE3) milrinone->pde3 camp_mil ↑ cAMP pde3->camp_mil Inhibits breakdown of cAMP camp_mil->vasodilation_effect in vascular smooth muscle pka_mil Protein Kinase A camp_mil->pka_mil ca_influx_mil ↑ Intracellular Ca2+ pka_mil->ca_influx_mil ca_influx_mil->contractility

References

A Head-to-Head Comparison of Levosimendan and Other Inotropes in Cardiac Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical setting of cardiac surgery, maintaining optimal hemodynamic performance is paramount. Inotropic agents are frequently employed to manage low cardiac output syndrome (LCOS), a common and serious complication. This guide provides an objective, data-driven comparison of Levosimendan (B1675185) (often referred to by its trade name Simdax) against other commonly used inotropes, such as dobutamine (B195870) and milrinone (B1677136). Supported by experimental data from clinical studies, this document delves into their mechanisms of action, presents quantitative hemodynamic data in structured tables, and details the experimental protocols of key trials to inform future research and clinical applications.

Executive Summary

Levothis compound, a calcium sensitizer (B1316253), offers a distinct mechanism of action compared to traditional catecholamines and phosphodiesterase (PDE) inhibitors.[1][2] It enhances myocardial contractility without significantly increasing intracellular calcium concentrations, thereby mitigating the risk of increased myocardial oxygen demand.[3][4] Furthermore, its vasodilatory properties, mediated through the opening of ATP-sensitive potassium (K-ATP) channels, help to reduce both preload and afterload.[1][2] Clinical evidence suggests that levothis compound may offer advantages in improving cardiac index and reducing systemic and pulmonary vascular resistance when compared to dobutamine and milrinone in patients undergoing cardiac surgery.[5][6] However, this can also lead to a higher incidence of hypotension.[7][8]

Mechanisms of Action: A Molecular Perspective

The distinct clinical effects of levothis compound, dobutamine, and milrinone stem from their unique molecular interactions.

Levothis compound: This agent has a dual mechanism of action.[2] It acts as a calcium sensitizer by binding to cardiac troponin C in a calcium-dependent manner, which enhances the contractility of the heart muscle without a significant rise in intracellular calcium.[1][9] This is believed to contribute to its cardioprotective effects by not increasing myocardial oxygen consumption.[4][6] Additionally, levothis compound induces vasodilation by opening ATP-sensitive potassium channels in the vascular smooth muscle, leading to reduced preload and afterload.[1][2]

Dobutamine: As a synthetic catecholamine, dobutamine primarily stimulates β1-adrenergic receptors in the heart. This activation increases the production of cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in an increased influx of calcium into the cardiac cells and enhanced contractility.

Milrinone: Milrinone is a phosphodiesterase III (PDE-III) inhibitor.[10] By inhibiting the breakdown of cAMP in cardiac and vascular smooth muscle cells, it increases intracellular cAMP levels.[6][10] This leads to an increase in intracellular calcium in the heart, boosting contractility. In vascular smooth muscle, the elevated cAMP levels promote relaxation, resulting in vasodilation.[6]

Signaling Pathway Diagrams

Levosimendan_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Levothis compound Levothis compound TroponinC Cardiac Troponin C Levothis compound->TroponinC Binds to Ca_Sens Increased Ca2+ Sensitivity TroponinC->Ca_Sens  Enhances Contractility Increased Contractility Ca_Sens->Contractility Levosimendan_vaso Levothis compound K_ATP ATP-sensitive K+ channels Levosimendan_vaso->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Dobutamine_Milrinone_Pathway cluster_dobutamine Dobutamine Pathway cluster_milrinone Milrinone Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP_D cAMP AC->cAMP_D ATP ATP ATP->AC PKA_D Protein Kinase A cAMP_D->PKA_D Activates Ca_Influx_D Increased Ca2+ Influx PKA_D->Ca_Influx_D Phosphorylates channels Contractility_D Increased Contractility Ca_Influx_D->Contractility_D Milrinone Milrinone PDE3 Phosphodiesterase III Milrinone->PDE3 Inhibits AMP AMP PDE3->AMP cAMP_M cAMP cAMP_M->PDE3 PKA_M Protein Kinase A cAMP_M->PKA_M Activates Ca_Influx_M Increased Ca2+ Influx PKA_M->Ca_Influx_M Phosphorylates channels Relaxation Smooth Muscle Relaxation PKA_M->Relaxation Contractility_M Increased Contractility Ca_Influx_M->Contractility_M Experimental_Workflow Patient_Population Patient Population (e.g., Cardiac Surgery with LVEF ≤ 40%) Randomization Randomization Patient_Population->Randomization Group_L Levothis compound Group (Loading Dose + Infusion) Randomization->Group_L Group_C Control Group (e.g., Dobutamine, Milrinone, or Placebo) Randomization->Group_C Intervention Drug Administration (e.g., 24-hour infusion) Group_L->Intervention Group_C->Intervention Data_Collection Data Collection (Hemodynamic Monitoring, Biomarkers) Intervention->Data_Collection Endpoints Primary & Secondary Endpoints (e.g., Cardiac Index, Mortality, ICU Stay) Data_Collection->Endpoints Analysis Statistical Analysis Endpoints->Analysis

References

A Comparative Meta-Analysis of Simendan (Levosimendan) and Dobutamine in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Levosimendan (B1675185) and Dobutamine (B195870), two inotropic agents used in the management of acute decompensated heart failure and other critical conditions requiring inotropic support. The information is synthesized from multiple meta-analyses of randomized controlled trials, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

**Executive Summary

Levothis compound, a calcium sensitizer (B1316253) and vasodilator, and Dobutamine, a traditional beta-1 adrenergic agonist, are both utilized to improve cardiac function. Meta-analyses consistently demonstrate that while both drugs improve hemodynamic parameters, Levothis compound is associated with a significant reduction in short-term mortality compared to Dobutamine in various critically ill patient populations.[1][2][3] However, this survival benefit has not been consistently observed in all large-scale trials or for long-term outcomes.[4] Levothis compound's advantages may be more pronounced in specific subgroups, such as patients undergoing cardiac surgery or those on concomitant beta-blocker therapy.[1][5]

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from meta-analyses comparing Levothis compound and Dobutamine.

Table 1: Mortality Outcomes

OutcomeNo. of Studies / PatientsLevothis compound GroupDobutamine GroupOdds Ratio (OR) / Risk Ratio (RR) [95% CI]p-valueCitation(s)
In-hospital / 30-day Mortality10 studies8.4%12.7%OR = 0.65 [0.50–0.86]0.002[6]
In-hospital / 30-day Mortality8 RCTs (n=1973)--OR = 0.53 [0.31 to 0.91]-[2]
Overall Mortality22 RCTs (n=3052)19.6%25.7%RR = 0.81 [0.70–0.92]0.002[1][5][7]
6-month Mortality3 studies25.8%29.5%OR = 0.84 [0.67–1.04]0.11[6]
180-day Mortality (SURVIVE Trial)1 trial (n=1327)26%28%HR = 0.91 [0.74-1.13]0.40[4]

Table 2: Hemodynamic and Clinical Outcomes

OutcomeMetricResult [95% CI]p-valueCitation(s)
Hemodynamics (Cardiac Surgery) [8]
Cardiac Index (CI)Mean Difference (MD)+0.60 [0.48, 0.71]<0.0001[8]
Pulmonary Capillary Wedge Pressure (PCWP)Mean Difference (MD)-3.05 [-4.06, -2.04]<0.0001[8]
Mean Arterial Pressure (MAP)Mean Difference (MD)-6.54 [-10.36, -2.72]0.0008[8]
Central Venous Pressure (CVP)Mean Difference (MD)-1.89 [-2.78, -0.99]<0.0001[8]
Clinical Outcomes
Length of Hospital StayMean Difference (MD)-1.92 days [-2.47 to -1.36]<0.001[6]
Improvement in NYHA ClassOdds Ratio (OR)3.06 [1.23–7.59]0.02[9]

Table 3: Adverse Events

Adverse EventLevothis compound GroupDobutamine GroupOdds Ratio (OR) [95% CI]p-valueCitation(s)
Atrial Fibrillation8.1%5.4%1.56 [1.04–2.35]0.03[6]
HypotensionNo Significant DifferenceNo Significant Difference--[1][5]
Supraventricular ArrhythmiasNo Significant DifferenceNo Significant Difference--[1][5]
Ventricular ArrhythmiasNo Significant DifferenceNo Significant Difference--[1][5]

Experimental Protocols & Methodologies

The data presented are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these foundational trials is outlined below.

1. Study Design: The included studies were typically multicenter, randomized, double-blind, parallel-group trials.[10]

2. Patient Population: Participants were adult patients critically ill with conditions such as:

  • Acute decompensated heart failure (ADHF) with low cardiac output.[2][6]

  • Patients requiring inotropic support post-cardiac surgery.[1][8]

  • Critically ill patients with septic cardiomyopathy.[11]

  • Common inclusion criteria included a left ventricular ejection fraction (LVEF) <35% and a need for inotropic support.[9]

3. Intervention and Dosing:

  • Levothis compound Group: Typically administered with an initial loading dose (e.g., 6-24 µg/kg over 10 minutes) followed by a continuous intravenous infusion (e.g., 0.1-0.2 µg/kg/min) for 24 hours.[10]

  • Dobutamine Group: Administered as a continuous intravenous infusion, often starting at 5 µg/kg/min, without a loading dose. The dosage could be titrated based on hemodynamic response.[10]

4. Search and Selection Strategy (for Meta-Analyses): Researchers conducted systematic searches of major biomedical databases, including PubMed, EMBASE, the Cochrane Library, and Web of Science.[1][2][5] The searches were focused on identifying RCTs that directly compared Levothis compound with Dobutamine in the relevant patient populations.

5. Outcome Measures:

  • Primary Endpoints: Commonly included all-cause mortality at a predefined time (e.g., 30 days, 180 days) or a composite of hemodynamic improvements (e.g., a ≥30% increase in cardiac output and a ≥25% decrease in PCWP).[2][10]

  • Secondary Endpoints: Included changes in specific hemodynamic parameters, length of hospital and ICU stay, incidence of adverse events (e.g., arrhythmias, hypotension), and changes in biomarkers like B-type natriuretic peptide (BNP).[4][6][12]

Signaling Pathways and Mechanisms of Action

The distinct clinical profiles of Levothis compound and Dobutamine stem from their unique molecular mechanisms.

Levothis compound Signaling Pathway

Levothis compound exerts its effects through two primary mechanisms: calcium sensitization and the opening of ATP-sensitive potassium (K-ATP) channels. It does not increase intracellular calcium concentration, thereby improving myocardial contractility with less increase in myocardial oxygen demand.[13]

Levosimendan_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Levosimendan_C Levothis compound TnC Troponin C (Ca2+ bound) Levosimendan_C->TnC Binds to & Stabilizes Contraction Increased Myocardial Contractility (Inotropy) TnC->Contraction Enhances Ca2+ Sensitivity Levosimendan_S Levothis compound K_ATP ATP-sensitive K+ Channels Levosimendan_S->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation (Reduced Afterload) Hyperpolarization->Vasodilation

Diagram 1: Levothis compound's dual mechanism of action.
Dobutamine Signaling Pathway

Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart. This activation triggers a G-protein coupled receptor cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which enhances myocardial contractility by increasing intracellular calcium availability.[14][15]

Dobutamine_Pathway cluster_pka_targets PKA Phosphorylation Targets Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds to Gs_Protein Gs Protein Activation Beta1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP ATP → cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel PLB Phospholamban PKA->PLB Result Increased Intracellular Ca2+ Increased Contractility (Inotropy) Increased Heart Rate (Chronotropy) Ca_Channel->Result PLB->Result Experimental_Workflow cluster_treatment Start Patient Population (e.g., Acute Decompensated Heart Failure) Screening Screening for Inclusion/Exclusion Criteria Start->Screening Randomization Randomization (1:1) Screening->Randomization Levo_Arm Treatment Arm 1: Levothis compound Infusion (24h) Randomization->Levo_Arm Group A Dobu_Arm Treatment Arm 2: Dobutamine Infusion (24h) Randomization->Dobu_Arm Group B FollowUp Data Collection & Follow-up Levo_Arm->FollowUp Dobu_Arm->FollowUp Endpoints Primary & Secondary Endpoints Measured: - Mortality (e.g., 30-day, 180-day) - Hemodynamic Parameters (CI, PCWP) - Length of Stay - Adverse Events FollowUp->Endpoints Analysis Statistical Analysis FollowUp->Analysis Conclusion Results & Conclusion Analysis->Conclusion

References

A Comparative Analysis of Simendan and Levosimendan in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Simendan and its levorotatory enantiomer, Levothis compound, based on data from experimental models. The information presented is intended to assist researchers and drug development professionals in understanding the distinct properties of these two agents.

This compound is a racemic mixture composed of two enantiomers: Levothis compound and Dextrothis compound. Levothis compound is the pharmacologically active enantiomer responsible for the therapeutic effects observed with the racemic mixture. Experimental evidence consistently demonstrates that Levothis compound is significantly more potent than Dextrothis compound.

Mechanism of Action

Levothis compound exerts its effects through a dual mechanism of action. It acts as a calcium sensitizer, enhancing the contractility of the heart muscle without significantly increasing intracellular calcium concentrations. This is achieved by binding to cardiac troponin C in a calcium-dependent manner, which stabilizes the Ca2+-bound conformation of troponin C, leading to a more efficient use of calcium for muscle contraction.[1][2][3]

Secondly, Levothis compound opens ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[1][4] This leads to hyperpolarization of the cell membrane and subsequent vasodilation, reducing both preload and afterload on the heart.[1][4]

Data Presentation

The following tables summarize the quantitative data from experimental studies, highlighting the comparative potency and pharmacokinetic properties of this compound (and its enantiomers) and Levothis compound.

Table 1: Comparative Potency of Levothis compound and Dextrothis compound

ParameterLevothis compoundDextrothis compoundPotency Difference (Levothis compound vs. Dextrothis compound)Experimental Model
Positive Inotropic Effect (EC50) 60 nM2.8 µM47-foldGuinea pig papillary muscle
Ca2+-Sensitizing Effect (EC50) 8.4 nM0.64 µM76-foldGuinea pig cardiomyocytes
Phosphodiesterase III Inhibition (IC50) 7.5 nM3.2 µM427-foldPurified from guinea pig left ventricle

Table 2: Pharmacokinetic Properties of this compound and its Enantiomers in Healthy Volunteers

ParameterThis compound (Racemic)Levothis compoundDextrothis compound
Elimination Half-life (t1/2) 0.83 to 1.77 hoursMinor differences from racemic mixtureMinor differences from racemic mixture
Volume of Distribution at Steady State (Vss) 12.8 to 28.4 LNot separately reportedNot separately reported
Protein Binding ~97-98% (primarily to albumin)Not separately reportedNot separately reported

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique is used to assess the direct effects of this compound and Levothis compound on cardiac function, independent of systemic physiological responses.

Objective: To measure changes in myocardial contractility, heart rate, and coronary flow in response to the test compounds.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are typically used.

  • Anesthesia and Heparinization: Rats are anesthetized with an appropriate agent (e.g., sodium pentobarbital), and heparin is administered to prevent blood clotting.

  • Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Intraventricular Balloon: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.

  • Data Acquisition: Left ventricular developed pressure (LVDP), the maximal rate of pressure rise (+dP/dtmax), the maximal rate of pressure fall (-dP/dtmax), and heart rate are continuously recorded.

  • Drug Administration: After a stabilization period, this compound or Levothis compound is administered into the perfusion solution at various concentrations.

  • Data Analysis: Dose-response curves are constructed to determine the potency (EC50) of each compound on the measured cardiac parameters.

Isolated Aortic Ring Preparation

This in vitro method is employed to evaluate the vasodilatory effects of this compound and Levothis compound on vascular smooth muscle.

Objective: To measure the relaxation of pre-constricted aortic rings in response to the test compounds.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are used.

  • Aorta Excision: The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit buffer.

  • Ring Preparation: The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution) to induce a stable contraction.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or Levothis compound are added to the organ bath.

  • Data Acquisition: The isometric tension of the aortic rings is continuously recorded.

  • Data Analysis: The relaxation response is calculated as a percentage of the pre-contraction induced by the vasoconstrictor. Dose-response curves are then generated to determine the EC50 for the vasodilatory effect of each compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Levothis compound and a typical experimental workflow.

Levosimendan_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Levosimendan_Cardio Levothis compound TroponinC Troponin C Levosimendan_Cardio->TroponinC Binds to Ca_TroponinC Ca2+-Troponin C Complex Levosimendan_Cardio->Ca_TroponinC Stabilizes TroponinC->Ca_TroponinC Ca2+ binding Actin_Myosin Actin-Myosin Interaction Ca_TroponinC->Actin_Myosin Promotes Contraction Increased Contractility Actin_Myosin->Contraction Levosimendan_Vascular Levothis compound K_ATP ATP-sensitive K+ Channel Levosimendan_Vascular->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Mechanism of action of Levothis compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis Isolated_Heart Isolated Perfused Heart (Langendorff) Contractility_Measurement Cardiac Contractility Data Isolated_Heart->Contractility_Measurement Measure Aortic_Rings Isolated Aortic Rings Vasodilation_Measurement Vasodilation Data Aortic_Rings->Vasodilation_Measurement Measure Cardiomyocytes Isolated Cardiomyocytes Ca_Sensitivity_Measurement Ca2+ Sensitivity Data Cardiomyocytes->Ca_Sensitivity_Measurement Measure Comparative_Analysis Comparative Analysis (Potency, Efficacy) Contractility_Measurement->Comparative_Analysis Vasodilation_Measurement->Comparative_Analysis Ca_Sensitivity_Measurement->Comparative_Analysis Animal_Model Animal Model of Heart Failure Drug_Administration Administer this compound or Levothis compound Animal_Model->Drug_Administration Hemodynamic_Monitoring Hemodynamic Monitoring (Echocardiography, Pressure Catheters) Drug_Administration->Hemodynamic_Monitoring Hemodynamic_Data Hemodynamic Data Hemodynamic_Monitoring->Hemodynamic_Data Hemodynamic_Data->Comparative_Analysis

References

Simendan vs. Standard of Care: A Comparative Analysis of Long-Term Outcomes in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the long-term efficacy and safety of Simendan (levothis compound) compared to standard therapeutic approaches in patients with acute and advanced heart failure. This document provides a comprehensive review of pivotal clinical trial data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.

Executive Summary

This compound, a calcium sensitizer and inodilator, has been investigated as an alternative to traditional inotropes, such as dobutamine, in the management of acutely decompensated heart failure. Its unique mechanism of action, which enhances myocardial contractility without significantly increasing myocardial oxygen demand, has positioned it as a potentially safer and more effective therapeutic option. This guide synthesizes the long-term outcome data from key clinical trials, offering a comparative perspective against the standard of care. While some studies have demonstrated a mortality benefit and a reduction in hospital stays with this compound, others have not shown a significant long-term survival advantage, highlighting the importance of patient selection and specific clinical settings.

Data Presentation: Long-Term Clinical Outcomes

The following tables summarize the quantitative data from major clinical trials comparing this compound (levothis compound) to standard of care (placebo or dobutamine) on key long-term outcomes.

Table 1: Mortality Outcomes in Key Clinical Trials

TrialComparisonPatient PopulationFollow-up PeriodThis compound Mortality RateStandard of Care Mortality RateHazard Ratio (95% CI)p-value
LIDO vs. DobutamineSevere low-output heart failure180 days26%38%0.57 (0.34-0.95)0.029
RUSSLAN vs. PlaceboLeft ventricular failure after acute myocardial infarction180 days22.6%31.4%0.67 (0.45-1.00)0.053
REVIVE II vs. PlaceboAcutely decompensated heart failure90 days15.1%11.6%Not Reported0.21
SURVIVE vs. DobutamineAcute decompensated heart failure requiring inotropes180 days26%28%0.91 (0.74-1.13)0.40

Table 2: Hospitalization Outcomes in Key Clinical Trials

TrialComparisonOutcome MetricThis compound GroupStandard of Care Groupp-value
LIDO vs. DobutamineMedian days alive and out of hospital (180 days)157 days133 days0.027
REVIVE II vs. PlaceboMean duration of initial hospitalization7.0 days8.9 days0.008
SURVIVE vs. DobutamineNumber of days alive and out of the hospitalNo significant difference reported

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.

LIDO (Levothis compound Infusion versus Dobutamine) Study
  • Objective: To compare the hemodynamic effects and clinical outcomes of levothis compound versus dobutamine in patients with severe low-output heart failure.

  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group trial.

  • Patient Population: 203 patients with severe low-output heart failure (cardiac index ≤ 2.5 L/min/m², pulmonary capillary wedge pressure ≥ 15 mmHg) requiring inotropic support.

  • Inclusion Criteria: Patients admitted to the hospital with low-output heart failure who were judged to require hemodynamic monitoring and treatment with intravenous inotropic agents.

  • Exclusion Criteria: Age younger than 21 years, heart failure due to restrictive or hypertrophic cardiomyopathy, uncorrected stenotic valvular disease, chest pain at randomization, sustained ventricular tachycardia or fibrillation within the previous two weeks, second or third-degree atrioventricular block, heart rate >120 bpm at rest, systolic blood pressure <85 mm Hg, severe renal or hepatic failure, cardiac tamponade, adult respiratory distress syndrome, and septic shock.[1]

  • Drug Administration:

    • Levothis compound: A loading dose of 24 µg/kg over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours. The infusion rate could be doubled if the response was inadequate.[2]

    • Dobutamine: An initial infusion of 5 µg/kg/min without a loading dose, with the rate doubled if the response was inadequate.[2]

  • Primary Endpoint: The proportion of patients with a predefined hemodynamic improvement (an increase of ≥30% in cardiac output and a decrease of ≥25% in pulmonary-capillary wedge pressure) at 24 hours.[2]

  • Secondary Endpoints: All-cause mortality at 31 and 180 days, and days alive and out of the hospital.

RUSSLAN (Randomised Study on Safety and Effectiveness of Levothis compound in Patients with Left Ventricular Failure after an Acute Myocardial Infarction)
  • Objective: To evaluate the safety and efficacy of levothis compound in patients with left ventricular failure complicating acute myocardial infarction.[3]

  • Study Design: A randomized, placebo-controlled, double-blind, parallel-group trial.

  • Patient Population: 504 patients with left ventricular failure within 5 days of an acute myocardial infarction.

  • Inclusion Criteria: Acute myocardial infarction within the previous 5 days, evidence of left ventricular failure on chest X-ray, and a clinical need for inotropic therapy.[4]

  • Exclusion Criteria: Right ventricular infarction, systolic blood pressure <90 mm Hg, sustained or frequent nonsustained ventricular tachycardia, atrial fibrillation with rapid ventricular response, immediate need for cardiac pacing or revascularization, myocardial rupture or tamponade, use of beta-adrenergic agonists within 30 minutes, septic shock, acute respiratory distress syndrome, history of moderate or severe renal or hepatic failure, or agonal status.[5]

  • Drug Administration: Patients were randomized to placebo or one of four doses of levothis compound, with a loading dose infused over 10 minutes followed by a 6-hour continuous infusion.[5]

  • Primary Endpoint: The incidence of clinically significant hypotension and/or myocardial ischemia.[3]

  • Secondary Endpoints: Combined risk of death and worsening heart failure at 6 and 24 hours, and all-cause mortality at 14 and 180 days.[3]

REVIVE II (Randomized Multicenter Evaluation of Intravenous Levothis compound Efficacy, II)
  • Objective: To evaluate the efficacy and safety of levothis compound compared to placebo in patients with acutely decompensated heart failure.[6]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[7]

  • Patient Population: 600 patients hospitalized for worsening heart failure with dyspnea at rest despite intravenous diuretics.[7]

  • Inclusion Criteria: Hospitalization for worsening heart failure, dyspnea at rest despite intravenous diuretics, and a left ventricular ejection fraction of ≤ 35% measured within the last year.[7]

  • Drug Administration:

    • Levothis compound: A loading dose of 6-12 µg/kg followed by a continuous infusion of 0.1-0.2 µg/kg/min for 24 hours, in addition to standard therapy.[6]

    • Placebo: A matching placebo infusion for 24 hours plus standard therapy.[7]

  • Primary Endpoint: A composite endpoint evaluating changes in clinical status (improvement, worsening, or no change) over the first 5 days after randomization.[8]

  • Secondary Endpoints: Patient global assessment, changes in B-type natriuretic peptide (BNP) levels, and duration of hospitalization.[6]

SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support)
  • Objective: To assess the effect of a short-term intravenous infusion of levothis compound versus dobutamine on long-term survival in patients with acute decompensated heart failure requiring inotropic support.[9]

  • Study Design: A randomized, double-blind, double-dummy, multicenter trial.[10]

  • Patient Population: 1327 patients hospitalized with acute decompensated heart failure who required inotropic support.[9]

  • Inclusion Criteria: Hospitalization for acute heart failure, left ventricular ejection fraction ≤30%, and a clinical need for inotropic therapy after an insufficient response to intravenous diuretics and/or vasodilators.[11]

  • Drug Administration:

    • Levothis compound: A 12 µg/kg bolus followed by a 0.1-0.2 µg/kg/min infusion for 24 hours.[11]

    • Dobutamine: An infusion of ≥5 µg/kg/min for at least 24 hours.[11]

  • Primary Endpoint: All-cause mortality at 180 days.[9]

  • Secondary Endpoints: All-cause mortality at 31 days, number of days alive and out of the hospital, and changes in BNP levels.[12]

Mandatory Visualization

Signaling Pathways of this compound

The therapeutic effects of this compound are mediated through a dual mechanism of action: calcium sensitization of cardiac troponin C and the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.

Simendan_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Simendan_Cardio This compound TroponinC Cardiac Troponin C Simendan_Cardio->TroponinC Binds to Ca_Sensitivity Increased Ca2+ Sensitivity TroponinC->Ca_Sensitivity Contraction Enhanced Myocardial Contraction Ca_Sensitivity->Contraction Simendan_Vascular This compound K_ATP ATP-sensitive K+ Channels Simendan_Vascular->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Dual mechanism of action of this compound in cardiomyocytes and vascular smooth muscle.

Experimental Workflow for a Typical Clinical Trial

The following diagram illustrates a generalized workflow for the pivotal clinical trials discussed in this guide, from patient enrollment to long-term follow-up.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Pool Patient Pool with Acutely Decompensated Heart Failure Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Simendan_Arm This compound Infusion Randomization->Simendan_Arm Control_Arm Standard of Care (Placebo or Dobutamine) Randomization->Control_Arm Short_Term Short-term Assessment (e.g., 24h - 5 days) Simendan_Arm->Short_Term Control_Arm->Short_Term Long_Term Long-term Follow-up (e.g., 90 - 180 days) Short_Term->Long_Term Data_Analysis Data Analysis (Mortality, Hospitalization) Long_Term->Data_Analysis

Caption: Generalized workflow of the this compound clinical trials.

Logical Relationship: this compound vs. Standard of Care

This diagram outlines the comparative logic evaluated in the clinical trials, assessing the potential benefits of this compound over standard therapeutic options.

Logical_Comparison cluster_outcomes Long-term Outcomes This compound This compound Mortality Mortality This compound->Mortality Impacts Hospitalization Hospitalization This compound->Hospitalization Impacts Quality_of_Life Quality of Life This compound->Quality_of_Life Impacts Standard_Care Standard of Care (Dobutamine / Placebo) Standard_Care->Mortality Impacts Standard_Care->Hospitalization Impacts Standard_Care->Quality_of_Life Impacts Comparison Comparative Efficacy & Safety Mortality->Comparison Hospitalization->Comparison Quality_of_Life->Comparison

Caption: Comparative evaluation of this compound and Standard of Care on long-term outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of Simendan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Simendan is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile and Disposal Recommendations

This compound is classified as a hazardous substance, and its handling and disposal require stringent safety measures. The following table summarizes its key hazard classifications and recommended disposal actions based on available safety data sheets.

Hazard ClassificationPrecautionary StatementDisposal Recommendation
Harmful if swallowed (Acute toxicity, oral)P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Harmful in contact with skin (Acute toxicity, dermal)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P317: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Harmful if inhaled (Acute toxicity, inhalation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Step-by-Step Disposal Protocol for this compound

While specific experimental protocols for this compound disposal are not publicly detailed, a standardized procedure can be formulated based on safety data sheets and general guidelines for pharmaceutical waste.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or face shield

  • Lab coat or protective clothing

  • Respiratory protection if handling powders or creating aerosols.

2. Waste Segregation and Containment:

  • Unused or Expired this compound: Do not mix with general laboratory waste. It should be collected in a designated, properly labeled, and sealed container. The container must be suitable for hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), vials, syringes, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.[2] These items should be collected in a separate, clearly labeled hazardous waste container.

3. Disposal Pathway:

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the toilet.[3] This practice can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds.[3]

  • Licensed Hazardous Waste Disposal: The primary and recommended method for this compound disposal is through a licensed hazardous material disposal company.[4] These companies are equipped to handle and treat or incinerate pharmaceutical waste in compliance with federal, state, and local regulations.[4]

  • Incineration: When managed by a professional waste disposal service, incineration in a facility equipped with afterburners and scrubbers is a potential method for the destruction of this compound.[4]

4. Regulatory Compliance:

  • Federal and Local Regulations: Ensure that all disposal activities comply with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and any applicable state and local regulations.[2][5] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[2][5]

  • Documentation: Maintain accurate records of the disposed this compound, including quantities and disposal dates, as required by your institution and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

SimendanDisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containment Containment cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe assess Assess Waste Type ppe->assess unused Unused/Expired this compound assess->unused  Product contaminated Contaminated Materials assess->contaminated Labware, PPE, etc. container_chem Collect in Labeled Hazardous Chemical Waste Container unused->container_chem container_materials Collect in Labeled Hazardous Contaminated Waste Container contaminated->container_materials prohibit_sewer DO NOT Dispose in Sewer container_chem->prohibit_sewer container_materials->prohibit_sewer licensed_vendor Arrange Pickup by Licensed Hazardous Waste Vendor prohibit_sewer->licensed_vendor end Disposal Complete licensed_vendor->end

Figure 1. Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most current safety data sheet for the compound.

References

Personal protective equipment for handling Simendan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Simendan

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Levothis compound, (R)-Simendan

  • CAS Number: 141505-33-1[1]

Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause irritation to the eyes, skin, and respiratory system.[2]

Personal Protective Equipment (PPE) and Safety Measures

Given that no specific occupational exposure limit (OEL) has been established for this compound, it is imperative to handle it with caution, employing appropriate engineering controls and personal protective equipment to minimize any potential exposure.[3][4]

Quantitative Data for PPE and Safety Parameters:

ParameterSpecificationRationale and Remarks
Gloves Double-gloving with chemotherapy-rated gloves compliant with ASTM D6978 standard.[1][5]The outer glove should be removed and disposed of within the containment area. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2] Nitrile or neoprene gloves are generally preferred over latex for handling hazardous drugs.[1]
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric.Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.If there is a risk of splashing, a full-face shield should be worn in addition to safety glasses or goggles.[3][6]
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended when handling the powdered form of this compound or when there is a potential for aerosolization.Fit-testing of the respirator is required to ensure a proper seal.
Ventilation All handling of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet (BSC).
Dilution Concentrations To prepare a 0.025 mg/ml infusion, mix 5 ml of this compound with 500 ml of 5% glucose solution. To prepare a 0.05 mg/ml infusion, mix 10 ml of this compound with 500 ml of 5% glucose solution.[7][8]These are standard dilutions for intravenous administration and may be adjusted based on experimental protocols.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that the work area, particularly the chemical fume hood or BSC, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare a designated waste container for this compound-contaminated materials.

2. Handling and Dilution Procedure:

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • When handling the powdered form, carefully weigh the required amount within the fume hood to prevent dust generation.

  • For dilution, slowly add the this compound concentrate to the 5% glucose solution as per the required concentration.[7][8]

  • Visually inspect the diluted solution for any particulate matter or discoloration before use.[7][8]

3. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Carefully doff PPE, starting with the outer gloves, to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and related waste is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, and bench paper, should be placed in a designated, sealed hazardous waste container.[3][9]

  • Sharps: Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

  • Skin Contact:

    • Immediately remove contaminated clothing.[2]

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][5]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.[2][5]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Rinse the mouth thoroughly with water.[2]

    • Do not induce vomiting.

    • Call a poison control center or seek immediate medical attention.[2]

  • Spills:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

    • Collect the absorbed material and any contaminated items into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SimendanHandlingWorkflow This compound Handling Workflow start Start prep Preparation - Verify fume hood - Gather PPE and materials start->prep don_ppe Don PPE - Double gloves (ASTM D6978) - Gown - Eye protection - Respirator (if needed) prep->don_ppe handling Handling in Fume Hood - Weigh powder - Dilute solution don_ppe->handling emergency Emergency Occurs? handling->emergency post_handling Post-Handling - Decontaminate surfaces - Doff PPE disposal Waste Disposal - Segregate hazardous waste - Dispose of sharps post_handling->disposal end End disposal->end emergency->post_handling No emergency_proc Follow Emergency Procedures - Spill, Exposure, etc. emergency->emergency_proc Yes emergency_proc->post_handling

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simendan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Simendan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.